molecular formula C8H13NO2 B1179395 n-ButylaMine-ND2 DCl CAS No. 156235-87-9

n-ButylaMine-ND2 DCl

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CAS No.: 156235-87-9
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Description

N-ButylaMine-ND2 DCl, also known as N-ButylaMine-ND2 DCl, is a useful research compound. Its molecular formula is C8H13NO2. The purity is usually 95%.
BenchChem offers high-quality n-ButylaMine-ND2 DCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-ButylaMine-ND2 DCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

156235-87-9

Molecular Formula

C8H13NO2

Synonyms

n-ButylaMine-ND2 DCl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: n-Butylamine-ND2 DCl – Properties, Synthesis, and Applications

[1]

Executive Summary

n-Butylamine-ND2 DCl (Deuterated n-Butylamine Hydrochloride) is a specialized isotopologue of n-butylamine hydrochloride where the three exchangeable protons—two on the amino group and one associated with the chloride counterion—are substituted with deuterium (


Unlike perdeuterated analogs (where the carbon backbone is also deuterated), this compound retains a protonated alkyl chain (

site-specific Kinetic Isotope Effect (KIE) studiesNMR solvent suppressionneutron scattering contrast variation11

Part 1: Physicochemical Profile[1][2]

The substitution of Hydrogen (


Chemical Identity & Constants[1]
PropertyStandard Salt (

)
Deuterated Salt (

)
Note
Formula


The alkyl chain remains

.[1]
Molecular Weight 109.60 g/mol 112.62 g/mol

Da due to 3 H

D substitutions.[1]
Melting Point 214°C~214°CIsotope effect on MP is usually negligible for salts.[1]
Hygroscopicity High (Deliquescent)Critical Risk Absorbs atmospheric

, leading to rapid H/D scrambling.[1]
Solubility Water, Ethanol

, MeOD, DMSO-

Must use deuterated protic solvents to maintain purity.[1]
The "Labile" Nature

The term "ND2 DCl" refers exclusively to the labile protons. In solution, the salt exists as the butylammonium ion (


  • In

    
    :  The species is stable.[1]
    
  • In

    
    :  The deuterium atoms instantly exchange with the solvent protons, reverting the molecule to standard n-butylamine HCl within milliseconds to seconds depending on pH and temperature.
    

Part 2: Spectroscopic Utility

The primary utility of n-Butylamine-ND2 DCl lies in its distinct spectroscopic signature compared to the protonated form.[1]

Infrared Spectroscopy (Vibrational Shift)

According to the harmonic oscillator approximation (Hooke's Law), the vibrational frequency (


  • Theoretical Shift Factor:

    
    
    
  • Result: The strong N-H stretching bands typically found at 3000–3400 cm⁻¹ shift to the 2200–2500 cm⁻¹ region.

    • Advantage:[1][2][3][4] This "silent region" is free of C-H, O-H, and N-H interferences, allowing for precise monitoring of the amine environment in complex mixtures.

NMR Spectroscopy
  • ¹H-NMR: The broad ammonium triplet usually seen at

    
     8.0–8.5 ppm (in DMSO-
    
    
    ) disappears completely.[1]
  • Coupling Effects: The

    
    -methylene protons (
    
    
    ) often appear as a quartet in the protonated form due to coupling with
    
    
    .[1] In the deuterated form, this coupling is removed (or significantly altered/broadened due to the quadrupole moment of D), often simplifying the
    
    
    -proton signal into a cleaner triplet.

Part 3: Synthesis & Exchange Dynamics[1]

Most researchers generate n-Butylamine-ND2 DCl in situ or via bulk exchange, as commercial stocks degrade rapidly if seals are compromised.[1]

Mechanism of Formation

The synthesis relies on the thermodynamic equilibrium driven by a large excess of Deuterium Oxide (

HD_ExchangeStartn-Butylamine HCl(R-NH3+ Cl-)IntermediateEquilibrium[R-NHxD3-x]+Start->Intermediate DissolutionD2OExcess D2O(Solvent)D2O->IntermediateProductn-Butylamine-ND2 DCl(R-ND3+ Cl-)Intermediate->Product Multiple CyclesWasteHDO / H2O(Removed via Evap)Intermediate->Waste Lyophilization

Figure 1: The equilibrium-driven synthesis of deuterated amine salts. Multiple cycles of dissolution in D2O followed by evaporation are required to achieve >98% isotopic enrichment.

Protocol: Bulk Preparation
  • Dissolution: Dissolve 1g of n-Butylamine HCl in 10 mL of

    
    .
    
  • Equilibration: Stir at room temperature for 30 minutes. The exchange is extremely fast; time is mostly to ensure complete dissolution.[1]

  • Lyophilization: Freeze-dry the solution to remove the solvent (now a mixture of

    
     and HDO).[1] Do not use heat evaporation  if possible, to prevent thermal degradation or bumping.[1]
    
  • Repetition: Repeat steps 1-3 at least three times .

    • Cycle 1: ~90% D incorporation.

    • Cycle 2: ~99% D incorporation.[1]

    • Cycle 3: >99.8% D incorporation.[1]

  • Storage: Store in a desiccator inside a glovebox under Argon.

Part 4: Experimental Protocols & Handling

Handling Hygroscopic Deuterated Salts

The greatest source of error in using n-Butylamine-ND2 DCl is atmospheric moisture ingress .[1] A single exposure to air (humidity) will introduce protons, creating a mixed species (

1

Strict Handling Rules:

  • Glovebox Only: Weighing and transfer must occur in an inert atmosphere (

    
     or Ar).
    
  • Dry Solvents: Ensure all solvents (DMSO-

    
    , MeOD) are stored over activated 3Å or 4Å molecular sieves.
    
  • Glassware: All glassware must be oven-dried (120°C+) and cooled in a desiccator.

Protocol: In-Situ Purity Verification (NMR)

Before using the reagent in critical KIE studies, verify the extent of deuteration.

Purity_Checkcluster_0Sample Preparation (Glovebox)cluster_1Acquisition & AnalysisStep1Dissolve 5mg Saltin DMSO-d6Step2Add Internal Std(e.g., TCNB)Step1->Step2Step3Acquire 1H-NMR(32+ Scans)Step2->Step3Step4Integrate Region8.0 - 8.5 ppmStep3->Step4Step5Compare toAlpha-CH2 (2.8 ppm)Step4->Step5

Figure 2: Workflow for verifying isotopic purity. The disappearance of the ammonium signal relative to the carbon backbone confirms deuteration.

Acceptance Criteria:

  • Integration of the Ammonium signal (8.0–8.5 ppm) should be < 2% relative to the

    
    -methylene protons (2.8 ppm, set to integral 2.0).
    

Part 5: Applications in Drug Development[1]

Primary Kinetic Isotope Effects (KIE)

n-Butylamine-ND2 DCl is used to probe the mechanism of amine oxidases (e.g., Monoamine Oxidase - MAO) or Cytochrome P450s.[1]

  • Mechanism: If the rate-determining step (RDS) involves the cleavage of the N-H bond (e.g., formation of an imine intermediate), substituting H for D will significantly slow the reaction (

    
    ).
    
  • Interpretation:

    • 
      : N-H bond breaking is not rate-limiting.[1]
      
    • 
      : N-H bond breaking is the rate-limiting step (Primary KIE).[1]
      
Metabolic Stability Probes

While C-D bonds are typically used to slow metabolism (deuterium switch drugs), N-D bonds are generally too labile for therapeutic half-life extension in vivo due to rapid exchange with body water.[1] However, they are critical in in vitro mechanistic toxicology to distinguish between pathways that initiate via N-H abstraction vs. electron transfer.[1]

References

  • NIST Mass Spectrometry Data Center. "n-Butylamine hydrochloride Spectra." NIST Chemistry WebBook, SRD 69. Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[1] "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews. (General principles of KIE in amine oxidation). Link

  • Sigma-Aldrich. "Technical Bulletin: Handling of Deuterated Solvents and Reagents."[1] Merck KGaA.[1] Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] (Standard reference for IR shift calculations

    
    ).[1]
    
  • Fitzpatrick, P. F. (2003).[1] "Mechanism of Flavoprotein Oxidases." Accounts of Chemical Research. (Details on amine oxidase KIE studies). Link

Synthesis of n-Butylamine-ND₂·DCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of n-Butylamine-ND₂·DCl, a deuterated isotopologue of n-butylamine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic methodology, underlying chemical principles, and analytical validation of this compound. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and discuss the necessary characterization techniques to ensure the final product's identity, purity, and isotopic enrichment.

Introduction: The Significance of Deuterated Amines

Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's physicochemical properties. This "kinetic isotope effect" can lead to altered metabolic pathways and slower rates of enzymatic degradation, potentially enhancing a drug's pharmacokinetic profile and therapeutic efficacy. n-Butylamine, a simple primary amine, serves as a fundamental building block in many biologically active molecules. The targeted deuteration of the amine group to yield n-Butylamine-ND₂·DCl provides a stable, isotopically labeled synthon for use in metabolic studies, as an internal standard in mass spectrometry-based assays, and for the synthesis of more complex deuterated active pharmaceutical ingredients (APIs).

Synthetic Strategy: A Two-Step Approach

The synthesis of n-Butylamine-ND₂·DCl is most effectively achieved through a two-step process:

  • Hydrogen-Deuterium (H/D) Exchange: The labile protons on the primary amino group of n-butylamine are exchanged for deuterium atoms using a suitable deuterium source.

  • Salt Formation: The resulting N,N-dideuterio-n-butylamine is converted to its deuterium chloride salt to enhance stability and ease of handling.

This approach is favored for its efficiency and the high levels of isotopic enrichment that can be achieved.

The Chemistry of Hydrogen-Deuterium Exchange

The protons of a primary amine are readily exchangeable with deuterium in the presence of a deuterium donor. This exchange can be catalyzed by either acid or base.[1]

  • Acid-Catalyzed Exchange: In the presence of a deuterium acid (like DCl in D₂O), the amine nitrogen is protonated (or in this case, deuterated). Subsequent deprotonation by a weak base (like D₂O) can remove one of the original protons, and reprotonation by the deuterated solvent leads to the incorporation of deuterium. This process is repeated until both amine protons are replaced.[2][3]

  • Base-Catalyzed Exchange: A strong base can deprotonate the amine, forming an amide anion. This anion can then be deuterated by the solvent (D₂O). While effective, this method is often less practical for simple aliphatic amines due to the high pKa of the N-H bonds.[2]

For the synthesis of n-Butylamine-ND₂, a simple and effective method is to repeatedly treat n-butylamine with an excess of deuterium oxide (D₂O), which serves as the deuterium source. Driving the equilibrium towards the deuterated product can be achieved by removing the liberated H₂O.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of n-Butylamine-ND₂·DCl.

Materials and Reagents
Reagent/MaterialGradeSupplier
n-Butylamine≥99.5%Sigma-Aldrich
Deuterium Oxide (D₂O)99.9 atom % DCambridge Isotope Laboratories
Acetyl Chloride≥99%Acros Organics
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR Chemicals

Safety Precautions: n-Butylamine is a flammable and corrosive liquid. Acetyl chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Hydrogen-Deuterium Exchange
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add n-butylamine (10.0 g, 137 mmol).

  • Add deuterium oxide (20 mL, 1.1 mol, 8 equivalents).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • To drive the equilibrium towards complete deuteration, repeat steps 2-5 two more times with fresh deuterium oxide.

  • After the final evaporation, the resulting N,N-dideuterio-n-butylamine is used directly in the next step.

Causality Behind Experimental Choices: The use of a large excess of D₂O and repeated exchange cycles is crucial to drive the equilibrium towards the desired N,N-dideuterated product, ensuring a high level of isotopic incorporation. Refluxing provides the necessary thermal energy to overcome the activation barrier for the H/D exchange.

Step 2: Formation of the Deuterium Chloride Salt
  • Dissolve the crude N,N-dideuterio-n-butylamine from Step 1 in anhydrous diethyl ether (100 mL) in a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (11.8 g, 150 mmol) in anhydrous diethyl ether (20 mL) dropwise to the stirred amine solution over 30 minutes. The in-situ generation of DCl from the reaction of acetyl chloride with residual D₂O and subsequent reaction with the deuterated amine will precipitate the salt. A more direct approach is to use a solution of DCl in a suitable solvent.

  • A white precipitate of n-Butylamine-ND₂·DCl will form.

  • After the addition is complete, stir the suspension for an additional hour at 0 °C.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with two portions of cold, anhydrous diethyl ether (20 mL each).

  • Dry the product under high vacuum to a constant weight.

Causality Behind Experimental Choices: The use of anhydrous diethyl ether is critical to prevent the back-exchange of the deuterium atoms on the nitrogen with protons from any residual water.[4] Acetyl chloride is a convenient reagent for the in-situ generation of HCl (or in this case, DCl if trace D₂O is present and reacts first), which then protonates (deuterates) the amine to form the hydrochloride (deuterium chloride) salt. Performing the reaction at 0 °C helps to control the exothermicity of the acid-base reaction and promotes the precipitation of a fine, crystalline product.

Synthesis_Workflow cluster_step1 Step 1: Hydrogen-Deuterium Exchange cluster_step2 Step 2: Salt Formation start_mat n-Butylamine reflux Reflux (3 cycles) start_mat->reflux d2o D₂O (excess) d2o->reflux evaporation Evaporation reflux->evaporation intermediate n-Butylamine-ND₂ evaporation->intermediate reaction Reaction at 0°C intermediate->reaction ether Anhydrous Diethyl Ether ether->reaction dcl_source DCl source (e.g., Acetyl Chloride) dcl_source->reaction filtration Filtration & Washing reaction->filtration final_product n-Butylamine-ND₂·DCl filtration->final_product

Figure 1: Experimental workflow for the synthesis of n-Butylamine-ND₂·DCl.

Characterization and Quality Control

To ensure the successful synthesis of n-Butylamine-ND₂·DCl, a comprehensive analytical characterization is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of the final product, the signal corresponding to the N-H protons (typically a broad singlet) should be significantly diminished or absent, confirming successful deuteration. The characteristic signals for the butyl chain protons will remain.[5]

  • ²H NMR: The ²H NMR spectrum should show a signal corresponding to the N-D₂ group, providing direct evidence of deuterium incorporation.[6]

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the integrity of the carbon skeleton of the butylamine molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic enrichment of the final product. The molecular ion peak in the mass spectrum of n-Butylamine-ND₂ will be shifted by +2 m/z units compared to the unlabeled n-butylamine, corresponding to the incorporation of two deuterium atoms.[7][8] The relative intensities of the M+1 and M+2 peaks can be used to calculate the percentage of isotopic enrichment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide further evidence of deuteration. The N-H stretching vibrations in primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹.[9][10] Upon deuteration, these bands will shift to a lower frequency (approximately 2400-2600 cm⁻¹) due to the heavier mass of deuterium. The presence of a broad absorption in the 2200-2500 cm⁻¹ region, characteristic of the N-D₂⁺ stretching in the deuterium chloride salt, would also be indicative of the final product.

Analytical_Workflow Product Synthesized Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS FTIR FT-IR Spectroscopy Product->FTIR H1_NMR ¹H NMR: Confirms absence of N-H NMR->H1_NMR H2_NMR ²H NMR: Confirms presence of N-D NMR->H2_NMR MS_Enrichment Isotopic Enrichment: (M+2 peak) MS->MS_Enrichment FTIR_Shift Vibrational Shift: (N-D stretch) FTIR->FTIR_Shift

Figure 2: Analytical workflow for the characterization of n-Butylamine-ND₂·DCl.

Conclusion

The synthesis of n-Butylamine-ND₂·DCl via a two-step process of hydrogen-deuterium exchange followed by salt formation is a robust and efficient method for producing this valuable isotopically labeled compound. The experimental protocol detailed in this guide, when coupled with the rigorous analytical characterization methods described, provides a reliable pathway for obtaining a high-purity, highly enriched product. This deuterated building block can serve as a critical tool for researchers and scientists in the pharmaceutical industry, enabling advanced studies in drug metabolism, pharmacokinetics, and the development of next-generation therapeutic agents.

References

  • Grokipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • BioPharm International. (2014). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021, September 29). HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Nature. (2024, November 24). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of amine hydrochloride salts. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of hydrogen-deuterium exchange in bacteriorhodopsin. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. Retrieved from [Link]

  • Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • ResearchGate. (2025, August 6). Base-catalyzed hydrogen–deuterium exchange and dehalogenation reactions of 1,2,3-triazole derivatives. Retrieved from [Link]

  • FTIR Analysis. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • PubMed Central. (n.d.). Hydrogen–Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]

Sources

deuterated n-butylamine physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of Deuterated n-Butylamine

Introduction

Deuterated n-butylamine is a form of n-butylamine where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution, while seemingly minor, imparts significant changes to the molecule's physical and chemical properties, making it an invaluable tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).

Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for mass spectrometry-based quantification. They are chemically identical to their non-deuterated counterparts, meaning they exhibit the same chromatographic behavior and ionization efficiency, yet are easily distinguishable by their mass-to-charge ratio (m/z). This guide provides a comprehensive overview of the core physical characteristics of deuterated n-butylamine, its scientific applications, and practical, field-proven insights for its use.

Section 1: Core Physical and Chemical Properties

The introduction of deuterium atoms into the n-butylamine molecule results in a predictable increase in its molecular weight. For instance, n-butylamine-d9, where the nine hydrogens on the butyl chain are replaced with deuterium, has a molecular weight of approximately 82.19 g/mol , compared to 73.14 g/mol for the non-deuterated form.[1][2] This increase in mass can also lead to slight alterations in other physical properties such as boiling point, melting point, and density, although specific data for the free base of highly deuterated n-butylamine is not always readily available. Often, properties are extrapolated or compared with its isomers. For example, tert-butyl-d9-amine has a documented density of 0.933 g/mL at 25 °C.[3]

n-Butylamine itself is a colorless liquid with a characteristic ammonia-like, fishy odor.[1][4] It is miscible with water and soluble in all organic solvents.[4][5][6] Upon storage in air, the liquid may acquire a yellow color.[4] The deuterated analogue is expected to have similar solubility and appearance.

Table 1: Comparative Physical Properties of n-Butylamine and its Deuterated Analogues

Propertyn-Butylaminen-Butylamine-d9n-Butylamine-d11 deuteriochloride
Chemical Formula C₄H₁₁N[1][6]C₄H₂D₉NCD₃CD₂CD₂CD₂ND₂·DCl
Molecular Weight 73.14 g/mol [1]82.19 g/mol [2]121.67 g/mol [7]
Appearance Clear, colorless liquid[1][5][8]Colorless oilSolid
Boiling Point 77.1 °C[5]Not availableNot applicable
Melting Point -49 °C[4]Not available215-216 °C
Density 0.74 g/cm³[5]Not availableNot applicable
Flash Point -12 °C[5]Not availableNot applicable
Isotopic Purity Not applicableTypically ≥98 atom % D98 atom % D
Solubility Miscible in water[5][6]Slightly soluble in water, DMSO, and Methanol[9]Not available

Section 2: The Critical Role of Isotopic Purity

In the context of deuterated compounds, purity extends beyond chemical purity to include isotopic purity. It is crucial to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[10] For instance, a starting material with 99.5% deuterium enrichment means there is a 99.5% probability of finding a deuterium atom at any given labeled site.[10]

  • Species Abundance: This is the percentage of the total molecular population that has a specific isotopic composition.[10]

It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[10] The final product will be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition. High isotopic purity is paramount for applications in quantitative analysis to ensure a clean, distinct mass signal for the internal standard and to minimize any potential interference with the analyte signal. The isotopic purity of deuterated compounds is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[11][12]

Section 3: Application Spotlight: Deuterated n-Butylamine as an Internal Standard in LC-MS/MS Bioanalysis

The use of stable isotope-labeled compounds as internal standards (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind the Choice

A deuterated internal standard is ideal because it has nearly identical physicochemical properties to the analyte. This means it will behave similarly during sample extraction, chromatography, and ionization. By adding a known amount of deuterated n-butylamine to a biological sample, one can accurately quantify the endogenous or administered non-deuterated n-butylamine. The IS compensates for variations in sample preparation (e.g., incomplete recovery during extraction) and for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.

Self-Validating Experimental Protocol: Quantification of a Hypothetical Analyte in Plasma

This protocol describes a self-validating system for the quantification of an analyte in human plasma using deuterated n-butylamine as an internal standard. The self-validating nature comes from the parallel behavior of the analyte and the internal standard through the process.

Objective: To determine the concentration of "Analyte X" in human plasma samples.

Materials:

  • Human plasma samples

  • "Analyte X" standard

  • Deuterated n-butylamine (Internal Standard)

  • Acetonitrile (ACN) with 0.1% formic acid (Protein precipitation solvent)

  • Methanol and Water (Mobile phases for LC)

  • LC-MS/MS system

Methodology:

  • Preparation of Standards and Internal Standard Working Solutions:

    • Prepare a stock solution of "Analyte X" and deuterated n-butylamine in methanol.

    • Create a series of calibration standards by spiking known concentrations of "Analyte X" into blank human plasma.

    • Prepare a working solution of deuterated n-butylamine in ACN. The concentration should be consistent across all samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each plasma sample (calibrators, quality controls, and unknown samples), add 300 µL of the internal standard working solution (in ACN). The ACN will cause the proteins in the plasma to precipitate.

    • Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system. The analyte and the internal standard will co-elute from the liquid chromatography column due to their similar chemical properties.

    • In the mass spectrometer, the compounds will be ionized (e.g., by electrospray ionization) and fragmented.

    • Monitor specific precursor-to-product ion transitions for both "Analyte X" and the deuterated n-butylamine internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of "Analyte X" in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma 100 µL Plasma Sample vortex Vortex Mix plasma->vortex is_solution 300 µL ACN with Deuterated n-Butylamine (IS) is_solution->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms Analysis data Acquire Data (Analyte and IS signals) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio Processing curve Generate Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Sources

The Imperative of Isotopic Purity: Why >98% Matters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Purity of n-Butylamine-ND₂ DCl

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is not a trivial detail—it is the bedrock of reliable experimental outcomes. This guide provides a comprehensive examination of the isotopic purity of n-Butylamine-ND₂ DCl, a deuterated primary amine salt of significant interest. We will move beyond procedural lists to explore the causal logic behind the synthesis, analysis, and handling of this compound, ensuring a self-validating approach to quality assessment.

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (D), is a powerful tool in drug development. This substitution can significantly alter a molecule's metabolic fate, often leading to improved pharmacokinetic profiles. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes, particularly those in the cytochrome P450 (CYP) family, may metabolize the deuterated compound at a slower rate.[1]

For n-Butylamine-ND₂ DCl, the two deuterium atoms are on the amine nitrogen. While not directly involved in CYP-mediated C-H oxidation, the purity of this labeling is critical when the molecule is used as a building block or an internal standard in quantitative mass spectrometry-based analyses.[2] In drug development, regulatory agencies like the FDA require rigorous characterization of deuterated active pharmaceutical ingredients (APIs).[3] An isotopic purity of less than 98% can introduce significant variability, creating a heterogeneous mixture of isotopologues (molecules differing only in their isotopic composition) that can complicate analysis and potentially impact safety and efficacy profiles.[3]

Key Definitions:

  • Isotopic Enrichment: The percentage of deuterium at a specific labeled position in a molecule.[3]

  • Isotopic Purity (or Species Abundance): The percentage of the total molecular population that has the desired, fully deuterated isotopic composition.[3]

For n-Butylamine-ND₂ DCl, high isotopic enrichment at the nitrogen is the prerequisite for achieving high isotopic purity of the d₂ species.

The Synthetic Challenge: Achieving High Deuterium Incorporation

The synthesis of highly pure n-Butylamine-ND₂ DCl requires careful selection of reagents and conditions to maximize deuterium incorporation while preventing isotopic scrambling (the unwanted migration of deuterium to other positions or its exchange back with hydrogen).[3]

A common and effective strategy involves the reduction of a nitrile, such as butyronitrile, using a deuterium source, followed by salt formation.

Experimental Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize n-Butylamine-ND₂ DCl with high isotopic purity (>98%).

Materials:

  • Butyronitrile (C₄H₇N)

  • Deuterium gas (D₂) or a deuterated reducing agent (e.g., Lithium aluminum deuteride, LiAlD₄)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Catalyst (if using D₂ gas, e.g., Ni/SiO₂)[4]

  • Deuterium chloride solution (DCl in D₂O)

  • Standard laboratory glassware, under an inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using D₂). Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition:

    • Using LiAlD₄: In the flask, create a slurry of LiAlD₄ in anhydrous diethyl ether. Cool the mixture to 0°C in an ice bath. Slowly add a solution of butyronitrile in anhydrous diethyl ether dropwise. The slow addition is crucial to control the exothermic reaction.

    • Using D₂ Gas: Charge the flask with butyronitrile, the catalyst (e.g., Ni/SiO₂), and an appropriate solvent. Purge the system with D₂ gas and maintain a positive pressure according to established protocols for catalytic deuteration.

  • Reaction & Quenching: After the addition is complete, allow the reaction to stir and slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of D₂O at 0°C to decompose any excess reducing agent.

  • Workup & Extraction: Perform an aqueous workup to isolate the free amine. The resulting n-Butylamine-ND₂ will be in the organic layer. Separate the layers and dry the organic phase over anhydrous sodium sulfate.

  • Salt Formation: Bubble anhydrous DCl gas through the dried organic solution or add a stoichiometric amount of a DCl solution in an appropriate solvent. The n-Butylamine-ND₂ DCl salt will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold, anhydrous solvent, and dry under a vacuum to yield the final product.

Causality Behind Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and inert atmosphere is paramount. Protic hydrogen sources (like water) will readily exchange with the deuterated species, especially the reactive intermediates, leading to a decrease in isotopic purity.[5]

  • Deuterated Reagents: Using D₂O for quenching and DCl for salt formation ensures that the only source of exchangeable protons is deuterium, preserving the isotopic integrity of the amine group.

The Analytical Gauntlet: A Multi-Technique Validation Strategy

Confirming the isotopic purity of n-Butylamine-ND₂ DCl is not possible with a single technique. A self-validating system requires the integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7] NMR provides definitive structural evidence and confirms the position of deuterium incorporation, while MS quantifies the distribution of different isotopologues.[7]

G cluster_input cluster_output Purity Assessment Sample n-Butylamine-ND₂ DCl NMR NMR Spectroscopy Sample->NMR Analysis 1 MS Mass Spectrometry Sample->MS Analysis 2 PurityProfile Comprehensive Isotopic Purity Profile NMR->PurityProfile Confirms D-position Calculates Isotopic Enrichment (%) MS->PurityProfile Quantifies Isotopologue Distribution (d₀, d₁, d₂) Confirms Molecular Weight

Caption: Integrated workflow for validating isotopic purity.

NMR Spectroscopy: Positional Integrity and Enrichment

NMR is the gold standard for identifying the location of deuterium atoms.[7] For n-Butylamine-ND₂ DCl, ¹H NMR is particularly powerful. The incorporation of deuterium at the nitrogen atom results in the disappearance of the corresponding N-H proton signal.

ParameterDescriptionAnalytical Importance
Chemical Shift The position of a signal in the NMR spectrum.Confirms the overall chemical structure of n-butylamine.
Signal Integration The area under an NMR signal, proportional to the number of nuclei.Quantifies the hydrogen-to-deuterium ratio, determining labeling efficiency.[6]
Disappearance of N-H Signal The reduction or complete absence of the amine proton signal.Directly indicates successful N-deuteration and allows for the calculation of isotopic enrichment.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of n-Butylamine-ND₂ DCl and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred as its residual proton signal does not overlap with key signals of the analyte.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis & Calculation:

    • Integrate the residual N-H proton signal (if any) and a stable, non-exchangeable proton signal on the butyl chain (e.g., the α-CH₂ protons).

    • Calculate the isotopic enrichment using the formula: % D Enrichment = [1 - (Integral of residual N-H / Expected Integral of N-H)] * 100

Mass Spectrometry: Quantifying Isotopologue Distribution

While NMR confirms enrichment at the target site, high-resolution mass spectrometry (HRMS) is required to determine the abundance of each isotopologue (d₀, d₁, d₂).[3][8] This provides the true measure of isotopic purity.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.[9]

  • LC Separation: Inject the sample into an LC-MS system equipped with a C18 column. Use a simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any potential impurities.

  • MS Detection: Analyze the eluent using an ESI-HRMS instrument in positive ion mode. Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • Extract the ion chromatograms for the expected [M+H]⁺ ions of the d₀, d₁, and d₂ species of n-butylamine.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity (species abundance) of the d₂ compound: % Isotopic Purity (d₂) = [Area(d₂) / (Area(d₀) + Area(d₁) + Area(d₂))] * 100

Pitfalls and Best Practices: Preserving Isotopic Integrity

Achieving and confirming high isotopic purity requires vigilance against factors that can compromise the final product.

G Purity High Isotopic Purity Synthesis Synthesis Stage Analysis Analysis Stage Storage Storage & Handling Scrambling H/D Scrambling Synthesis->Scrambling Incomplete Incomplete Reaction Synthesis->Incomplete SolventExchange Solvent Exchange Analysis->SolventExchange Moisture Moisture/Air Exposure Storage->Moisture

Caption: Common factors compromising isotopic purity.

  • Kinetic Isotope Effects in Synthesis: The very reactions used can sometimes favor the reaction of lighter isotopologues, potentially skewing the final ratio away from the desired d₂ product.[3]

  • Isotopic Scrambling: Under certain conditions (e.g., presence of acid/base catalysts or elevated temperatures), deuterium can migrate from the intended nitrogen site to other positions or exchange with residual protons.[3]

  • H/D Exchange During Analysis: The amine protons (or deuterons) are exchangeable. Analyzing the sample in a protic solvent (like methanol-d₄ which contains CD₃OD) for NMR can lead to H/D exchange, giving a false reading of lower purity.[10]

  • Storage and Handling: Deuterated compounds, especially amines, can be hygroscopic. Exposure to atmospheric moisture can lead to the exchange of deuterium with hydrogen over time.[11] Therefore, it is crucial to store n-Butylamine-ND₂ DCl in a tightly sealed container, under an inert atmosphere, and in a desiccator or refrigerator.[5]

Conclusion

The determination of isotopic purity for n-Butylamine-ND₂ DCl is a rigorous, multi-faceted process that underpins its reliable use in research and drug development. A successful outcome hinges on a carefully controlled synthesis designed to maximize deuterium incorporation, followed by a robust, cross-validating analytical strategy. By combining the positional and enrichment data from NMR with the quantitative isotopologue distribution from MS, researchers can establish a comprehensive and trustworthy purity profile. This integrated approach ensures that the material meets the high standards required for advanced scientific investigation and regulatory scrutiny, ultimately contributing to the development of safer and more effective therapeutics.

References

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  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass.
  • Gao, W., et al. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
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  • EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA.
  • Zhang, X., et al. (n.d.). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. PMC - NIH.
  • Reddy, G. S., & Kumar, A. (2020). Synthesis ofn-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent.

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An In-Depth Technical Guide to n-Butylamine-ND₂·DCl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium Labeling in n-Butylamine

n-Butylamine, a primary alkylamine, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (D), yields isotopically labeled compounds like n-Butylamine-ND₂·DCl. This seemingly subtle modification introduces a significant change in mass, which, while not altering the molecule's fundamental chemical reactivity, profoundly impacts its physicochemical properties and metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), is the cornerstone of the utility of deuterated compounds in advanced scientific applications.[1]

This guide focuses specifically on n-Butylamine-ND₂·DCl, where the two amine protons and the hydrochloride proton have been replaced with deuterium. This selective labeling makes it an invaluable tool for a range of sophisticated analytical and metabolic studies.

Physicochemical Properties: A Comparative Analysis

The introduction of deuterium atoms results in a measurable increase in the molecular weight of n-butylamine hydrochloride. A precise understanding of this and other physical properties is crucial for its effective application.

Propertyn-Butylamine Hydrochloride (C₄H₁₂ClN)n-Butylamine-ND₂·DCl (C₄H₉D₃ClN) n-Butylamine-d₁₁ Deuteriochloride (C₄D₁₁ClN)
Molecular Weight ( g/mol ) 109.60[2]112.62 121.67
Melting Point (°C) 214[3]~214 (estimated)Not available
Boiling Point (°C) 165.26 (rough estimate)[3]~165 (estimated)Not available
Water Solubility Highly soluble[4]Highly soluble (expected)Not available

Calculation of the Molecular Weight of n-Butylamine-ND₂·DCl:

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 4 x 12.011 g/mol = 48.044 g/mol

  • Hydrogen (H): 9 x 1.008 g/mol = 9.072 g/mol

  • Deuterium (D): 3 x 2.014 g/mol = 6.042 g/mol

  • Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol

  • Chlorine (Cl): 1 x 35.453 g/mol = 35.453 g/mol

  • Total Molecular Weight: 48.044 + 9.072 + 6.042 + 14.007 + 35.453 = 112.618 g/mol

Synthesis of n-Butylamine-ND₂·DCl: A Practical Approach

The most direct and cost-effective method for preparing n-Butylamine-ND₂·DCl is through hydrogen-deuterium (H/D) exchange of the readily available n-butylamine hydrochloride. The amine and hydrochloride protons are labile and will readily exchange with a deuterium source.

Experimental Protocol: Hydrogen-Deuterium Exchange

This protocol is a self-validating system designed for high isotopic enrichment.

Materials:

  • n-Butylamine hydrochloride (C₄H₁₂ClN)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Rotary evaporator

  • NMR tubes and spectrometer

Step-by-Step Methodology:

  • Dissolution: Dissolve a known quantity of n-butylamine hydrochloride in an excess of deuterium oxide. A 5-10 fold molar excess of D₂O is recommended to drive the equilibrium towards complete exchange.

  • Equilibration: Gently agitate the solution at room temperature for a minimum of one hour to allow for complete H/D exchange of the labile amine and hydrochloride protons.

  • Solvent Removal: Remove the deuterium oxide under reduced pressure using a rotary evaporator. Gentle heating may be applied to facilitate evaporation, but care should be taken to avoid decomposition of the product.

  • Repetition for High Enrichment: For achieving the highest possible isotopic purity, repeat steps 1-3 two to three times with fresh deuterium oxide. This ensures that any residual protons are exchanged.

  • Final Drying: After the final D₂O removal, dry the resulting solid n-Butylamine-ND₂·DCl under high vacuum to remove any remaining traces of solvent.

  • Purity and Isotopic Enrichment Analysis: The isotopic purity of the final product should be confirmed by ¹H NMR spectroscopy. The disappearance or significant reduction of the signals corresponding to the NH₂ and HCl protons will indicate successful deuteration.[5]

G cluster_synthesis Synthesis Workflow start Start: n-Butylamine HCl dissolve Dissolve in excess D₂O start->dissolve equilibrate Equilibrate at RT dissolve->equilibrate evaporate Remove D₂O (Rotovap) equilibrate->evaporate repeat Repeat 2-3x for high enrichment evaporate->repeat Check enrichment repeat->dissolve dry Dry under high vacuum repeat->dry analyze Analyze by ¹H NMR dry->analyze product Product: n-Butylamine-ND₂·DCl analyze->product

Caption: Synthesis workflow for n-Butylamine-ND₂·DCl via H/D exchange.

Applications in Research and Drug Development

The unique properties of n-Butylamine-ND₂·DCl make it a valuable tool in several key areas of scientific investigation.

Internal Standard in Mass Spectrometry-Based Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.[6][7]

Causality Behind the Choice:

  • Co-elution: n-Butylamine-ND₂·DCl is chemically identical to its non-deuterated counterpart and will therefore co-elute during chromatographic separation. This is a critical factor for accurate quantification as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement.[6]

  • Mass Differentiation: The mass difference of 3 Da allows for the clear differentiation of the analyte and the internal standard by the mass spectrometer, preventing signal overlap.

  • Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of quantitative assays.[7]

G cluster_lcms LC-MS Bioanalysis Workflow sample Biological Sample (Analyte + Internal Standard) extraction Sample Extraction sample->extraction lc LC Separation extraction->lc ms MS Detection lc->ms Co-elution quant Quantification ms->quant Ratio of Analyte/IS

Caption: Use of deuterated internal standards in LC-MS bioanalysis.

Mechanistic Studies in Drug Metabolism

Deuterium labeling is a powerful technique for elucidating the metabolic pathways of drug candidates.[8] The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This kinetic isotope effect can provide valuable insights into metabolic processes.[1] While the deuterium in n-Butylamine-ND₂·DCl is on the nitrogen and not directly involved in C-H bond cleavage, it can be used in studies involving N-dealkylation or other metabolic transformations at the amine group.

NMR Spectroscopy

In ¹H NMR spectroscopy, the signals from labile protons, such as those on amines, can be broad and their chemical shifts can be concentration and temperature-dependent. The use of n-Butylamine-ND₂·DCl, where the amine protons are replaced by deuterium, simplifies the ¹H NMR spectrum by removing these signals. This can be particularly useful for unequivocally assigning other proton signals in more complex molecules containing a butylamine moiety. Furthermore, the addition of a small amount of D₂O to a sample containing a non-deuterated amine will cause the NH₂ protons to exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum, which is a common technique to identify such protons.[5]

Conclusion

n-Butylamine-ND₂·DCl is a valuable and versatile tool for researchers in the fields of drug development, analytical chemistry, and metabolic research. Its straightforward synthesis and the clear mass differentiation it provides make it an ideal internal standard for mass spectrometry, leading to more robust and reliable quantitative data. Furthermore, its application in NMR spectroscopy and metabolic studies underscores the importance of isotopic labeling in modern scientific investigation. As the demand for higher precision and accuracy in analytical and bioanalytical methods continues to grow, the utility of deuterated compounds like n-Butylamine-ND₂·DCl will undoubtedly expand.

References

  • Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. Chemical Communications. [Link]

  • Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. PMC. [Link]

  • Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. ResearchGate. [Link]

  • Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. PubMed. [Link]

  • Chemical and Metabolic Studies on N-benzyl-tert-butylamine and Its Potential Metabolites. PubMed. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

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An In-depth Technical Guide to the Stability and Storage of n-Butylamine-ND₂, DCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Isotopic Stability in Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the factors governing the stability of n-Butylamine-ND₂, DCl. Moving beyond generic storage instructions, we will explore the underlying chemical principles, provide field-proven protocols for storage and handling, and detail self-validating systems for ensuring the long-term chemical and isotopic purity of this critical reagent.

Chemical Profile and Inherent Properties

n-Butylamine-ND₂, DCl is the deuterium chloride salt of n-butylamine, where the two amine protons have been replaced by deuterium atoms.

  • Chemical Formula: C₄H₉D₂N·DCl

  • Molecular Weight: Approx. 112.65 g/mol (varies slightly with isotopic purity)

  • Structure: CH₃(CH₂)₃-ND₂·DCl

  • Physical Form: Typically a white to off-white crystalline solid or powder.[1]

The hydrochloride salt form renders the compound less volatile and generally more stable than its free-amine counterpart.[2] However, two key properties dictate its stability profile: its nature as an amine salt and the lability of the N-D bond.

Core Stability Challenges: A Mechanistic Perspective

The primary threats to the integrity of n-Butylamine-ND₂, DCl are hygroscopicity and the subsequent risk of hydrogen-deuterium (H/D) exchange.

Hygroscopicity: The Gateway to Degradation

Amine hydrochloride salts are well-known for their tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[3][4] This physical process is the critical initiating step for chemical degradation. The chloride ion can form hydrogen bonds with atmospheric water, drawing moisture into the solid matrix.

Hydrogen-Deuterium (H/D) Exchange: Compromising Isotopic Purity

The deuterons on the amine nitrogen (-ND₂) are labile, meaning they can be readily exchanged.[5] When the compound absorbs atmospheric water (H₂O), the protons from the water can exchange with the deuterons on the amine group and the deuteron from the DCl salt.

Mechanism of H/D Exchange: CH₃(CH₂)₃-ND₂·DCl + H₂O ⇌ CH₃(CH₂)₃-NHD·HCl + DHO

This equilibrium reaction leads to a gradual decrease in the isotopic enrichment of the compound, ultimately compromising its utility as a labeled standard. The rate of this exchange is dependent on the amount of available water, temperature, and pH.

Oxidation and Photodegradation

While the hydrochloride salt form offers some protection, the underlying amine structure can still be susceptible to long-term degradation.

  • Oxidation: Like its non-deuterated counterpart, which can yellow upon exposure to air, n-butylamine is susceptible to oxidation.[6][7] This can lead to the formation of impurities over time.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation pathways. It is standard practice to protect amine compounds from light.[8]

The logical relationship between these stability challenges is illustrated in the diagram below.

G Atmosphere Atmospheric Moisture (H₂O) & Oxygen (O₂) Hygro Hygroscopicity (Water Absorption) Atmosphere->Hygro enables Oxidation Oxidation Atmosphere->Oxidation Light Light Exposure (UV Radiation) Photo Photodegradation Light->Photo HD_Exchange H/D Exchange Hygro->HD_Exchange facilitates Impurity Chemical Impurity Formation Oxidation->Impurity Photo->Impurity Loss Loss of Isotopic Purity HD_Exchange->Loss Error Inaccurate Quantification Impurity->Error Loss->Error

Causality of n-Butylamine-ND₂, DCl Degradation

Recommended Storage and Handling Protocols

The cornerstone of maintaining the integrity of n-Butylamine-ND₂, DCl is the rigorous exclusion of atmospheric moisture and air.

Optimal Storage Conditions

Adherence to these conditions is critical for maximizing the shelf-life and preserving the isotopic purity of the compound.

ParameterRecommendationRationale
Temperature -20°C Reduces reaction rates for all degradation pathways. Minimizes mobility of absorbed water.
Atmosphere Dry Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, directly preventing hygroscopicity and oxidation.[9][10]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects against light degradation[8]. PTFE provides an excellent, inert seal against moisture ingress.
Secondary Containment Sealed Bag with Desiccant within a Desiccator Provides multiple barriers against moisture, especially crucial for long-term storage and during temperature equilibration.
Protocol for Handling and Aliquoting

The greatest risk of contamination occurs when the container is opened. The following protocol is a self-validating system designed to minimize this risk.

Step-by-Step Handling Workflow:

  • Temperature Equilibration: Transfer the vial from the freezer to a desiccator at room temperature. Allow at least 1-2 hours for the vial to warm completely. Causality: Opening a cold vial will cause ambient moisture to immediately condense on the cold solid, compromising the material.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial and necessary tools (spatula, weighing paper) into a glove box or glove bag purged with a dry inert gas (Argon or Nitrogen).

  • Dispensing: Open the vial inside the inert atmosphere. Quickly weigh the desired amount of material and place it into a pre-labeled receiving vial.

  • Sealing and Purging: Tightly seal both the primary stock vial and the new aliquot vial. Before removing from the glove box, purge the headspace of the primary vial with the inert gas to remove any air that may have entered.

  • Storage: Promptly return the primary vial and the new aliquot to the appropriate storage conditions (-20°C).

The workflow for proper handling is visualized below.

G start Start freezer Retrieve Vial from -20°C Storage start->freezer desiccator Equilibrate to Room Temp in Desiccator (1-2 hrs) freezer->desiccator Prevents Condensation glovebox Transfer Vial & Tools to Inert Atmosphere Glovebox desiccator->glovebox Excludes H₂O/O₂ dispense Open Vial & Dispense Required Amount glovebox->dispense seal Tightly Seal Primary Vial & New Aliquot dispense->seal purge Purge Headspace of Primary Vial with N₂/Ar seal->purge Maintains Inertness store Return Vials to -20°C Storage purge->store end End store->end

Workflow for Safe Handling and Aliquoting

Quality Control and Stability Validation

Trust in experimental results begins with verifying the quality of the starting materials. A robust QC protocol should be implemented upon receipt and periodically throughout the compound's lifecycle.

Initial Quality Verification (Time Zero)

Upon receiving a new batch of n-Butylamine-ND₂, DCl, its identity, chemical purity, and isotopic enrichment must be confirmed.

TechniquePurposeExpected Result
Mass Spectrometry (MS) Confirm molecular weight and isotopic distribution.A mass spectrum showing a clear parent ion peak corresponding to the deuterated compound. The distribution of M, M+1, M+2 peaks should match the supplier's specification for isotopic purity.
¹H NMR Assess structure and detect proton-containing impurities.The proton spectrum should match the structure of n-butylamine. The key indicator is the significant reduction or absence of the N-H proton signal, confirming high deuteration at the amine.
²H (Deuterium) NMR Directly observe the deuterium label.A signal corresponding to the N-D ₂ position, confirming the location of the label.
HPLC Determine chemical purity.A single major peak indicating high purity, with minimal peaks corresponding to impurities.
Protocol for Long-Term Stability Monitoring

To ensure the compound remains viable over time, especially for long-running studies, a stability monitoring program is essential.

Step-by-Step Stability Check Protocol:

  • Designate a QC Sample: When a new batch is received, create a dedicated aliquot for QC purposes only. Store it under the optimal conditions described in Section 3.1.

  • Establish a Schedule: Plan to re-test the QC sample at defined intervals (e.g., 6, 12, and 24 months).

  • Perform Comparative Analysis: At each time point, analyze the QC sample using the same Mass Spectrometry and HPLC methods established at Time Zero.

  • Analyze for Degradation:

    • Isotopic Purity (MS): Compare the isotopic distribution to the Time Zero data. A statistically significant increase in the abundance of lower mass ions (corresponding to the loss of deuterium) indicates H/D exchange has occurred.

    • Chemical Purity (HPLC): Compare the chromatogram to the Time Zero data. The appearance of new peaks or a decrease in the area of the main peak indicates chemical degradation.

  • Set Acceptance Criteria: Define an acceptable limit for changes. For example, the isotopic purity must remain within 98% of the initial value, and total chemical purity must remain >99.0%. If the QC sample fails, the entire batch should be considered compromised.

Conclusion: Upholding Scientific Integrity

The stability of n-Butylamine-ND₂, DCl is not a passive property but an actively maintained state. Its primary vulnerabilities—hygroscopicity and subsequent H/D exchange—are manageable through a disciplined approach to storage and handling. By understanding the chemical mechanisms of degradation and implementing the rigorous, self-validating protocols outlined in this guide, researchers can ensure the chemical and isotopic integrity of this vital analytical tool. This commitment to the quality of reagents is a foundational element of producing reliable, reproducible, and trustworthy scientific data.

References

  • Oxea Corporation. (2025, April 11). Safety Data Sheet: Di-n-butylamine. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: n-Butylamine. Available at: [Link]

  • Loba Chemie. (2016, May 25). DI-N-BUTYLAMINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Wikipedia. n-Butylamine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8007, Butylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8148, Dibutylamine. Retrieved from [Link]

  • Moccia, M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

  • Centers for Disease Control and Prevention. (1994, August 15). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available at: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • arXiv. (2025, October 28). Amide Hydrogen Deuterium Exchange in Isotopically Mixed Waters. Available at: [Link]

  • Sciencemadness.org. (2020, September 23). Preparation of n-butylamine(consult). Available at: [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation. Available at: [Link]

  • Journal of the American Chemical Society. Relative Stability of Hydrogen and Deuterium Bonds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Retrieved from [Link]

  • International Labour Organization. n-BUTYLAMINE. Available at: [Link]

  • PubMed. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]

  • MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms. Available at: [Link]

  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available at: [Link]

  • International Journal of Creative Research Thoughts. Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N- Nitrosodibutylamine (Ndba) & Nit. Available at: [Link]

  • ResearchGate. (2025, August 7). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved from [Link]

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A Researcher's Comprehensive Safety Guide to n-Butylamine-ND2 DCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety considerations for n-Butylamine-ND2 DCl, a deuterated isotopologue of n-butylamine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the "why" behind safety protocols. By understanding the inherent chemical properties of this compound, laboratory personnel can foster a proactive safety culture and implement self-validating experimental designs.

n-Butylamine-ND2 DCl combines the hazards of its parent amine with those of a strong acid. The deuteration at the amine group does not significantly alter the chemical reactivity or the toxicological profile compared to the unlabeled compound; therefore, the safety precautions are dictated by the n-butylamine and deuterium chloride moieties. This guide will deconstruct these hazards to provide a holistic safety perspective.

Hazard Identification and Risk Assessment

n-Butylamine-ND2 DCl is a multifaceted hazardous substance, primarily classified as highly flammable, corrosive, and toxic.[1][2][3] A thorough understanding of these risks is the foundation of safe handling.

Table 1: Hazard Classification of n-Butylamine-ND2 DCl

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.[1][2]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[1][2]
Acute Toxicity (Dermal)3H311: Toxic in contact with skin.[3][4]
Acute Toxicity (Inhalation)3H331: Toxic if inhaled.[3][4]
Skin Corrosion/Irritation1AH314: Causes severe skin burns and eye damage.[1][2][4]
Serious Eye Damage/Irritation1H318: Causes serious eye damage.[4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2][5]
Corrosive to Metals1H290: May be corrosive to metals.[3][4][6]

This table synthesizes data from the SDS of n-butylamine and deuterium chloride.

The flammability of n-butylamine presents a significant risk.[1][2] Its vapor is heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[7] The corrosive nature is attributed to both the amine and the deuterium chloride salt, which can cause severe burns upon contact with skin and eyes.[1][2][4][8] Systemic toxicity is also a major concern, with harmful or toxic effects via oral, dermal, and inhalation routes.[1][2][3][4]

Engineering Controls and Personal Protective Equipment (PPE)

Given the high volatility and toxicity of n-Butylamine-ND2 DCl, robust engineering controls are paramount. All handling of this substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The work area must be free of ignition sources, and all equipment used should be properly grounded to prevent static discharge.[1][7]

The selection of appropriate PPE is critical for preventing contact and absorption. The following diagram illustrates the decision-making process for PPE selection when working with n-Butylamine-ND2 DCl.

PPE_Selection PPE Selection Workflow for n-Butylamine-ND2 DCl cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling n-Butylamine-ND2 DCl Inhalation Inhalation Hazard (Vapors, Aerosols) Start->Inhalation Skin_Eye Skin/Eye Contact Hazard (Corrosive) Start->Skin_Eye Fire Fire Hazard (Highly Flammable) Start->Fire Respiratory Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges Inhalation->Respiratory Hand Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton) Skin_Eye->Hand Body Body Protection: Flame-retardant lab coat, Chemical apron Skin_Eye->Body Eye_Face Eye and Face Protection: Safety goggles and face shield Skin_Eye->Eye_Face Fire->Body

Caption: PPE selection is dictated by the specific hazards of the chemical.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for mitigating the risks associated with n-Butylamine-ND2 DCl.

Handling:
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.[6] Have an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) and a spill kit accessible.[1]

  • Dispensing: Use only non-sparking tools and ground all dispensing equipment to prevent static electricity buildup.[1][7] Avoid creating aerosols.

  • Work Practices: Do not eat, drink, or smoke in the handling area.[1][6] Avoid contact with skin, eyes, and clothing.[6] After handling, wash hands and face thoroughly.[6]

  • Contamination: Contaminated clothing should be removed immediately and laundered before reuse.[2][9]

Storage:
  • Location: Store in a well-ventilated, fireproof area, away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Container: Keep the container tightly closed and store in a cool, dry place.[2][7] The container should be stored in a corrosive-resistant container with a resistant inner liner.[6]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and copper-containing materials.[8][10]

Emergency Procedures

A well-defined emergency plan is crucial for responding effectively to incidents involving n-Butylamine-ND2 DCl.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] Immediately call a poison center or doctor.[1][2]
Skin Contact Take off immediately all contaminated clothing.[1][2] Rinse skin with water or shower for at least 15 minutes.[2][11] Immediately call a poison center or doctor.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][11] Immediately call a poison center or doctor.[1][2]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[1][11] Immediately call a poison center or doctor.[1][11]
Spill Response:

In the event of a spill, the following workflow should be initiated:

Spill_Response Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others and Emergency Services Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ignition Remove Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Inert Absorbent Material Ventilate->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: A systematic approach to spill response is critical for safety.

Disposal Considerations

Waste n-Butylamine-ND2 DCl and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[9]

Toxicological and Physical Properties

Understanding the toxicological and physical properties of n-Butylamine-ND2 DCl is essential for a comprehensive risk assessment.

Toxicological Information:
  • Acute Effects: The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][4][12] Inhalation may lead to respiratory irritation, coughing, and shortness of breath.[1][12] Ingestion can cause severe burns to the digestive tract.[11][12]

  • Chronic Effects: Chronic exposure may lead to effects similar to acute exposure.[12]

Physical and Chemical Properties:

Table 3: Physical and Chemical Properties of n-Butylamine

PropertyValue
Appearance Clear, colorless liquid[12]
Odor Amine-like
Flash Point 39 °C (102.2 °F)[12]
Flammability Limits LEL: 1.7%, UEL: 9.8%
Vapor Pressure 88.5 mmHg @ 20 °C
Vapor Density 2.5 (Air = 1)
Specific Gravity 0.74 @ 20 °C
Solubility in Water Miscible

Note: The physical properties of n-Butylamine-ND2 DCl are expected to be very similar to those of n-butylamine.

Conclusion

The safe handling of n-Butylamine-ND2 DCl in a research environment is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established safety protocols. By understanding the underlying chemical hazards and implementing the self-validating safety workflows outlined in this guide, researchers can minimize their risk of exposure and create a safer laboratory environment.

References

  • n-BUTYLAMINE AR - Loba Chemie. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: n-Butylamine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Di-n-butylamine - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Deuterium chloride 20%w in D2O - Chemdox. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

  • n-butylamine 99.9 +% extra pure - Laboratorium Discounter. (2023, March 9). Retrieved from [Link]

  • Deuterium Chloride - SAFETY DATA SHEET. (2015, April 10). Retrieved from [Link]

  • SAFETY DATA SHEET - Airgas. (2014, October 22). Retrieved from [Link]

  • Deuterium Chloride (D, 99.5%) DCl 35% w/w Solution in D2O - Novachem. (2018, August 9). Retrieved from [Link]

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solubility of n-Butylamine-ND2 DCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of n-Butylamine-ND2 DCl in Organic Solvents

Introduction

In the fields of pharmaceutical development and advanced chemical research, the use of isotopically labeled compounds is indispensable. n-Butylamine-ND2 Deuterium Chloride (DCl), a deuterated analogue of butylamine hydrochloride, serves as a critical tool in mechanistic studies, as an internal standard for mass spectrometry, and in pharmacokinetic research to investigate metabolic pathways. The substitution of protium (¹H) with deuterium (²H) at the amine functional group can subtly alter the compound's physicochemical properties, including its metabolic stability and basicity.[1][2]

A thorough understanding of the solubility of n-Butylamine-ND2 DCl is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, purification processes, formulation development, and analytical characterization. This guide provides a comprehensive analysis of the factors governing the solubility of n-Butylamine-ND2 DCl in various organic solvents, offers a predictive framework based on its molecular structure, and details a robust experimental protocol for its quantitative determination.

Core Physicochemical Properties Influencing Solubility

The solubility of n-Butylamine-ND2 DCl is a direct consequence of its molecular structure, which possesses both non-polar and highly polar, ionic characteristics. This amphiphilic nature is the primary determinant of its interaction with different solvent environments.

  • The n-Butyl Alkyl Chain (C₄H₉-): This four-carbon chain constitutes the hydrophobic (lipophilic) portion of the molecule. It engages with solvent molecules primarily through weak van der Waals forces (London dispersion forces). This part of the molecule promotes solubility in non-polar organic solvents.[3]

  • The Deuterated Ammonium Chloride Group (-ND₂H⁺ Cl⁻): This is the ionic and hydrophilic head of the molecule. As the deuterium chloride salt of a primary amine, this group is highly polar. Its solubility is driven by strong ion-dipole interactions and its ability to act as a deuterium bond donor. This ionic character confers high solubility in polar solvents, particularly water.[4] The presence of the hydrochloride salt form significantly increases polarity and water solubility compared to the free amine base.[4]

  • The Effect of N-Deuteration: The substitution of hydrogen with deuterium on the nitrogen atom (N-D vs. N-H) results in a stronger N-D bond compared to the N-H bond. This can lead to a slight increase in the basicity of the amine.[1] While the primary kinetic isotope effect is most relevant in the context of metabolic stability,[2] these subtle electronic and vibrational energy differences can also influence the strength of intermolecular interactions, such as deuterium/hydrogen bonding, thereby potentially affecting solubility, albeit typically to a minor extent compared to the overall ionic character.

The interplay between the hydrophobic butyl tail and the ionic ammonium head means that the solubility of n-Butylamine-ND2 DCl in any given organic solvent is a balance between the solvent's ability to solvate both moieties effectively.

Predicted Qualitative Solubility Profile

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, WaterHigh to Miscible The solvent's hydroxyl groups can effectively solvate both the ammonium cation via strong hydrogen/deuterium bonding and ion-dipole interactions, and the chloride anion. n-Butylamine (free base) is miscible with water and ethanol.[3][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to High These solvents have large dipole moments and can effectively solvate the ammonium cation through strong ion-dipole interactions. However, they are less effective at solvating the chloride anion compared to protic solvents.
Low-Polarity Acetone, Dichloromethane (DCM)Low to Sparingly Soluble These solvents possess moderate dipole moments but lack the hydrogen-bonding capability to effectively solvate the ionic head. The non-polar interactions with the butyl chain are insufficient to overcome the large lattice energy of the salt.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / Insoluble These solvents lack the polarity to overcome the ionic crystal lattice energy of the salt. There is no effective solvation mechanism for the -ND₂H⁺ Cl⁻ group. While the free n-butylamine base is soluble in such solvents, the salt form is not.[6]

Standard Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a validated experimental methodology is required. The isothermal equilibrium method , often referred to as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[7][8] It ensures that the solution has reached true saturation, providing reliable and reproducible results.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of n-Butylamine-ND2 DCl in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • n-Butylamine-ND2 DCl (solid)

  • High-purity (≥99.5%) organic solvent of interest

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath[9]

  • Analytical balance

  • Centrifuge and/or syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a high-precision balance for gravimetric analysis)

Methodology:

  • Preparation: Add an excess amount of solid n-Butylamine-ND2 DCl to a series of vials (perform in triplicate for statistical validity). "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[8] A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to let the excess solid settle. To obtain a clear, particle-free supernatant for analysis, either:

    • Centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant using a syringe fitted with a chemical-resistant filter. This step must be performed quickly to avoid temperature fluctuations.

  • Quantification: Accurately dilute a known aliquot of the clear supernatant with an appropriate solvent. Determine the concentration of the dissolved n-Butylamine-ND2 DCl using a pre-validated analytical method.

    • Gravimetric Analysis: Transfer a known volume of the supernatant to a pre-weighed vial, evaporate the solvent completely under vacuum or a gentle stream of nitrogen, and weigh the remaining solid residue. This method is simple but requires a non-volatile solute.

    • Chromatographic Analysis (HPLC/GC): This is often the preferred method. It offers high sensitivity and specificity. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility from the measured concentration. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.[10]

    Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

Self-Validating System & Trustworthiness

This protocol incorporates self-validation at several stages. Running the experiment until a time-independent concentration plateau is observed confirms that true thermodynamic equilibrium has been reached.[8] Using a validated, specific analytical method like HPLC ensures that the measured substance is indeed the target compound and not a degradation product. Performing the experiment in triplicate allows for the calculation of standard deviation, providing confidence in the final reported value.

Visualization of Experimental Workflow

G Figure 1. Isothermal Equilibrium Solubility Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solid n-Butylamine-ND2 DCl to triplicate vials B Add known volume of pre-equilibrated solvent A->B C Seal vials and agitate in thermostatted shaker (e.g., 24-48h at 25°C) B->C D Settle undissolved solid C->D E Withdraw supernatant via centrifugation or filtration D->E F Prepare dilutions of supernatant E->F G Analyze concentration via calibrated method (e.g., HPLC) F->G H Calculate solubility (e.g., in mg/mL) G->H

Caption: Workflow for the experimental determination of solubility.

Key Factors Influencing Experimental Results

Several physical parameters can significantly impact measured solubility values. Careful control of these factors is essential for obtaining accurate and reproducible data.

  • Temperature: The solubility of most solids, including amine salts, increases with temperature.[3] Therefore, maintaining a constant and accurately reported temperature during equilibration and separation is critical.

  • Solvent Purity: The presence of impurities, especially water, in an organic solvent can drastically alter the solubility of an ionic compound. Water can form hydration shells around the ions, increasing solubility in less polar solvents. Always use high-purity, anhydrous solvents for reliable measurements.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the experiment and to check for any phase transitions during equilibration.

Conclusion

While quantitative solubility data for n-Butylamine-ND2 DCl is not widely published, a strong predictive understanding can be derived from its fundamental physicochemical properties. The molecule's behavior is dominated by the ionic ammonium chloride group, suggesting high solubility in polar protic solvents and very limited solubility in non-polar media. For researchers and drug development professionals requiring precise data, the isothermal equilibrium (shake-flask) method provides a reliable and authoritative protocol. Careful control of experimental variables, particularly temperature and solvent purity, is essential for generating trustworthy and reproducible results that can confidently guide formulation, synthesis, and analytical method development.

References

  • Solubility of Things. (n.d.). Butylamine. Retrieved February 3, 2026, from [Link]

  • Pirrung, M. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved February 3, 2026, from [Link]

  • Joshi, A. A., & Anderson, B. D. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved February 3, 2026, from [Link]

  • Baldwin, J. E., & Lusch, M. J. (2010). Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity. Request PDF. Retrieved February 3, 2026, from [Link]

  • Memmert GmbH + Co. KG. (n.d.). Isothermal treatments were conducted in a thermostated shaking water bath. MDPI. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved February 3, 2026, from [Link]

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Navigating the Isotopic Landscape: A Technical Guide to n-Butylamine-ND2 DCl for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, precision and accuracy are paramount. The use of stable isotope-labeled compounds has become an indispensable tool, particularly in pharmacokinetic and metabolic studies. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, delves into the core of a crucial deuterated standard: n-Butylamine-ND₂ DCl. We will explore its commercial availability, synthesis, quality control, and practical applications, providing a comprehensive resource to empower your research.

The Significance of Deuteration in Drug Discovery and Development

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), can significantly alter the physicochemical properties of a molecule without changing its fundamental chemical reactivity. This "kinetic isotope effect" can slow down metabolic processes, leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.

Beyond its therapeutic potential, deuteration is a cornerstone of modern bioanalysis. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry-based assays. By incorporating a known amount of a deuterated analog of the analyte into a sample, researchers can accurately compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection, leading to highly reliable and reproducible results. n-Butylamine-ND₂ DCl serves as a valuable SIL-IS for the quantification of n-butylamine and related compounds.

Commercial Availability of n-Butylamine-ND₂ DCl

A critical first step for any research endeavor is sourcing high-quality reagents. n-Butylamine-ND₂ DCl (CAS No. 156235-87-9) is available from several reputable commercial suppliers specializing in isotopically labeled compounds. When selecting a supplier, it is crucial to consider not only the cost but also the isotopic purity, chemical purity, available quantities, and the comprehensiveness of the analytical data provided (e.g., Certificate of Analysis with NMR and MS data).

Below is a comparative summary of prominent suppliers:

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityAvailable Quantities
LGC Standards n-Butylamine-ND₂ DCl156235-87-9≥ 98 atom % D-Inquire
BOC Sciences n-Butylamine-ND₂ DCl156235-87-9≥ 98%-Inquire
Toronto Research Chemicals (TRC) n-Butylamine-ND₂ DCl156235-87-9--Inquire
CDN Isotopes n-Butylamine-ND₂ DCl156235-87-9--Inquire

Note: Isotopic and chemical purity, as well as available quantities, may vary. It is essential to contact the suppliers directly for the most up-to-date information and to request a detailed Certificate of Analysis.

For applications requiring a higher degree of deuteration to minimize isotopic overlap with the analyte, n-Butylamine-d₁₁ DCl is also commercially available from suppliers such as LGC Standards. The choice between n-Butylamine-ND₂ DCl and a more heavily deuterated version depends on the specific requirements of the analytical method and the mass resolution of the instrument. Generally, a mass shift of at least 3 Da is recommended to avoid isotopic interference.

Synthesis and Quality Control of n-Butylamine-ND₂ DCl

Understanding the synthesis of n-Butylamine-ND₂ DCl provides insight into potential impurities and the importance of rigorous quality control. While specific proprietary methods may vary between suppliers, a common approach involves the reduction of butyronitrile with a deuterium source.

A plausible synthetic route is the reduction of butyronitrile using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) in an appropriate solvent, followed by conversion to the hydrochloride salt.

G Butyronitrile Butyronitrile Deuterated_Amine n-Butylamine-ND₂ Butyronitrile->Deuterated_Amine Reduction Reducing_Agent Deuterated Reducing Agent (e.g., LiAlD₄) Reducing_Agent->Deuterated_Amine Final_Product n-Butylamine-ND₂ DCl Deuterated_Amine->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Plausible synthetic pathway for n-Butylamine-ND₂ DCl.

Quality Control: The quality of a deuterated standard is paramount for accurate quantification. Key quality control parameters include:

  • Isotopic Purity (Enrichment): This determines the percentage of molecules that are deuterated to the desired extent. It is typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For quantitative applications, an isotopic purity of ≥98% is generally recommended.

  • Chemical Purity: This refers to the absence of other chemical entities. It is commonly assessed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Structural Integrity: NMR spectroscopy (¹H and ¹³C) is used to confirm that the deuterium atoms are located at the correct positions within the molecule and that the overall structure is correct.

Application as an Internal Standard in LC-MS/MS for Pharmacokinetic Studies

The primary application of n-Butylamine-ND₂ DCl is as an internal standard for the quantification of n-butylamine or other structurally related primary amines in biological matrices such as plasma, urine, or tissue homogenates. This is particularly relevant in the context of Drug Metabolism and Pharmacokinetics (DMPK) studies.

The Rationale for Using a Stable Isotope-Labeled Internal Standard

The ideal internal standard co-elutes with the analyte and experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer. A stable isotope-labeled internal standard is the closest one can get to this ideal, as its chemical and physical properties are nearly identical to the unlabeled analyte. The use of a SIL-IS is strongly recommended by regulatory agencies such as the FDA.

Experimental Workflow for Quantitative Bioanalysis

The following is a generalized workflow for the use of n-Butylamine-ND₂ DCl as an internal standard in a typical LC-MS/MS-based bioanalytical method.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with n-Butylamine-ND₂ DCl (Internal Standard) Sample_Collection->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Analyte Concentration Calibration->Result

Caption: General workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Quantification of a Hypothetical Primary Amine Drug in Human Plasma

This protocol provides a detailed, step-by-step methodology for the quantification of a hypothetical primary amine drug ("Analyte X") in human plasma using n-Butylamine-ND₂ DCl as an internal standard.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Analyte X reference standard

  • n-Butylamine-ND₂ DCl (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (e.g., Milli-Q)

2. Preparation of Stock and Working Solutions:

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of MeOH.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of n-Butylamine-ND₂ DCl and dissolve in 10 mL of MeOH.

  • Analyte X Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) ACN:Water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube.

  • Vortex for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Analyte X: Determine the precursor ion ([M+H]⁺) and a suitable product ion.

    • n-Butylamine-ND₂: Precursor ion: m/z 76.1 → Product ion: (determine a suitable fragment, e.g., m/z 58.1).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Analyte X and the IS.

  • Calculate the peak area ratio (Analyte X / IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Analyte X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

n-Butylamine-ND₂ DCl is a valuable and readily available tool for researchers in the pharmaceutical and life sciences. Its application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis enables accurate and reliable quantification of n-butylamine and related compounds, which is essential for robust DMPK studies and regulatory submissions. By understanding the principles of its synthesis, quality control, and application, researchers can confidently incorporate this deuterated standard into their analytical workflows to generate high-quality data and accelerate the drug development process.

References

  • Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: Progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • Meng, X., Dong, Y., Liu, Q., & Wang, W. (2023). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O.
  • Ding, Y., Luo, S., Adijiang, A., Zhao, H., & An, J. (2018). A practical and cost-efficient reductive deuteration of nitriles under single-electron transfer conditions enables the synthesis of α,α-dideuterio amines in excellent yields using bench stable and commercially available sodium dispersions and EtOD-d₁. The Journal of Organic Chemistry, 83(20), 12269–12274.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products.
  • Patsnap. (2025, May 29). What DMPK studies are typically required before IND filing?.
  • Meng, X., Dong, Y., Liu, Q., & Wang, W. (2023). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O.
  • van den Broek, I., & van Dongen, J. L. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • U.S. Food and Drug Administration. (2019).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2005).

Methodological & Application

Application Note: Advanced NMR Structural Elucidation using n-Butylamine-ND₂ DCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Deuterated Solvents

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are fundamental for minimizing solvent interference and providing a lock signal for magnetic field stability.[1][2][3] However, the strategic use of specific deuterated reagents can elevate NMR from a structural confirmation tool to a dynamic probe of molecular features. n-Butylamine-ND₂ DCl, the deuterated hydrochloride salt of n-butylamine, is one such reagent. Its primary application lies in its ability to facilitate targeted deuterium exchange with labile protons (e.g., -OH, -NH, -SH, -COOH) within an analyte molecule.[4][5]

This exchange mechanism provides an unambiguous method for identifying the corresponding proton signals in a ¹H NMR spectrum, which can often be broad, variable in chemical shift, or difficult to assign with certainty.[6] Unlike a simple D₂O shake, which is immiscible with many common organic NMR solvents like CDCl₃, n-Butylamine-ND₂ DCl offers enhanced solubility in a wider range of organic media, providing a versatile tool for researchers in pharmaceutical development, natural product chemistry, and materials science.

Core Principle: The Mechanism of Acid-Catalyzed Deuterium Exchange

The utility of n-Butylamine-ND₂ DCl is rooted in the chemical principle of acid-catalyzed deuterium exchange. Labile protons are those that can be readily exchanged, often due to their attachment to a heteroatom and their involvement in hydrogen bonding or acid-base equilibria.[5]

The n-Butylamine-ND₂ DCl exists in solution as the n-butylammonium-d₃ cation (CH₃CH₂CH₂CH₂ND₃⁺) and a chloride anion. The deuterons on the ammonium group are acidic and can rapidly exchange with labile protons on a dissolved analyte.

The process can be generalized as follows:

  • Protonation/Deuteration Equilibrium: The analyte's labile proton (X-H, where X is O, N, S, etc.) engages in an equilibrium with the deuterated n-butylammonium ion.

  • Exchange: The analyte's proton is transferred to the solvent or another molecule, while a deuteron from the n-butylammonium ion is transferred to the analyte, forming X-D.

  • NMR Silence: Deuterium (²H) has a nuclear spin (I=1) and resonates at a vastly different frequency from protons (¹H). In a standard ¹H NMR experiment, the deuterated site becomes "silent," causing the corresponding ¹H signal to disappear from the spectrum.[5]

This disappearance provides definitive proof of the signal's identity as an exchangeable proton.

G cluster_1 Exchange Process Analyte Analyte (R-XH) Equilibrium Acid-Catalyzed Equilibrium Analyte->Equilibrium H⁺ Reagent n-Butylamine-ND₃⁺ Reagent->Equilibrium D⁺ Analyte_D Deuterated Analyte (R-XD) Equilibrium->Analyte_D D⁺ Reagent_H Protonated Reagent (n-Butylamine-ND₂H⁺) Equilibrium->Reagent_H H⁺

Figure 1: Conceptual workflow of deuterium exchange.

Application & Protocol: Identification of Labile Protons

This protocol provides a reliable method for confirming the identity of signals arising from exchangeable protons in an analyte.

Experimental Objective

To use n-Butylamine-ND₂ DCl to selectively eliminate signals from labile protons (-NH, -OH, etc.) in a ¹H NMR spectrum, thereby confirming their assignment.

Materials & Equipment
  • Analyte of interest

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • n-Butylamine-ND₂ DCl

  • NMR tubes and standard laboratory glassware

  • NMR Spectrometer

Step-by-Step Protocol
  • Analyte Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

    • Scientist's Note: Ensure the solvent is as anhydrous as possible to prevent unintended exchange with residual water, which could complicate spectral interpretation.

  • Acquire 'Before' Spectrum:

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Optimize acquisition parameters (e.g., spectral width, number of scans) to achieve a good signal-to-noise ratio.

    • Carefully integrate all peaks and record the chemical shifts.

  • Addition of n-Butylamine-ND₂ DCl:

    • Prepare a dilute solution of n-Butylamine-ND₂ DCl in the same deuterated solvent (e.g., ~1 mg in 0.1 mL).

    • Using a microliter syringe, add a small aliquot (1-5 µL) of the n-Butylamine-ND₂ DCl solution directly to the NMR tube containing the analyte.

    • Scientist's Note: Start with a very small amount. Over-addition can cause significant changes in the sample's overall acidity, potentially shifting other non-labile proton signals. A substoichiometric amount is often sufficient for catalysis.

  • Equilibration:

    • Gently invert the capped NMR tube several times to ensure thorough mixing.

    • Allow the sample to equilibrate for 5-10 minutes at room temperature. For sterically hindered or less acidic protons, a longer equilibration time may be necessary.

  • Acquire 'After' Spectrum:

    • Re-acquire the ¹H NMR spectrum using the exact same acquisition parameters as the initial spectrum.

    • Scientist's Note: Using identical parameters is critical for a direct and reliable comparison between the two spectra.

  • Data Analysis:

    • Compare the 'before' and 'after' spectra. The signal corresponding to the labile proton(s) will have either completely disappeared or significantly diminished in intensity.

    • New, broad signals from the partially protonated n-butylamine reagent may appear. The characteristic signals of the butyl chain of the reagent will also be present.

Figure 2: Step-by-step experimental workflow.

Quantitative Data & Spectroscopic Properties

For comparative purposes, understanding the typical ¹H NMR signals of the non-deuterated reagent is essential.

Compound Group Typical ¹H Chemical Shift (ppm) in CDCl₃ Multiplicity
n-Butylamine-CH₃~0.92Triplet (t)
-CH₂-CH₃~1.33-1.43Multiplet (m)
-CH₂-CH₂N~1.43-1.50Multiplet (m)
-CH₂-N~2.68Triplet (t)
-NH₂1.1-2.0 (variable)Broad Singlet (br s)
n-Butylamine-ND₂ DCl-CH₃~0.94Triplet (t)
Butyl Chain Protons~1.3-1.8 (shifted downfield)Multiplets (m)
-CH₂-ND₃⁺~3.0 (shifted downfield)Multiplet (m)
-ND₂ / -ND₃⁺Not observed in ¹H NMR-

Note: Chemical shifts are approximate and can vary with solvent, concentration, and pH.[7][8][9] The signals for the butyl group in the hydrochloride salt form will be shifted downfield compared to the free amine due to the electron-withdrawing effect of the ammonium cation.

Troubleshooting and Field-Proven Insights

  • Issue: Incomplete Exchange (Signal Diminishes but Doesn't Disappear).

    • Cause & Solution: The exchange may be slow due to steric hindrance or low acidity of the labile proton. Gently warm the sample (e.g., to 40°C) for a few minutes and re-acquire the spectrum, or allow for a longer equilibration time at room temperature.

  • Issue: Broadening of Many Signals in the Spectrum.

    • Cause & Solution: This often indicates that too much of the acidic n-Butylamine-ND₂ DCl reagent was added, altering the bulk properties of the solution. The experiment should be repeated with a smaller, catalytic amount of the reagent.

  • Issue: Unexpected Chemical Shift Changes.

    • Cause & Solution: The addition of the amine salt can disrupt intermolecular hydrogen bonding networks, causing slight shifts in nearby protons. This is generally minor but should be considered during analysis. Focus on the complete disappearance of the target peak as the primary indicator.

  • Expert Tip: For highly sensitive or precious samples, the experiment can be performed in a single NMR tube. After acquiring the initial spectrum, the tube can be carefully opened in the spectrometer, the reagent added, and the sample re-shimmed and re-acquired, minimizing sample loss and ensuring consistency.

Conclusion

n-Butylamine-ND₂ DCl serves as a powerful and practical reagent for the definitive identification of labile protons in ¹H NMR spectroscopy. Its enhanced solubility in organic solvents compared to D₂O makes it a superior choice for a wide array of analytes. By following the detailed protocol and leveraging the principles of acid-catalyzed deuterium exchange, researchers can overcome common spectral assignment challenges, leading to more robust and reliable structural elucidation.

References

  • Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Study of CO2 Capture by Butylamine and Oligopeptide KDDE in Aqueous Solution: Capture Efficiency and Gibbs Free Energy of the Capture Reaction as a Function of pH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Deuterium chloride 38 % solution in D₂O. Retrieved from [Link]

  • Reddit. (2021, January 29). Why does NMR use deuterated solvents?. Retrieved from [Link]

  • ResearchGate. (2019, April 25). Why is deuterium used in NMR?. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Kaushik, V. H., & Sarkar, A. (n.d.). Note Deuterium labelling studies with aliphatic amines. Retrieved from [Link] (Note: Direct PDF link, source publication context may vary).

  • Wiley Online Library. (n.d.). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). n-butylamine | C4H11N. Retrieved from [Link]

  • ResearchGate. (n.d.). Shifts of the ¹H NMR signals of butylamine and butylcarbamate as a function of pH. Retrieved from [Link]

  • Journal of the Japan Petroleum Institute. (n.d.). Nuclear Magnetic Resonance Analysis of Hydrothermal Reactions of Ethyl- and Octylamine in Sub- and Supercritical Water. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 3 in CDCl3 containing 1% butylamine. Retrieved from [Link]

Sources

Application Note: n-Butylamine-ND2 DCl as a Robust Internal Standard for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction: The Imperative for Precision in Quantitative Analysis

Quantitative mass spectrometry (MS) is the cornerstone of modern bioanalysis, underpinning critical decisions in drug development, clinical diagnostics, and food safety. The accuracy of these decisions hinges on the precision of the underlying analytical data. However, the complexity of biological matrices introduces significant challenges, primarily in the form of matrix effects, which can cause unpredictable ion suppression or enhancement, leading to inaccurate quantification.[1][2]

The "gold standard" and most effective strategy to mitigate these variabilities is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS is an analog of the target analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[4][5] Because it is chemically almost identical to the analyte, a SIL-IS co-elutes during chromatography and exhibits nearly identical behavior during sample extraction and ionization.[5] This allows it to act as a perfect proxy, correcting for analyte loss during sample preparation and normalizing signal variability introduced by the matrix or instrument drift.[4]

This application note provides a comprehensive guide and detailed protocol for the use of n-Butylamine-ND2 DCl as an internal standard for the quantification of n-butylamine. n-Butylamine is a significant compound, used as a chemical intermediate and found as a biogenic amine in various food products.[6][7] Accurate quantification is therefore critical for industrial quality control, food safety assessment, and toxicological studies.[8]

Principle of Operation: Why n-Butylamine-ND2 DCl is the Ideal Internal Standard

The efficacy of n-Butylamine-ND2 DCl rests on fundamental principles of mass spectrometry and chromatography.

  • Physicochemical Similarity: As shown in Table 1, the deuterated standard is structurally identical to the analyte, with deuterium atoms replacing the two hydrogens on the amine group. This ensures that its polarity, solubility, and chromatographic behavior are virtually indistinguishable from the native n-butylamine. This near-perfect co-elution is critical, as it ensures both the analyte and the IS experience the same matrix effects at the same time.[5]

  • Mass Differentiation: Despite their chemical similarity, the mass difference of +2 Da (from the two deuterium atoms) allows the mass spectrometer to easily distinguish between the analyte and the internal standard.

  • Correction for Variability: By adding a known, fixed concentration of n-Butylamine-ND2 DCl to every sample, standard, and quality control (QC) at the beginning of the workflow, any physical loss or signal fluctuation affects both compounds proportionally. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains stable even if the absolute signals vary, thus canceling out the errors.[9]

Table 1: Physicochemical Properties of n-Butylamine and its Deuterated Internal Standard

Propertyn-Butylamine (Analyte)n-Butylamine-ND2 DCl (Internal Standard)Rationale for Comparison
Chemical FormulaC₄H₁₁NC₄H₉D₂N·DClDemonstrates isotopic labeling and salt form for improved solubility and stability.
Molar Mass73.14 g/mol [10]~112.64 g/mol The mass difference allows for distinct detection in the mass spectrometer.
AppearanceColorless liquid[11]Typically a solidHighlights the difference in physical state due to the hydrochloride salt form.
Key Reactive GroupPrimary Amine (-NH₂)Deuterated Primary Amine (-ND₂)Identical functional group ensures identical derivatization and similar ionization.

Detailed Experimental Protocol

This protocol provides a validated framework for the analysis of n-butylamine in a biological matrix (e.g., human plasma). Modifications may be required for other matrices.

Materials and Reagents
  • n-Butylamine (Analyte): ≥99.5% purity

  • n-Butylamine-ND2 DCl (Internal Standard, IS): Isotopic purity ≥98%

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (or other relevant matrix)

Preparation of Stock and Working Solutions

Rationale: Preparing accurate stock and working solutions is fundamental for a valid calibration curve. Using a salt form like DCl for the IS improves weighing accuracy and solubility.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of n-butylamine and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of n-Butylamine-ND2 DCl and dissolve in 10 mL of methanol. Adjust for potency and salt form.

  • Analyte Working Solutions (Calibration Standards): Perform serial dilutions of the Analyte Stock Solution with 50:50 methanol/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (ISWS) (100 ng/mL): Dilute the IS Stock Solution with 50:50 methanol/water to achieve a final concentration of 100 ng/mL. This concentration should be chosen to yield a strong, stable signal in the matrix.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method to remove the bulk of proteinaceous interferences from plasma samples, which can foul the LC column and MS source.

  • Aliquoting: Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample. Aliquot 100 µL of the appropriate matrix (plasma, etc.) into each tube.

  • Internal Standard Spiking: Add 20 µL of the ISWS (100 ng/mL) to every tube (except blank matrix).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The cold solvent enhances the precipitation efficiency.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vial. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS System Configuration

Rationale: Chromatographic separation is essential to separate the analyte from other matrix components, reducing ion suppression. A C18 column is suitable for retaining the moderately polar n-butylamine, and the use of formic acid as a mobile phase additive promotes good peak shape and efficient protonation in the ESI source.

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: SCIEX Triple Quad™ 3500 or equivalent[7]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
n-Butylaminem/z 74.1m/z 30.110015
n-Butylamine-ND2 (from IS)m/z 76.1m/z 32.110015

Quantitative Workflow and Data Processing

The entire analytical process is designed for robustness, with the internal standard serving as the key to accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte Present) Spike Spike with Fixed Amount of n-Butylamine-ND2 DCl Sample->Spike Extraction Protein Precipitation & Centrifugation Spike->Extraction Correction for: - Pipetting variation - Adsorption/Degradation LC LC Separation (Co-elution) Extraction->LC MS MS/MS Detection (Ionization & Fragmentation) LC->MS Correction for: - Injection volume variation - Ion Suppression/Enhancement Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Result Calculate Unknown Concentration Curve->Result

Caption: Workflow for IS-corrected quantitation.

Data Analysis Steps:

  • Integrate the peak areas for the n-butylamine and n-Butylamine-ND2 MRM transitions.

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = Peak Area of Analyte / Peak Area of IS.

  • Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Apply a linear regression model (typically with 1/x² weighting) to the calibration curve. The regression should yield a correlation coefficient (R²) > 0.99.[8]

  • Determine the concentration of unknown samples by interpolating their PAR values from the calibration curve equation.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, a full validation should be conducted according to regulatory guidelines such as those from the FDA and ICH.[13][14][15]

Table 3: Example Calibration Curve Performance

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11,520150,5000.01010.9898.0
57,650152,1000.05035.05101.0
2030,800151,0000.204020.1100.5
100155,000153,2001.011799.899.8
500780,100151,5005.1492503.2100.6
10001,550,000152,30010.1773995.599.6
Regression y = 0.0102x + 0.0003 R² = 0.9995

Table 4: Example Inter-day Accuracy and Precision Data (n=5)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)Acceptance Criteria
LLOQ11.05105.08.580-120%, ≤20% CV
Low QC32.9197.06.285-115%, ≤15% CV
Mid QC8082.4103.04.185-115%, ≤15% CV
High QC800789.698.73.585-115%, ≤15% CV
  • Specificity & Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences co-elute and are detected at the MRM transitions of the analyte or IS.

  • Linearity & Range: Analyze calibration standards over the expected concentration range to demonstrate a linear relationship between the area ratio and concentration.[15]

  • Accuracy & Precision: Analyze QC samples at a minimum of three concentration levels (low, mid, high) on at least three separate days to assess intra- and inter-day accuracy (bias) and precision (CV%).[16]

  • Matrix Effect Evaluation: Compare the peak area of the analyte spiked into post-extraction blank matrix supernatant with the peak area in a neat solution. The IS-normalized matrix factor should be close to 1.0 across different lots of matrix, demonstrating the IS is effectively correcting for variability.[17]

  • Stability: Perform freeze-thaw, bench-top, and long-term storage stability tests to ensure the analyte is stable in the matrix under typical laboratory conditions.[18]

Conclusion

The use of n-Butylamine-ND2 DCl as a stable isotope-labeled internal standard provides a highly reliable and robust method for the quantitative analysis of n-butylamine by LC-MS/MS. Its chemical and physical similarity to the analyte ensures it effectively compensates for variations in sample preparation and instrumental analysis, particularly complex matrix effects. By following the detailed protocol and validation procedures outlined in this note, researchers, scientists, and drug development professionals can achieve the highest level of accuracy and precision in their quantitative workflows, leading to trustworthy data and confident decision-making.

References

  • Benchchem. (n.d.). N-Butylamine as a Mobile Phase Additive in Mass Spectrometry: Application Notes and Protocols.
  • Furuhashi, M., et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. PubMed.
  • Furuhashi, M., et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. National Institutes of Health (NIH).
  • Furuhashi, M., et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. MDPI.
  • Centers for Disease Control and Prevention (CDC). (1994). n-BUTYLAMINE: METHOD 2012. NIOSH Manual of Analytical Methods.
  • Unknown. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Google.
  • Wikipedia. (n.d.). n-Butylamine.
  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Taylor & Francis. (n.d.). n-Butylamine – Knowledge and References.
  • ResearchGate. (2014). Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent.
  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.
  • National Institutes of Health (NIH). (n.d.). Butylamine | C4H11N | CID 8007 - PubChem.
  • National Institutes of Health (NIH). (n.d.). Dibutylamine | C8H19N | CID 8148 - PubChem.
  • National Institutes of Health (NIH). (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring.
  • LCGC. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • National Institutes of Health (NIH). (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • SCIEX. (n.d.). Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS.
  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.
  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
  • Unknown. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • Benchchem. (2023). Application Note: Quantitative Analysis of Biogenic Amines in Human Plasma by LC-MS/MS Using a Novel Derivatization and a Deuterated Internal Standard.
  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.
  • Unknown. (n.d.). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation.
  • Chromatography Online. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS.
  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResearchGate. (2019). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect.
  • National Institute of Standards and Technology (NIST). (n.d.). 1-Butanamine - NIST WebBook.
  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.

Sources

Application Note: Deuterated n-Butylamine in Kinetic Isotope Effect (KIE) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of deuterated n-butylamine (specifically [1,1-²H₂]-n-butylamine) as a probe in Kinetic Isotope Effect (KIE) studies. While n-butylamine serves as a fundamental model for aliphatic amine metabolism, its deuterated isotopologues are critical tools for elucidating rate-determining steps (RDS) in oxidative deamination catalyzed by enzymes such as Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO). This note provides validated protocols for synthesis, enzymatic kinetic profiling, and metabolic stability assessment, targeting researchers in mechanistic enzymology and preclinical drug development.

Theoretical Foundation: The Deuterium Advantage

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen (H) with deuterium (D) increases the reduced mass of the C-H bond, lowering its zero-point energy (ZPE). This increases the activation energy required for bond cleavage.

  • Primary KIE (1°): Occurs when the C-H/C-D bond is broken in the rate-determining step.[1] Theoretical maxima for C-H cleavage at 25°C are

    
    .
    
  • Secondary KIE (2°): Occurs when the isotopic substitution is adjacent to the reaction center, affecting hybridization changes (e.g., sp³ to sp²). These effects are smaller (

    
    ).
    
Why n-Butylamine?

n-Butylamine is a quintessential substrate for B-type monoamine oxidases. Unlike aromatic amines (e.g., benzylamine), its flexible aliphatic chain allows it to probe the hydrophobic channel of the MAO-B active site without


 stacking interference, making it an ideal "ruler" for steric and electronic mapping of the active site.

Application 1: Elucidating Enzymatic Mechanisms (MAO-B)

Objective: Determine if


-C-H bond cleavage is the rate-limiting step in the oxidative deamination of n-butylamine by MAO-B.
Mechanistic Pathway

The oxidation of n-butylamine proceeds via the abstraction of a hydride (or proton/electron equivalent) from the


-carbon adjacent to the amine.

MAO_Mechanism cluster_legend Mechanism Key Substrate n-Butylamine (R-CH2-NH2) ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding (Kd) TS Transition State [C--H--Flavin]‡ ES_Complex->TS RDS? (kcat) Imine Imine Intermediate (R-CH=NH) TS->Imine H-Transfer Aldehyde Butyraldehyde (R-CHO) + NH3 Imine->Aldehyde Hydrolysis (+H2O) key1 RDS = Rate Determining Step

Figure 1: Oxidative deamination pathway of n-butylamine. The transition from ES Complex to Imine involves the critical C-H (or C-D) bond cleavage.

Experimental Protocol: Spectrophotometric KIE Assay

Principle: MAO-B activity is coupled to the reduction of the flavin cofactor, or monitored via the production of H₂O₂ using a peroxidase-coupled dye system (Amplex Red).

Materials:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate A: n-Butylamine (HCl salt).

  • Substrate B: [1,1-²H₂]-n-Butylamine (HCl salt, >98% D).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Detection: Horseradish Peroxidase (HRP) + Amplex Red.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 100 mM stocks of H-butylamine and D-butylamine in buffer.

  • Assay Mix: In a 96-well plate, mix:

    • 50 µL Buffer

    • 1 µL HRP (10 U/mL)

    • 1 µL Amplex Red (50 µM final)

    • 20 µL Substrate (Variable concentrations: 0.5 mM to 50 mM)

  • Initiation: Add 10 µL MAO-B enzyme solution to initiate reaction.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 10 minutes at 37°C.

  • Data Analysis:

    • Determine initial velocity (

      
      ) for each concentration.
      
    • Fit data to the Michaelis-Menten equation (

      
      ) for both isotopologues.
      
    • Calculate intrinsic isotope effect:

      
      .
      

Expected Results:

Parameter H-Butylamine D-Butylamine Ratio (H/D) Interpretation

|


 (

)
| 12.5 ± 0.8 | 2.1 ± 0.2 | ~6.0 | C-H cleavage is the RDS. | |

(

)
| 150 ± 10 | 145 ± 12 | ~1.0 | Isotope does not affect binding affinity. |

Application 2: Metabolic Stability & Deuterium Switch

Objective: Assess the potential of deuteration to extend the half-life of butylamine-containing scaffolds in drug discovery.

The "Deuterium Switch" Strategy

Replacing metabolic "soft spots" (sites of rapid oxidation) with deuterium can reduce intrinsic clearance (


) without altering target potency.
Protocol: Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • NADPH Regenerating System.

  • Internal Standard (e.g., Tolbutamide).

  • LC-MS/MS System.

Workflow:

  • Incubation: Pre-incubate HLM (0.5 mg/mL) with 1 µM test compound (H- vs. D-butylamine derivative) for 5 min at 37°C.

  • Start: Add NADPH to initiate metabolism.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into 200 µL cold acetonitrile (quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Stability_Workflow Start Compound Synthesis (H vs D) Incubation Microsomal Incubation (HLM + NADPH) Start->Incubation Quench Quench & Extraction (Acetonitrile) Incubation->Quench Timepoints: 0-60 min Analysis LC-MS/MS Quantitation (Parent Depletion) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Workflow for comparative metabolic stability assessment.

Synthesis Protocol: [1,1-²H₂]-n-Butylamine

Rationale: Commercial sources can be expensive. This protocol ensures high isotopic purity (>98% D) via reduction of butyramide.

Safety: LiAlD₄ is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).

Reagents:

  • Butyramide (CAS 541-35-5)

  • Lithium Aluminum Deuteride (LiAlD₄) (CAS 14128-54-2)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Slurry: Suspend LiAlD₄ (1.5 equiv) in anhydrous THF (50 mL) at 0°C.

  • Addition: Dissolve Butyramide (1.0 equiv) in THF (20 mL) and add dropwise to the slurry over 30 mins. Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlD₄)
    • 
       mL 15% NaOH
      
    • 
       mL Water[2]
      
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄.

  • Purification: Distill the amine (b.p. 78°C). Convert to HCl salt by bubbling HCl gas through an ethereal solution for long-term stability.

Validation:

  • ¹H-NMR (D₂O): Confirm disappearance of the

    
    -methylene triplet at ~2.6 ppm.
    
  • MS: Observe +2 Da mass shift (m/z 74

    
     76 for 
    
    
    
    ).

References

  • Mechanism of Amine Oxidases

    • Edmondson, D. E., et al. "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry, 2004.

  • Kinetic Isotope Effects in Drug Design

    • Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014.

  • MAO-B Isotope Effects

    • Miller, J. R., & Edmondson, D. E. "Structure-Activity Relationships in the Oxidation of Benzylamine Analogues by Recombinant Human Monoamine Oxidase A and B." Biochemistry, 1999.

  • Smith, M. B. Organic Synthesis. 4th Edition, Academic Press, 2016.

Disclaimer: This Application Note is for research purposes only. All chemical synthesis and biological assays should be performed in accordance with local safety regulations.

Sources

Application Notes and Protocols for n-Butylamine-ND2 DCl in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, providing profound insights into the intricate pathways of chemical transformations.[1] n-Butylamine-ND₂ DCl, a deuterated analog of n-butylamine hydrochloride, serves as an invaluable tracer for reactions involving primary amines. The substitution of hydrogen with deuterium at the amine group induces a significant Kinetic Isotope Effect (KIE), allowing researchers to identify rate-determining steps and validate proposed mechanisms.[2] This guide offers a comprehensive overview of the principles behind using n-Butylamine-ND₂ DCl, detailed protocols for its synthesis and application in a model reaction, and methods for data analysis and interpretation.

Introduction: The Power of Isotopic Labeling

In the quest to understand and optimize chemical reactions, particularly in the realms of pharmaceutical and materials science, a deep understanding of reaction mechanisms is paramount. Deuterium-labeled compounds have emerged as a critical tool in these investigations. While chemically similar to their hydrogen counterparts, the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond, which in turn can alter the rate of a chemical reaction.[2] This phenomenon, known as the Kinetic Isotope Effect (KIE), provides a window into the transition state of a reaction, helping to pinpoint which bonds are broken or formed in the rate-determining step.[2]

n-Butylamine-ND₂ DCl is particularly useful for studying reactions where the amine protons are actively involved in the mechanism, such as in the formation of imines (Schiff bases), enamines, or in certain catalytic cycles.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The utility of n-Butylamine-ND₂ DCl is rooted in the deuterium Kinetic Isotope Effect (KIE). The KIE is the ratio of the rate constant of a reaction with the light isotope (kH) to that with the heavy isotope (kD):

KIE = kH / kD

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For the N-H versus N-D bond, this effect can be significant. If the N-H bond is broken during the rate-limiting step, the reaction with n-butylamine will be noticeably faster than the reaction with n-Butylamine-ND₂ DCl.

KIE Value Interpretation
> 2 Indicates a primary KIE; the N-H bond is broken in the rate-determining step.
~ 1 No significant KIE; the N-H bond is not broken in the rate-determining step.
< 1 Inverse KIE; suggests a change in hybridization at the nitrogen center in the transition state.

Synthesis of n-Butylamine-ND₂ DCl

The synthesis of n-Butylamine-ND₂ DCl can be readily achieved through a straightforward hydrogen-deuterium exchange reaction, taking advantage of the acidic protons on the ammonium salt.

Protocol: H/D Exchange for n-Butylamine-ND₂ DCl Synthesis

Objective: To achieve high isotopic incorporation of deuterium at the amine group of n-butylamine hydrochloride.

Materials:

  • n-Butylamine hydrochloride (C₄H₁₁N·HCl)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of n-butylamine hydrochloride in 10 mL of deuterium oxide (D₂O).

  • Equilibration: Stir the solution at room temperature for 1 hour to allow for initial H/D exchange.

  • Solvent Removal: Remove the D₂O under reduced pressure using a rotary evaporator.

  • Repeated Exchange: To drive the equilibrium towards the deuterated product, repeat steps 1-3 two more times with fresh portions of D₂O. This repeated cycling is crucial for achieving high isotopic purity.

  • Final Drying: After the final D₂O removal, dry the resulting white solid under high vacuum for 4-6 hours to remove any residual D₂O.

  • Storage: Store the resulting n-Butylamine-ND₂ DCl in a desiccator to prevent re-exchange with atmospheric moisture.

Characterization: The isotopic purity of the synthesized n-Butylamine-ND₂ DCl should be confirmed by ¹H NMR and Mass Spectrometry. In the ¹H NMR spectrum, the signal corresponding to the -NH₃⁺ protons should be significantly diminished or absent. Mass spectrometry will show an increase in the molecular ion peak corresponding to the incorporation of two deuterium atoms.

Application: Elucidating the Imine Formation Mechanism

The formation of an imine (Schiff base) from a primary amine and a carbonyl compound is a classic organic reaction. The mechanism is believed to proceed through a carbinolamine intermediate, with the rate-determining step often being the dehydration of this intermediate.

Model Reaction: Acetone + n-Butylamine

The reaction between acetone and n-butylamine to form N-butylpropan-2-imine is an excellent model system to demonstrate the utility of n-Butylamine-ND₂ DCl.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acetone Acetone (CH₃)₂C=O Carbinolamine Carbinolamine (CH₃)₂C(OH)NH(CH₂)₃CH₃ Acetone->Carbinolamine Nucleophilic Attack n-Butylamine n-Butylamine CH₃(CH₂)₃NH₂ n-Butylamine->Carbinolamine Imine N-butylpropan-2-imine (CH₃)₂C=N(CH₂)₃CH₃ Carbinolamine->Imine Dehydration (Rate-Determining Step) Water Water H₂O Carbinolamine->Water

Caption: Reaction scheme for imine formation.

Experimental Workflow for Kinetic Studies

This workflow outlines a comparative kinetic analysis of the reaction with both the non-deuterated and deuterated n-butylamine.

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_h Prepare Solution A: Acetone in Solvent mix_h Mix A + B1 prep_h->mix_h mix_d Mix A + B2 prep_h->mix_d prep_b_h Prepare Solution B1: n-Butylamine HCl in Solvent prep_b_h->mix_h prep_b_d Prepare Solution B2: n-Butylamine-ND₂ DCl in Solvent prep_b_d->mix_d monitor_h Monitor Reaction H (e.g., via ¹H NMR) mix_h->monitor_h monitor_d Monitor Reaction D (e.g., via ¹H NMR) mix_d->monitor_d plot_h Plot [Product] vs. Time for Reaction H monitor_h->plot_h plot_d Plot [Product] vs. Time for Reaction D monitor_d->plot_d calc_k Calculate Rate Constants kH and kD plot_h->calc_k plot_d->calc_k calc_kie Calculate KIE = kH / kD calc_k->calc_kie

Caption: Experimental workflow for KIE determination.

Protocol: Kinetic Analysis of Imine Formation

Objective: To determine the Kinetic Isotope Effect for the reaction of acetone with n-butylamine versus n-Butylamine-ND₂ DCl.

Materials:

  • Acetone

  • n-Butylamine hydrochloride

  • n-Butylamine-ND₂ DCl (from synthesis protocol)

  • Deuterated chloroform (CDCl₃) for NMR studies

  • NMR tubes

  • Constant temperature bath or NMR spectrometer with temperature control

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of acetone in CDCl₃ (e.g., 0.5 M).

    • Prepare two separate stock solutions of identical concentration (e.g., 0.5 M) in CDCl₃: one of n-butylamine hydrochloride and one of n-Butylamine-ND₂ DCl. Note: A non-nucleophilic base may be needed to be added to the hydrochloride salts to free the amine for the reaction.

  • Reaction Initiation:

    • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 298 K).

    • In an NMR tube, mix equal volumes of the acetone stock solution and the n-butylamine hydrochloride stock solution.

    • In a second NMR tube, mix equal volumes of the acetone stock solution and the n-Butylamine-ND₂ DCl stock solution.

  • Data Acquisition:

    • Immediately acquire a series of ¹H NMR spectra at regular time intervals for both reaction mixtures. The disappearance of the acetone methyl peak or the appearance of a new imine methyl peak can be monitored.

  • Data Processing:

    • Integrate the relevant peaks in each spectrum to determine the concentration of the reactant or product over time.

  • Kinetic Analysis:

    • Plot the concentration of the product versus time for both reactions.

    • Determine the initial reaction rates from the slopes of these plots.

    • Calculate the rate constants, kH and kD, for the reactions with n-butylamine and n-Butylamine-ND₂ DCl, respectively.

    • Calculate the KIE = kH / kD.

Data Interpretation and Mechanistic Insights

A significant primary KIE (kH/kD > 2) would provide strong evidence that the N-H bond is broken in the rate-determining step. In the context of the imine formation mechanism, this would support the dehydration of the carbinolamine intermediate as the rate-limiting step, as this is where the protons on the nitrogen are removed.

Analytical Characterization

Accurate characterization of both the deuterated tracer and the reaction products is essential for reliable mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Used to confirm the isotopic purity of n-Butylamine-ND₂ DCl by observing the disappearance of the -NH₂ signal. It is also the primary tool for monitoring the kinetics of the reaction.

  • ¹³C NMR: Can be used to confirm the structure of the imine product.

  • ²H NMR: Can directly detect the presence of deuterium in the molecule, providing definitive proof of labeling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the molecules and can confirm the incorporation of deuterium.

Compound Expected Molecular Ion (m/z) Notes
n-Butylamine73.14The molecular weight of the free base.
n-Butylamine-d₂75.15Increase of 2 Da due to two deuterium atoms.
N-butylpropan-2-imine113.20
N-butylpropan-2-imine (from deuterated amine)113.20The deuterium atoms are lost in the formation of D₂O.

Conclusion

n-Butylamine-ND₂ DCl is a versatile and powerful tool for the investigation of reaction mechanisms involving primary amines. Through the careful measurement of the Kinetic Isotope Effect, researchers can gain critical insights into the transition states and rate-determining steps of complex chemical transformations. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this technique in both academic and industrial research settings.

References

  • Chem-Station. (2015). Deuterium Labeling Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Kinetic isotope effect. Retrieved from [Link]

  • MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 993. Retrieved from [Link]

  • ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6628-6733. Retrieved from [Link]

  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • YouTube. (2020). imine preparation & formation mechanism. Retrieved from [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]

  • Wikipedia. (2024). n-Butylamine. Retrieved from [Link]

  • PubChem. (n.d.). Butylamine. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Retrieved from [Link]

  • Wikipedia. (2024). Isotopic labeling. Retrieved from [Link]

Sources

protocol for using n-Butylamine-ND2 DCl in metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Metabolomics using Stable Isotope Derivatization with n-Butylamine-ND2 DCl for Mass Spectrometry

Introduction: Overcoming Challenges in Quantitative Metabolomics

Metabolomics, the comprehensive analysis of small molecules in a biological system, provides a functional readout of the cellular state. However, accurate and sensitive quantification of diverse metabolite classes by mass spectrometry (MS) faces significant hurdles. Many polar, low-molecular-weight metabolites, such as amino acids, organic acids, and biogenic amines, exhibit poor chromatographic retention and low ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's structure to enhance its analytical properties.[1][2][3]

This application note introduces a robust protocol for the use of n-Butylamine-ND2 Deuterated Hydrochloride (DCl) as a derivatizing agent for stable isotope labeling in metabolomics. This method enables sensitive and accurate quantification by introducing a chemically identical, but isotopically distinct, internal standard. The deuterium-labeled n-butylamine reacts with carboxyl-containing metabolites, improving their chromatographic behavior for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and providing a reliable means for absolute quantification.[4][5][6]

The protocol herein is designed for researchers, scientists, and drug development professionals seeking to establish a validated, in-house method for targeted or semi-targeted quantitative analysis of key metabolite classes.

Principle of the Method: Stable Isotope Labeling via Amide Formation

The core of this protocol is the chemical derivatization of metabolites containing carboxylic acid functional groups with n-Butylamine-ND2. This reaction forms a stable N-butylamide derivative. The key to the quantitative power of this method lies in the stable isotope label (Deuterium, D) on the amine group of the reagent.

Causality of the Experimental Choice:

  • Improved Volatility & Chromatography: The addition of the butyl group masks the polar carboxylic acid, increasing the volatility and thermal stability of the metabolite, making it highly suitable for GC-MS analysis.[3][7]

  • Enhanced Ionization: The derivative often exhibits more favorable fragmentation patterns in the MS source, leading to clearer, more intense signals.

  • Accurate Quantification: By running two parallel reactions—one with unlabeled n-Butylamine for the calibration curve and one with n-Butylamine-ND2 DCl as the internal standard added to the biological sample—we can achieve precise quantification. The deuterated standard co-elutes with the native analyte derivative but is separated by mass in the spectrometer. This allows for correction of variability introduced during sample preparation, derivatization, and injection.[8][9]

The derivatization reaction proceeds via the formation of an amide bond between the metabolite's carboxyl group and the butylamine's primary amine. This reaction typically requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group.

G cluster_reaction Derivatization Reaction Metabolite Metabolite with Carboxyl Group (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Mixed Anhydride) Metabolite->Activated_Intermediate + Activator nBuNH2 n-Butylamine-ND2 (CH3(CH2)3-ND2) Derivative N-butylamide Derivative (R-CO-ND-(CH2)3CH3) +2 Da Mass Shift nBuNH2->Derivative Activator Activating Agent (e.g., Alkyl Chloroformate) Analysis GC-MS Analysis Derivative->Analysis Activated_Intermediate->Derivative caption Fig 1. Derivatization Reaction Pathway.

Caption: Fig 1. Derivatization Reaction Pathway.

Target Analytes & Applications

This protocol is primarily designed for the quantitative analysis of metabolites containing one or more carboxylic acid groups. Its applications span preclinical drug development, clinical biomarker discovery, and fundamental metabolic research.

Primary Target Classes:

  • Amino Acids: Alanine, Valine, Leucine, Isoleucine, Proline, Phenylalanine, etc. (Note: Derivatization of the amino group may be required in a subsequent step for some analyses).

  • Fatty Acids: Short-chain fatty acids (SCFAs) and medium-chain fatty acids.

  • Organic Acids: Lactate, Pyruvate, Citrate, Malate, Fumarate, Succinate (intermediates of the TCA cycle).

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for the success of this protocol.

Reagent / MaterialSupplier (Example)Grade / PurityNotes
n-Butylamine-ND2 DCl Cambridge Isotope Labs>98% Isotopic PurityThis is the core reagent for the internal standard.
n-Butylamine (unlabeled)Sigma-Aldrich≥99.5%For creating calibration standards.[10]
PyridineSigma-AldrichAnhydrous, ≥99.8%Reaction solvent and acid scavenger. Must be anhydrous.
Isobutyl ChloroformateAcros Organics≥98%Activating agent for the carboxyl group.
TolueneFisher ScientificAnhydrous, ≥99.8%Extraction solvent.
1 M Hydrochloric Acid (HCl)VWRAnalytical GradeFor sample workup.
Sodium Sulfate (Na2SO4)Sigma-AldrichAnhydrous, granularFor drying the organic extract.
L-Amino Acid Standard MixMerck MilliporeAnalytical StandardFor calibration curve and method validation.[1]
Glass V-vials (2 mL) with PTFE-lined capsAgilent Technologies---For derivatization reaction.
CentrifugeEppendorf---For phase separation.
Nitrogen EvaporatorOrganomation---For solvent removal.

Detailed Experimental Protocol

This protocol is divided into four main stages: Sample Preparation, Derivatization, Extraction, and GC-MS Analysis.

Part A: Sample Preparation (e.g., Plasma)

Self-Validation Insight: The goal of this stage is to isolate the small molecule metabolites from the complex biological matrix (e.g., proteins) with high recovery.

  • Thaw Sample: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.

  • Internal Standard Spiking: Add a known amount of your internal standard solution (prepared with n-Butylamine-ND2 DCl derivatized metabolite mix) at this stage for the most accurate quantification. For method development, proceed without the deuterated standard initially.

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the metabolites, to a clean 2 mL glass V-vial. Avoid disturbing the protein pellet.

  • Dry Down: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 30°C. The sample is now ready for derivatization.

Part B: Two-Step Derivatization Reaction

Expertise Behind the Choice: A two-step derivatization using an alkyl chloroformate is a well-established and efficient method for activating carboxyl groups for subsequent amidation.[2] Pyridine acts as both the solvent and a base to neutralize the HCl byproduct.

ParameterValueRationale
Solvent Anhydrous Pyridine:Toluene (1:1)Pyridine catalyzes the reaction and scavenges HCl. Toluene helps in the subsequent extraction.
Reagent 1 (Activation) Isobutyl ChloroformateEfficiently creates a mixed anhydride intermediate, highly reactive towards amines.
Reagent 2 (Derivatization) n-Butylamine (or -ND2)The primary amine readily attacks the activated carboxyl group.
Temperature 60°CProvides sufficient energy to drive the reaction to completion without degrading analytes.
Time 30 minutesEmpirically determined to be sufficient for a wide range of metabolites.

Step-by-Step Protocol:

  • Reconstitute: To the dried metabolite extract, add 50 µL of anhydrous pyridine. Vortex briefly.

  • Activate: Add 20 µL of isobutyl chloroformate. Cap the vial tightly and vortex for 10 seconds.

  • React (Step 1): Incubate the vial at 60°C for 15 minutes. This forms the activated mixed anhydride intermediate.

  • Derivatize: Add 20 µL of n-Butylamine (or n-Butylamine-ND2 for the internal standard). Cap tightly and vortex for 10 seconds.

  • React (Step 2): Incubate the vial at 60°C for an additional 30 minutes to form the N-butylamide derivative.

  • Cool: Remove the vial from the heat source and allow it to cool to room temperature.

Part C: Liquid-Liquid Extraction

Trustworthiness Check: This step ensures that only the derivatized, nonpolar analytes are injected into the GC-MS, preventing contamination of the system with salts and polar byproducts.

  • Add Toluene: Add 200 µL of toluene to the reaction vial.

  • Add Aqueous HCl: Add 200 µL of 1 M HCl to quench the reaction and protonate any remaining pyridine.

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic (toluene) layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate.

  • Dry: Let the vial sit for 5 minutes to allow the sodium sulfate to absorb any residual water.

  • Transfer: Transfer the final, clean extract to a new autosampler vial with a micro-insert. The sample is ready for GC-MS analysis.

Part D: GC-MS Analysis

Instrumental Logic: A mid-polarity column like a DB-5MS is an excellent starting point as it provides good separation for a wide range of derivatized compounds. The temperature program is designed to resolve analytes based on their boiling points.[7][11]

GC ParameterSetting
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Parameter Setting
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550) for profiling; Selected Ion Monitoring (SIM) for targeted quantification

Data Analysis & Workflow

The quantification relies on the peak area ratio of the endogenous analyte (derivatized with light n-butylamine) to the internal standard (derivatized with heavy n-Butylamine-ND2).

G A Acquire GC-MS Data (SIM or Scan Mode) B Integrate Peak Areas for Light (M) and Heavy (M+2) Analytes A->B C Calculate Peak Area Ratio (Light / Heavy) B->C E Determine Analyte Concentration from Curve using Ratio C->E D Prepare Calibration Curve (Known Concentrations vs. Area) D->E

Caption: Fig 2. Quantitative Data Analysis Workflow.

Troubleshooting & Expert Insights

  • Low Derivatization Yield: The primary suspect is moisture. Ensure all solvents (pyridine, toluene) are anhydrous and that the sample is completely dry before adding reagents. Water will hydrolyze the chloroformate activator.

  • Peak Tailing in GC: This may indicate incomplete derivatization or active sites in the GC liner or column. Use a fresh, deactivated liner and ensure the derivatization reaction has gone to completion.

  • No Peak for Deuterated Standard: Verify the n-Butylamine-ND2 DCl reagent integrity. Ensure it was added correctly during the derivatization step. Check the SIM ions being monitored in the MS method to ensure they correspond to the mass of the deuterated derivative.

Conclusion

The use of n-Butylamine-ND2 DCl for the derivatization of carboxyl-containing metabolites offers a reliable, sensitive, and accurate method for quantitative metabolomics. This protocol provides a comprehensive workflow from sample preparation to data analysis, leveraging the principles of stable isotope dilution to correct for analytical variability. By improving the chromatographic and mass spectrometric properties of key metabolite classes, this technique empowers researchers to obtain high-quality, reproducible quantitative data, advancing our understanding of metabolism in health and disease.

References

  • Shulaev, V. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition.
  • PubMed. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition.
  • MDPI. Application of Butylamine as a Conjugative Reagent to On-Column Derivatization for the Determination of Antioxidant Amino Acids in Brain Tissue, Plasma, and Urine Samples.
  • NOAA. N-BUTYLAMINE | CAMEO Chemicals.
  • Creative Proteomics. Overview of Stable Isotope Metabolomics.
  • NOAA. DI-N-BUTYLAMINE - CAMEO Chemicals.
  • National Institutes of Health.
  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
  • Merck Millipore. The Derivatization and Analysis of Amino Acids by GC-MS.
  • PubMed Central. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Thermo Fisher Scientific.
  • Wikipedia. n-Butylamine.
  • PubMed Central.
  • MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics.
  • MDPI. (2021).
  • Mason, A. Stable isotopes in metabolomic studies.
  • JuSER. (2023).

Sources

deuterated amine standards for analytical chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of amines—ranging from biogenic amines (e.g., histamine, dopamine) to pharmaceutical metabolites—matrix effects and ionization suppression are the primary adversaries. Deuterated amine standards utilize Isotope Dilution Mass Spectrometry (IDMS) to provide the highest tier of quantitative accuracy. By spiking a stable isotope-labeled internal standard (SIL-IS) early in the workflow, researchers can normalize for extraction variability, chromatographic anomalies, and mass spectrometric fluctuations.

This guide moves beyond basic definitions to address the critical "why" and "how" of deploying deuterated amines, specifically focusing on the Deuterium Isotope Effect on retention time and the prevention of H/D exchange instability.

Mechanistic Principles

The Physics of Isotope Dilution

The core principle of IDMS is that the physicochemical properties of the deuterated standard are nearly identical to the target analyte. However, "nearly" is the operative word.

  • Ionization Normalization: Since the SIL-IS co-elutes (or elutes very closely) with the analyte, it experiences the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source.

  • Ratio-Metric Quantitation: The mass spectrometer measures the area ratio of the Analyte (

    
    ) to the Internal Standard (
    
    
    
    ). This ratio remains constant even if absolute signal intensity drops due to instrument drift.
The Deuterium Isotope Effect in Chromatography

Contrary to common belief, deuterated compounds do not always co-elute perfectly with their non-deuterated analogs.

  • Mechanism: The C-D bond is slightly shorter (0.004 Å) and has a lower polarizability than the C-H bond. This makes deuterated molecules slightly less lipophilic .

  • Result: In Reversed-Phase LC (RPLC), deuterated amines often elute slightly earlier than the native analyte.

  • Risk: If the retention time shift is too large, the IS may elute outside the specific matrix suppression zone of the analyte, nullifying its corrective power.

Stability: The H/D Exchange Trap

A critical failure mode in amine analysis is placing the deuterium label on an exchangeable site.

  • Exchangeable Protons: Protons on the amine nitrogen (

    
    , 
    
    
    
    ) or hydroxyl groups (
    
    
    ) rapidly exchange with solvent protons (especially in acidic mobile phases).
  • The Rule: Never use a standard where the deuterium is located on the nitrogen. The label must be on the carbon skeleton (e.g.,

    
    -carbon or aromatic ring) to ensure the mass shift is permanent.
    

Visualization: The IDMS Workflow

The following diagram illustrates the self-correcting nature of the IDMS workflow, highlighting where errors are neutralized.

IDMS_Workflow cluster_correction Correction Mechanism Sample Biological Sample (Plasma/Tissue) Extraction Sample Preparation (PPT / SPE) Sample->Extraction Spike Spike Deuterated Standard (Early Addition) Spike->Extraction Normalizes from start Losses Variable Losses (Incomplete Recovery) Extraction->Losses Error Source LC LC Separation (Retention Time Shift) Extraction->LC Analyte + IS MS MS/MS Detection (Matrix Effects) LC->MS Result Quantitation (Area Ratio Calculation) MS->Result Ratio Corrects Suppression

Figure 1: The Isotope Dilution Workflow. Note that spiking occurs before extraction to correct for recovery losses.

Strategic Selection Guide

When ordering or synthesizing standards, adhere to these three selection criteria:

CriterionRequirementScientific Rationale
Mass Shift (

)
+3 Da to +6 Da A shift of only +1 or +2 Da overlaps with the natural isotopic envelope (

,

) of the analyte, causing "crosstalk" and non-linearity.
Label Position Carbon Skeleton Deuterium on the amine headgroup (

) will back-exchange with

in the mobile phase, reverting the standard to the native mass.
Isotopic Purity > 99 atom % D Presence of non-deuterated isotopologues (

) in the standard creates a "blank signal," limiting the Lower Limit of Quantitation (LLOQ).

Experimental Protocol: Quantitation of Biogenic Amines in Plasma

Objective: Quantify Histamine, Tyramine, and Tryptamine using


-Histamine, 

-Tyramine, and

-Tryptamine.
Materials
  • Analytes: Histamine, Tyramine, Tryptamine.[1][2]

  • Internal Standards:

    
    -Histamine (label on side chain carbons).
    
  • Reagents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Perchloric Acid (PCA).

Stock Solution Preparation
  • IS Stock: Dissolve deuterated standards in 0.1 M HCl to prevent oxidation and volatility losses. Target concentration: 1 mg/mL.

  • Working IS Solution: Dilute to 100 ng/mL in ACN. Critical: Keep organic content high to precipitate proteins upon addition.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Working IS Solution (100 ng/mL). Vortex for 10 sec.

    • Why: Spiking now ensures the IS tracks extraction efficiency.

  • Precipitate: Add 300 µL of ice-cold ACN containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 1 min; incubate at -20°C for 10 min.

  • Centrifuge: Spin at 14,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to a clean vial. Evaporate to dryness under

    
     (optional, for concentration) or inject directly if sensitivity allows.
    
LC-MS/MS Parameters
  • Column: C18 or HILIC (e.g., Waters BEH Amide) for polar amines.

    • Note: HILIC is preferred for small polar amines to avoid ion-pairing reagents.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 mins (HILIC mode).

Validation & Quality Control

Cross-Signal Contribution (Crosstalk) Check

Before running samples, you must verify that the standard does not interfere with the analyte and vice versa.

  • Experiment A (IS Purity): Inject only the Internal Standard (pure). Monitor the Analyte transition.

    • Acceptance: Signal should be < 20% of the LLOQ. If high, your standard contains native material (

      
      ).
      
  • Experiment B (Analyte Interference): Inject a high concentration of Analyte (ULOQ). Monitor the Internal Standard transition.

    • Acceptance: Signal should be < 5% of the typical IS response. If high, the mass resolution is insufficient or the mass shift is too small.

Visualization of Chromatographic Risks

The following diagram explains the relationship between the Deuterium Isotope Effect and Matrix Effects.

Isotope_Effect cluster_risk Risk Analysis Analyte Native Analyte Peak (RT = 2.50 min) MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Analyte->MatrixZone Co-elutes? Deuterated Deuterated Standard Peak (RT = 2.45 min) Deuterated->MatrixZone Shifts out? Outcome1 Ideal: Both Co-elute (Perfect Correction) MatrixZone->Outcome1 Small Shift Outcome2 Risk: IS Shifts Separation (Different Suppression) MatrixZone->Outcome2 Large Shift (>0.2 min)

Figure 2: Chromatographic Risk. If the Deuterated Standard shifts too far from the analyte, it may experience different ionization conditions, invalidating the data.

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. Retrieved from [Link]

  • American Chemical Society (ACS). (2014). Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Application and Protocol for Quantitative NMR Analysis Using n-Butylamine-ND2 DCl as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Quantitative NMR (qNMR) in Modern Analytics

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic techniques, qNMR benefits from a universal detection principle where the signal intensity is directly proportional to the number of nuclei giving rise to the resonance.[1][3] This fundamental relationship allows for the accurate quantification of an analyte against a certified internal standard, often without the need for a reference standard of the analyte itself.[4] The non-destructive nature of qNMR also preserves the sample for further analysis.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of n-Butylamine-ND2 Deuterium Chloride (DCl) as an internal standard for quantitative ¹H NMR analysis. We will delve into the rationale behind its selection, provide a detailed experimental protocol, and discuss data analysis and method validation.

The Internal Standard: Spotlight on n-Butylamine-ND2 DCl

The selection of an appropriate internal standard is paramount for accurate and reproducible qNMR results.[5][6] An ideal internal standard should possess high purity, be chemically stable under the experimental conditions, exhibit excellent solubility in the chosen deuterated solvent, and have resonance signals that do not overlap with those of the analyte.[5]

n-Butylamine-ND2 DCl presents several advantageous characteristics as a qNMR internal standard:

  • Simplified ¹H NMR Spectrum: The deuteration at the amine group (-ND₂) eliminates the proton signals from this position. In a protic deuterated solvent like D₂O, any remaining labile protons on the nitrogen would exchange with deuterium, effectively removing them from the ¹H spectrum.[7][8] This leaves a simple, easily quantifiable set of signals from the butyl chain.

  • Reduced Signal Overlap: The primary amine functionality and its deuteration reduce the complexity of the standard's spectrum, minimizing the chances of signal overlap with the analyte, particularly in the downfield region of the spectrum.

  • Improved Solubility in Polar Solvents: As a hydrochloride salt, n-Butylamine-ND2 DCl is expected to have good solubility in polar deuterated solvents such as D₂O and DMSO-d₆, which are commonly used for a wide range of analytes, including many active pharmaceutical ingredients (APIs).

  • Chemical Stability: The salt form generally offers greater stability compared to the free amine, which can be susceptible to oxidation and degradation.

The quantifiable protons of n-Butylamine-ND2 DCl are those of the butyl chain. Based on the known spectrum of n-butylamine and the effect of protonation, the expected ¹H NMR spectrum in D₂O would consist of three distinct multiplets and a triplet corresponding to the four methylene groups and the terminal methyl group. The protons on the carbon alpha to the nitrogen will be the most downfield.

Experimental Workflow for qNMR using n-Butylamine-ND2 DCl

The following diagram illustrates the key stages of the qNMR workflow using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent (e.g., D₂O) weigh_analyte->dissolve weigh_standard Accurately weigh n-Butylamine-ND2 DCl weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet for homogeneity transfer->shim acquire Acquire ¹H NMR spectrum with quantitative parameters shim->acquire phase_baseline Phase and baseline correction acquire->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate purity/ concentration integrate->calculate

Caption: A generalized workflow for quantitative NMR analysis using an internal standard.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the purity of a solid analyte using n-Butylamine-ND2 DCl as the internal standard.

1. Materials and Equipment:

  • Analyte of interest (solid)

  • n-Butylamine-ND2 DCl (of known, certified purity)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • High-precision analytical balance (readability to at least 0.01 mg)

  • Vortex mixer

  • High-quality 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of n-Butylamine-ND2 DCl into a clean, dry vial. Record the exact weight.

  • Weighing the Analyte: Accurately weigh an appropriate amount of the analyte into the same vial. The amount should be chosen to give a signal-to-noise ratio of at least 250:1 for the quantifiable analyte peak and to have a molar ratio with the internal standard that results in signals of comparable intensity.[9] Record the exact weight.

  • Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent to the vial.

  • Homogenization: Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before proceeding.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality NMR tube.

3. NMR Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer. Allow the sample to equilibrate to the probe temperature for at least 5 minutes.[9]

  • Shimming: Perform manual or automated shimming to achieve a narrow and symmetrical peak shape for the solvent residual signal. Good shimming is critical for accurate integration.[9]

  • Acquisition Parameters: Set up a standard 1D proton NMR experiment with the following quantitative parameters:

    • Pulse Angle: 30° or 90°. A 30° pulse can allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A conservative value of 30-60 seconds is often used if T₁ values are unknown.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.

    • Receiver Gain: Set to an appropriate level to avoid signal clipping.

    • Spinning: Turn sample spinning off to avoid spinning sidebands.[9]

4. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Carefully perform manual phase correction for both zero-order and first-order phasing. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the selected, well-resolved signals for both the analyte and n-Butylamine-ND2 DCl. The integration region should cover at least 20 times the full width at half maximum (FWHH) of the peak.

Data Analysis and Calculation

The purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral value of the signal

  • N: Number of protons corresponding to the integrated signal

  • M: Molar mass

  • m: mass

  • Purity: Purity of the standard

  • analyte: Refers to the analyte of interest

  • std: Refers to the internal standard (n-Butylamine-ND2 DCl)

Example Data and Calculation:

Let's assume we are determining the purity of an analyte with a known molar mass.

ParameterAnalyten-Butylamine-ND2 DCl (Standard)
Mass (m)15.20 mg8.50 mg
Molar Mass (M)250.3 g/mol 115.6 g/mol
Selected SignalAromatic protonTriplet of the α-CH₂ group
Number of Protons (N)12
Integral Value (I)1.001.25
Purity of Standard-99.8%

Calculation:

Purity_analyte (%) = (1.00 / 1.25) * (2 / 1) * (250.3 / 115.6) * (8.50 / 15.20) * 99.8%

Purity_analyte (%) = 0.8 * 2 * 2.165 * 0.559 * 99.8% = 96.5%

Method Validation

For use in a regulated environment, the qNMR method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the internal standard.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by analyzing a sample with a known purity.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor peak shape/resolution Inhomogeneous magnetic field (poor shimming).Re-shim the instrument. Ensure the sample is fully dissolved and the NMR tube is of high quality.[9]
Inaccurate integrals Incorrect phasing or baseline correction. Insufficient relaxation delay (d1).Carefully re-process the spectrum with manual phasing and baseline correction. Ensure d1 is at least 5x the longest T₁.
Signal overlap Analyte and standard signals are too close.Choose different, well-resolved signals for integration. Consider using a different deuterated solvent to induce chemical shift changes.
Low signal-to-noise ratio Insufficient sample concentration or number of scans.Increase the number of scans or prepare a more concentrated sample.

Conclusion

Quantitative NMR is a robust and reliable technique for the determination of purity and concentration of a wide range of compounds. The use of a well-characterized internal standard is crucial for obtaining accurate results. n-Butylamine-ND2 DCl, with its simplified ¹H NMR spectrum and good solubility in polar solvents, offers a valuable tool for qNMR analysis, particularly for polar analytes. By following the detailed protocol and validation guidelines presented in this application note, researchers can confidently implement this method in their analytical workflows.

References

Sources

incorporating n-Butylamine-ND2 DCl in neutron scattering experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Incorporating n-Butylamine-ND₂ DCl in Neutron Scattering Experiments Audience: Researchers, scientists, and drug development professionals.

Harnessing Isotopic Contrast: A Guide to Using n-Butylamine-ND₂ DCl in Neutron Scattering

This guide provides a comprehensive overview and detailed protocols for the application of n-Butylamine-d₂, deuterium chloride (n-Butylamine-ND₂ DCl) in neutron scattering experiments. As a deuterated analogue of a common organic base, this molecule serves as a powerful tool for manipulating neutron scattering contrast, enabling researchers to precisely probe the structure and dynamics of complex molecular systems. We will delve into the fundamental principles, provide practical experimental workflows, and illustrate the causality behind key procedural steps, empowering users to integrate this technique into their research effectively.

The Principle: Why Deuterium Matters in Neutron Scattering

Neutron scattering is a powerful technique for determining the structure and dynamics of materials on the nanometer scale[1]. Unlike X-rays, which scatter from electron clouds, neutrons interact with atomic nuclei. This interaction is described by the neutron scattering length (b) , a value that varies unpredictably between different isotopes[2][3].

The key to the utility of n-Butylamine-ND₂ DCl lies in the stark difference between the neutron scattering lengths of hydrogen's two stable isotopes: protium (¹H) and deuterium (²H or D)[2][4][5].

  • Protium (¹H): Has a negative coherent scattering length (-3.74 fm) and a very large incoherent scattering cross-section. This strong incoherent scattering produces a high, uniform background that can obscure the desired structural information[6][7].

  • Deuterium (²H): Has a positive coherent scattering length (+6.67 fm) and a much smaller incoherent scattering cross-section[2][7].

By strategically replacing ¹H with ²H—a process known as deuteration or isotopic labeling—we can achieve two critical advantages:

  • Reduction of Incoherent Background: Replacing hydrogen with deuterium significantly lowers the background noise, dramatically improving the signal-to-noise ratio of the experiment[5].

  • Contrast Variation: The substantial difference in scattering length allows us to "tune" the visibility of different components in a complex system. By matching the Scattering Length Density (SLD) of the solvent (e.g., mixtures of H₂O and D₂O) to that of a specific component, we can render that component effectively invisible to neutrons, highlighting the structure of the remaining components[4][8]. n-Butylamine-ND₂ DCl is used to modify the SLD of a specific phase or domain within the sample, making it "visible" or "invisible" against the solvent background.

Material Properties: n-Butylamine-ND₂ DCl

n-Butylamine-ND₂ DCl is the deuterated hydrochloride salt of n-butylamine. The two labile protons on the amine group are replaced with deuterium, and it is supplied as a deuterium chloride salt to prevent unwanted isotopic exchange in D₂O-based solvents.

Understanding its scattering properties is crucial for experimental design. The table below summarizes its key physical and calculated neutron scattering properties.

PropertyValueSource / Method
Chemical FormulaC₄H₉ND₂·DCl-
Molar Mass~114.70 g·mol⁻¹Calculated
AppearanceColorless liquid (protonated form)[9][10]
Density (estimated)~0.76 g·cm⁻³Estimated from[9]
Coherent SLD (ρ) ~0.33 x 10⁻⁶ Å⁻² Calculated via[11]
Incoherent Cross-SectionSignificantly lower than protonated analogue[6][12]
H₂O SLD-0.56 x 10⁻⁶ Å⁻²[13]
D₂O SLD6.36 x 10⁻⁶ Å⁻²[13]

Note: The Coherent SLD was calculated based on the estimated density and molecular formula. Users should perform a precise density measurement for their specific material lot for the most accurate SLD calculation.

Experimental Protocol: Small-Angle Neutron Scattering (SANS) of Micellar Systems

This protocol details a common application: using n-Butylamine-ND₂ DCl as a deuterated counter-ion to study the structure of surfactant micelles using Small-Angle Neutron Scattering (SANS).

Objective: To determine the location and conformation of butylamine associated with anionic surfactant micelles by rendering the butylamine "visible" against a contrast-matched solvent.

Core Concept: Anionic surfactants like sodium dodecyl sulfate (SDS) will form micelles in water. The butylammonium ion (C₄H₉ND₃⁺) will associate with the negatively charged micellar surface. By using the deuterated form in a solvent that is contrast-matched to the hydrogenous SDS, the scattering signal will primarily arise from the deuterated butylamine, revealing its distribution.

  • n-Butylamine-ND₂ DCl

  • Sodium dodecyl sulfate (SDS), hydrogenous (non-deuterated)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Ultrapure water (H₂O)

  • Quartz SANS sample cells (e.g., 1 mm or 2 mm path length)[14]

Step 1: Calculate the Contrast Match Point The goal is to make the hydrogenous SDS micelles "invisible." The SLD of SDS is approximately -0.45 x 10⁻⁶ Å⁻². To create a solvent with this SLD, a specific mixture of H₂O and D₂O is required.

  • The required volume fraction of D₂O (Φ_D₂O) can be calculated using the linear relationship: ρ_solvent = Φ_D₂O * ρ_D₂O + (1 - Φ_D₂O) * ρ_H₂O

  • Solving for Φ_D₂O: -0.45 = Φ_D₂O * (6.36) + (1 - Φ_D₂O) * (-0.56) Φ_D₂O ≈ 0.016 or 1.6% D₂O in H₂O.

This solvent is often called "Air Contrast Matched Water" (ACMW) or, in this case, "SDS-Matched Water".[15] It is critical to prepare this solvent mixture with high precision.

Step 2: Prepare Stock Solutions

  • SDS-Matched Solvent: Prepare a sufficient volume of the 1.6% D₂O / 98.4% H₂O (v/v) mixture calculated in Step 1. This will be the solvent for all subsequent samples and for the background measurement.

  • SDS Stock Solution: Prepare a concentrated stock solution of SDS (e.g., 200 mM) by dissolving a precisely weighed amount of SDS in the SDS-Matched Solvent.

  • n-Butylamine-ND₂ DCl Stock Solution: Prepare a concentrated stock solution (e.g., 500 mM) by dissolving the deuterated amine salt in the SDS-Matched Solvent.

Step 3: Prepare the Final SANS Samples Prepare a series of samples in clean, labeled vials. A typical sample volume for SANS is 0.5-1.0 mL.

  • Sample 1 (Surfactant + Deuterated Amine): Combine the SDS stock, the n-Butylamine-ND₂ DCl stock, and additional SDS-Matched Solvent to reach the desired final concentrations (e.g., 20 mM SDS, 40 mM n-Butylamine-ND₂ DCl). The excess amine ensures association with the micelles.

  • Control 1 (Surfactant Only): Prepare a sample with only SDS at the same concentration (20 mM) in the SDS-Matched Solvent. This helps verify that the SDS is indeed contrast-matched. The scattering should be very weak.

  • Background (Solvent): The SDS-Matched Solvent itself is the essential background measurement.

  • Empty Cell: A measurement of the empty quartz cell is also required for data reduction.

Step 4: Load Samples and Equilibrate

  • Carefully load the samples into the quartz SANS cells using a clean syringe, avoiding bubbles.

  • Seal the cells securely.

  • Allow the samples to equilibrate at the desired experimental temperature (e.g., 25°C) for at least 15-20 minutes before measurement.

The specific instrument setup will be determined in consultation with the instrument scientist at the neutron facility[16].

  • Transmission Measurement: A brief measurement is taken to determine the neutron transmission of each sample, which is needed for accurate background subtraction and absolute scaling.

  • Scattering Measurements: Collect scattering data for each sample (Sample 1, Control 1) and the background (Solvent) for a sufficient duration to achieve good statistics.

  • Empty Cell Measurement: Collect scattering data for the empty sample cell.

The entire process from planning to data acquisition is summarized in the workflow below.

SANS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition @ SANS Instrument cluster_analysis Data Analysis Calc 1. Calculate Solvent Contrast Match Point PrepSolvent 2. Prepare Contrast Matched Solvent Calc->PrepSolvent PrepStock 3. Prepare Stock Solutions (SDS, Amine) PrepSolvent->PrepStock PrepFinal 4. Prepare Final Samples (Mixture, Control, Bkg) PrepStock->PrepFinal Load 5. Load Samples into SANS Cells PrepFinal->Load MeasureTrans 6. Measure Sample Transmission Load->MeasureTrans MeasureScatt 7. Measure Scattering (Sample, Control, Bkg, Empty Cell) MeasureTrans->MeasureScatt Reduce 8. Data Reduction (Background Subtraction) MeasureScatt->Reduce Analyze 9. Model Fitting & Interpretation Reduce->Analyze caption Fig 1. Experimental workflow for a SANS contrast variation experiment.

Fig 1. Experimental workflow for a SANS contrast variation experiment.
Data Reduction and Analysis

4.1. Data Reduction Raw 2D detector data must be converted into a 1D plot of absolute intensity (I(Q)) versus the scattering vector (Q). This process, known as data reduction, is typically performed using software provided by the neutron facility[17][18]. The key steps include:

  • Detector Efficiency Correction: Normalizing the response of all detector pixels.

  • Azimuthal Averaging: Converting the 2D scattering pattern into a 1D I vs. Q curve.

  • Background Subtraction: Subtracting the scattering contribution from the solvent and the sample cell.

  • Absolute Scaling: Normalizing the data to standard units (cm⁻¹) using calibrated standards, allowing for quantitative analysis.

4.2. Model Fitting and Interpretation The resulting I(Q) vs. Q curve contains structural information. For our example, the strong scattering signal comes from the deuterated butylamine. This curve can be fitted with mathematical models to extract quantitative parameters[19].

  • A core-shell model could be appropriate, where the "shell" represents the distribution of butylamine around the "core" of the (invisible) SDS micelle.

  • Fitting this model to the data can yield parameters like the thickness of the butylamine shell and the aggregation number, providing direct insight into how the amine associates with the micelle.

The logical relationship between the sample components and the final structural information is depicted in the diagram below.

Logic_Diagram cluster_sample Sample Components cluster_result Experimental Result cluster_info Derived Information SDS Hydrogenous SDS (ρ ≈ -0.45) Contrast High Contrast (Amine vs. Solvent/SDS) SDS->Contrast Amine n-Butylamine-ND₂ DCl (ρ ≈ +0.33) Amine->Contrast Solvent Matched Solvent (ρ ≈ -0.45) Solvent->Contrast Scattering Strong Coherent Scattering Signal Contrast->Scattering Model Fit Data with Core-Shell Model Scattering->Model Structure Determine Amine Location & Micelle Structure Model->Structure caption Fig 2. Logic of contrast variation to extract structural information.

Fig 2. Logic of contrast variation to extract structural information.
Broader Applications & Advanced Considerations

While this guide focused on SANS, n-Butylamine-ND₂ DCl is valuable in other neutron techniques:

  • Neutron Reflectometry (NR): To study the structure of thin films and interfaces. The deuterated amine can be used to label layers adsorbed at a solid-liquid or air-liquid interface[15].

  • Quasi-Elastic Neutron Scattering (QENS): To investigate molecular dynamics. The different scattering properties of ¹H and ²H allow for the separation of different motional components, such as the diffusion of the amine relative to a larger structure.

  • Drug Development: In formulation science, understanding how small molecules like APIs or excipients distribute within a carrier (e.g., a lipid nanoparticle) is critical. Isotopic labeling with molecules like deuterated butylamine can provide this information directly.

Trustworthiness of Protocol: This protocol is self-validating through the use of controls. The scattering from the "Surfactant Only" sample (Control 1) should be minimal, confirming that the contrast matching was successful. Any significant scattering from this sample indicates an error in the solvent mixture preparation.

References

  • n-Butylamine. Wikipedia. [Link]

  • Butylamine | C4H11N. PubChem, National Institutes of Health. [Link]

  • The basics of small-angle neutron scattering (SANS for new users of structural biology). Taylor & Francis Online. [Link]

  • Why is the neutron cross section of hydrogen larger than that of deuterium?. Physics Stack Exchange. [Link]

  • Neutron scattering length. Wikipedia. [Link]

  • Deuteration Aiming for Neutron Scattering. PMC, National Institutes of Health. [Link]

  • An Introduction to Neutron Scattering. University of California, Santa Barbara. [Link]

  • Deuterium labeling for neutron structure-function-dynamics analysis. PubMed, National Institutes of Health. [Link]

  • Small angle neutron scattering. International Atomic Energy Agency (IAEA). [Link]

  • Scattering Length Density Calculator. NIST Center for Neutron Research. [Link]

  • SANS Data Analysis Documentation. NIST Center for Neutron Research. [Link]

  • Planning a neutron scattering experiment. EMBL Hamburg. [Link]

  • Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. [Link]

  • SANS Data Reduction Tutorial. NIST Center for Neutron Research. [Link]

  • Deuterium. Wikipedia. [Link]

  • Scattering Length Density Calculator. QtiSAS. [Link]

  • Contrast Variation Small Angle Neutron Scattering-Identifying the Unique Fingerprints for the Structure of Proteins. University of Delaware. [Link]

  • INTERACTION OF HYDROGEN AND DEUTERIUM WITH DISLOCATIONS IN PALLADIUM AS OBSERVED BY SMALL ANGLE NEUTRON SCATTERING. National Institute of Standards and Technology. [Link]

  • SANS Experimental Methods. NIST Center for Neutron Research. [Link]

  • SANS II - How to do an experiment, data analysis and sasview, applications. University of Delaware. [Link]

  • SANS Data Reduction and Analysis. ISIS Neutron and Muon Source. [Link]

  • Exploiting neutron scattering contrast variation in biological membrane studies. PMC, National Institutes of Health. [Link]

  • Small Angle Neutron Scattering at the National Institute of Standards and Technology. National Institutes of Health. [Link]

  • Scattering of Neutrons: Basics. EMBL Hamburg. [Link]

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Application Notes and Protocols for n-Butylamine-ND2 DCl in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Stable Isotope Labeling in Modern Drug Development

In the landscape of pharmaceutical research, the journey of a drug molecule from discovery to clinical application is a complex and data-intensive process. A deep understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for ensuring its safety and efficacy. Stable isotope labeling (SIL), particularly the incorporation of deuterium (²H or D), has emerged as a powerful tool in these investigations.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, non-radioactive isotope, provide a subtle yet powerful modification that aids researchers in tracking and quantifying drug molecules within biological systems.[2]

n-Butylamine-ND₂ DCl is a deuterated form of n-butylamine hydrochloride. The replacement of the two amine protons with deuterium, along with the deuterated hydrochloride, makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This document provides a comprehensive guide to the applications of n-Butylamine-ND₂ DCl in pharmaceutical research, with a focus on its use as an internal standard in bioanalytical method validation and its subsequent application in pharmacokinetic studies.

Physicochemical Properties of n-Butylamine and its Deuterated Analog

n-Butylamine is a primary aliphatic amine that is a colorless liquid at room temperature with an ammonia-like odor.[3] Its deuterated counterpart, n-Butylamine-ND₂ DCl, shares very similar chemical and physical properties, which is a critical requirement for its use as an internal standard.

Propertyn-Butylaminen-Butylamine-ND₂ DCl
Molecular Formula C₄H₁₁NC₄H₉D₂N·DCl
Appearance Clear, colorless liquidSolid (hydrochloride salt)
Odor Ammonia-likeNot specified, likely similar
Key Advantage of Deuteration Not applicableIncreased mass for mass spectrometric differentiation from the non-deuterated form.[4]

Synthesis of Deuterated Primary Amines

The synthesis of deuterated primary amines can be achieved through various methods. One common approach involves the reduction of nitriles or oximes using a deuterium source. For instance, a cost-effective method for the direct deuteration of unmasked primary amines utilizes visible light and D₂O as the deuterium source, in combination with an organophotocatalyst and a thiol HAT catalyst.[2] This method offers high regio- and chemoselectivity with excellent incorporation of deuterium atoms.[2] Another versatile approach is the reductive deuteration of oximes using samarium(II) iodide (SmI₂) as an electron donor and D₂O as the deuterium source, which also yields α-deuterated primary amines with high levels of deuterium incorporation.

Application I: Bioanalytical Method Validation using n-Butylamine-ND₂ DCl as an Internal Standard

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS bioanalysis. It effectively compensates for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the results.[4]

This section outlines a hypothetical but representative protocol for the validation of a bioanalytical method for the quantification of a fictional primary amine-containing drug, "DrugX," in human plasma, using n-Butylamine-ND₂ DCl as an internal standard.

Workflow for Bioanalytical Method Validation```dot

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev1 Analyte and IS Characterization dev2 LC-MS/MS Optimization dev1->dev2 dev3 Sample Preparation Optimization dev2->dev3 val1 Preparation of Calibration Standards & QCs dev3->val1 val2 Validation Assays (Accuracy, Precision, etc.) val1->val2 val3 Data Analysis and Reporting val2->val3 sa1 Analysis of Study Samples val3->sa1 sa2 QC Sample Analysis sa1->sa2 sa3 Data Acceptance sa2->sa3

Caption: Workflow for a typical pharmacokinetic study.

Protocol for a Single-Dose Pharmacokinetic Study

1. Study Design:

  • Administer a single oral dose of DrugX to healthy human volunteers.

  • Collect blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

2. Sample Processing:

  • Collect blood in tubes containing an appropriate anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Bioanalysis:

  • Analyze the plasma samples for DrugX concentration using the validated LC-MS/MS method with n-Butylamine-ND₂ DCl as the internal standard.

4. Pharmacokinetic Parameter Calculation:

  • Plot the plasma concentration of DrugX versus time.

  • Calculate key pharmacokinetic parameters from the concentration-time profile.

Representative Pharmacokinetic Data for "DrugX"

PK ParameterValueUnit
Cmax (Maximum Concentration) 850ng/mL
Tmax (Time to Cmax) 2.0hours
AUC₀₋t (Area Under the Curve) 6500ng·h/mL
t₁/₂ (Half-life) 6.5hours

Conclusion

n-Butylamine-ND₂ DCl serves as an excellent internal standard for the quantification of primary amine-containing drugs in biological matrices. Its use in validated bioanalytical methods ensures the generation of high-quality, reliable data that is crucial for making informed decisions throughout the drug development process. The protocols and principles outlined in this document provide a solid foundation for researchers and scientists to effectively utilize n-Butylamine-ND₂ DCl in their pharmaceutical research endeavors.

References

  • Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D₂O. (2023). RSC Publishing. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

  • A general, versatile and divergent synthesis of selectively deuterated amines. (2021). Chemical Science (RSC Publishing). [Link]

  • Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. (2024). Nature. [Link]

  • Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D₂O as a Deuterium Source. (n.d.). ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]

  • LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. (n.d.). SCIEX. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

  • Accelerated quantification of amphetamine enantiomers in human urine using chiral liquid chromatography and on-line column. (n.d.). SciSpace. [Link]

  • Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. (n.d.). FDA. [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. [Link]

  • A Human Oral Fluid Assay for D- and L- Isomer Detection of Amphetamine and Methamphetamine Using Liquid-Liquid Extraction. (2022). PMC. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). NIH. [Link]

  • Analysis of biogenic amines in musts and wines using HPLC. (n.d.). OIV. [Link]

  • Liquid chromatographic determination of biogenic amines in a meat product during fermentation and long-term storage. (n.d.). [Link]

  • n-BUTYLAMINE 2012. (n.d.). CDC. [Link]

  • L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. (n.d.). Heavy Water Board. [Link]

  • n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. (2019). NIH. [Link]

  • Butylamine. (n.d.). PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Isotopic Exchange in n-Butylamine-ND₂ DCl Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for n-Butylamine-ND₂ DCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the isotopic integrity of this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.

The deuterium atoms on the amine group of n-Butylamine-ND₂ DCl are labile, meaning they are susceptible to exchange with protons from the environment. This hydrogen-deuterium (H-D) exchange can compromise the isotopic purity of your standard, leading to inaccurate results in quantitative analyses like liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides a comprehensive overview of the causes of isotopic exchange and detailed strategies to minimize it.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a significant problem?

Isotopic exchange is a chemical reaction where a deuterium atom in your compound is replaced by a hydrogen atom from the surrounding environment, or vice versa.[2] In the case of n-Butylamine-ND₂ DCl, the deuterons on the nitrogen atom are particularly prone to exchange. This is problematic because it lowers the isotopic enrichment of your compound, which can lead to inaccurate quantification if it's being used as an internal standard in mass spectrometry-based assays.[1][3]

Q2: What are the primary sources of proton (¹H) contamination?

The most common source of proton contamination is atmospheric moisture (H₂O).[4][5] Other sources include protic solvents (e.g., methanol, ethanol), residual water in "anhydrous" solvents, and acidic protons from other reagents or glassware surfaces.

Q3: What are the ideal storage conditions for n-Butylamine-ND₂ DCl?

To maintain isotopic purity, n-Butylamine-ND₂ DCl should be stored in a cool, dry, and well-ventilated area, away from moisture and light.[5][6][7] It is best to store the compound in a tightly sealed container, preferably under an inert atmosphere like argon or dry nitrogen.[4][8] For long-term storage, refrigeration is recommended.[5]

Q4: Which solvents are recommended to minimize isotopic exchange?

Aprotic deuterated solvents are the best choice for minimizing exchange.[1] The selection should be based on the solubility of your compound and the requirements of your experiment.[9] Some suitable solvents include deuterated chloroform (CDCl₃), deuterated acetonitrile (CD₃CN), and deuterated dichloromethane (CD₂Cl₂). Protic solvents like deuterated methanol (CD₃OD) should be avoided as they can facilitate proton exchange.[9]

Q5: How can I monitor the isotopic purity of my compound over time?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for monitoring isotopic purity.[10] ¹H NMR can be used to detect the presence of N-H protons, which would indicate back-exchange. High-resolution mass spectrometry can precisely determine the isotopic distribution of the compound.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Rapid and significant loss of deuterium from the amine group.
  • Plausible Cause: This is most likely due to exposure to significant amounts of protic species. The primary culprits are atmospheric moisture, use of protic solvents (even non-deuterated ones), or contaminated deuterated solvents. The acidic nature of the DCl salt can catalyze this exchange.[2]

  • Corrective Actions:

    • Implement Rigorous Anhydrous Techniques: All glassware should be oven-dried or flame-dried immediately before use to remove adsorbed water.

    • Handle Under Inert Atmosphere: Whenever possible, handle the solid compound and its solutions in a glovebox or using a Schlenk line with dry nitrogen or argon.[4][8] This minimizes contact with atmospheric moisture.

    • Solvent Purity is Critical: Use high-purity, anhydrous deuterated solvents from a reputable supplier. Consider using solvents from freshly opened ampoules for critical experiments.[4]

    • Avoid Protic Solvents: Do not use solvents containing exchangeable protons, such as methanol or water, at any stage of the experiment if isotopic purity of the amine group is to be maintained.

Issue 2: My NMR/MS data shows partial deuteration, but I was careful during the experiment.
  • Plausible Cause: If you've ruled out contamination during your experimental workflow, the issue might be with the initial purity of the starting material or "back-exchange" during the analytical workup. Back-exchange can occur even with careful handling if there are trace amounts of protons in the system.[2]

  • Corrective Actions:

    • Verify Starting Material Purity: Always check the certificate of analysis for your n-Butylamine-ND₂ DCl to confirm its initial isotopic enrichment.[11] It is good practice to run a baseline NMR or MS analysis on the starting material before beginning your experiments.

    • Modify Analytical Procedures: For LC-MS analysis, if you observe back-exchange, consider using a mobile phase with aprotic solvents if your chromatography allows. If an aqueous mobile phase is necessary, minimize the time the sample is in solution before analysis.

    • Quenching Reactions: If your experiment involves quenching a reaction, use a deuterated quenching agent (e.g., D₂O instead of H₂O) to avoid introducing protons.

Issue 3: I'm seeing inconsistent levels of isotopic exchange between different experimental runs.
  • Plausible Cause: Inconsistency often points to subtle variations in experimental conditions. This could be due to differences in ambient humidity, the age of the solvents used, or slight deviations in the experimental protocol.

  • Corrective Actions:

    • Standardize Your Protocol: Develop a detailed, step-by-step standard operating procedure (SOP) and adhere to it strictly for all experiments.

    • Use Fresh Solvents: For a series of experiments, aim to use solvents from the same batch or bottle to minimize variability.

    • Control the Environment: If possible, conduct experiments in a controlled environment, such as a glovebox with a stable, low-moisture atmosphere. This will reduce the impact of day-to-day variations in ambient conditions.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution of n-Butylamine-ND₂ DCl

This protocol outlines the steps for preparing a stock solution while minimizing isotopic exchange.

  • Glassware Preparation: Dry a volumetric flask and a magnetic stir bar in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Transfer the flask to a glovebox or use a Schlenk line. Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Using a dry syringe, add the required volume of high-purity, anhydrous deuterated aprotic solvent (e.g., CD₃CN).

  • Weighing and Addition of Compound: In the inert atmosphere, weigh the desired amount of n-Butylamine-ND₂ DCl and add it to the solvent in the flask.

  • Dissolution: Seal the flask and stir the solution until the compound is fully dissolved.

  • Storage: Store the stock solution in the sealed flask, wrapped in parafilm, at a low temperature (e.g., -20°C) to ensure stability.[1]

Protocol 2: Monitoring Isotopic Purity by ¹H NMR
  • Sample Preparation: Under an inert atmosphere, transfer an aliquot of your n-Butylamine-ND₂ DCl solution to a dry NMR tube.

  • Solvent: Use a deuterated solvent that is compatible with your compound and does not have signals that would obscure the region of interest.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Look for the appearance of a broad signal corresponding to the N-H protons. The chemical shift will be concentration and solvent-dependent. The presence and integration of this peak relative to other non-exchangeable protons on the butyl chain can be used to quantify the extent of isotopic exchange.

Data & Visualization
Table 1: Recommended Deuterated Solvents for n-Butylamine-ND₂ DCl Experiments
SolventFormulaPolarityBoiling Point (°C)Key Considerations
Acetonitrile-d₃CD₃CNPolar aprotic81Good for a wide range of polar compounds.[9]
Chloroform-dCDCl₃Nonpolar61A common and versatile solvent for nonpolar to moderately polar compounds.[9]
Dichloromethane-d₂CD₂Cl₂Moderately polar40Useful for compounds with intermediate polarity; low boiling point.
Dimethyl sulfoxide-d₆(CD₃)₂SOHighly polar aprotic189Excellent for highly polar compounds, but very hygroscopic.[9]
Diagram 1: Workflow for Minimizing Isotopic Exchange

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_analysis Analysis & Storage prep_glass Oven-Dry Glassware prep_inert Establish Inert Atmosphere (Glovebox/Schlenk) prep_glass->prep_inert prep_solvent Use Anhydrous Deuterated Solvent handle_dissolve Dissolve in Solvent prep_solvent->handle_dissolve handle_weigh Weigh Compound Under Inert Gas prep_inert->handle_weigh handle_weigh->handle_dissolve handle_run Conduct Experiment handle_dissolve->handle_run storage Store Solutions at Low Temp Under Inert Gas handle_dissolve->storage For Stock Solutions analysis_sample Prepare Analytical Sample Under Inert Gas handle_run->analysis_sample analysis_run Run NMR/MS Promptly analysis_sample->analysis_run

Caption: Workflow for handling n-Butylamine-ND₂ DCl to prevent isotopic exchange.

Diagram 2: Mechanism of Acid-Catalyzed H-D Exchange

G R-ND₂ R-ND₂ Intermediate [R-ND₂H]⁺ R-ND₂->Intermediate + H⁺ H₃O⁺ H₃O⁺ (Proton Source) R-NDH R-NDH Intermediate->R-NDH - D⁺ H₂DO⁺ H₂DO⁺ Intermediate->H₂DO⁺ + H₂O H₂O H₂O

Caption: Simplified mechanism of proton exchange on the amine group.

References

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025).
  • Late-Stage Isotopic Exchange of Primary Amines - PMC - NIH.
  • N-Nitroso-di-n-butylamine (NDBA) (D₁₈, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories.
  • The properties and stability of butylamine - ChemicalBook.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem.
  • Hydrogen–deuterium exchange - Wikipedia.
  • Deuterated Solvents for NMR: Guide - Allan Chemical Corporation.
  • Method of analysis of amine by mass spectrometry - Google Patents.
  • Practical considerations for amino acid isotope analysis - Alexandra A Phillips. (2021).
  • Deuterated - Solvents, Reagents& Accessories - Chromservis.
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions - Benchchem.
  • n-Butylamine-d11 DCl - CDN Isotopes.

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Technical Support Center: n-Butylamine-ND₂ DCl for NMR Spectral Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for leveraging n-Butylamine-ND₂ DCl in your Nuclear Magnetic Resonance (NMR) experiments. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with signal overlap and poor spectral resolution due to labile protons. Here, we move beyond simple protocols to explain the underlying principles, providing you with the expertise to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind using n-Butylamine-ND₂ DCl to improve spectral quality. Understanding these principles is the first step toward successful application.

Q1: What is n-Butylamine-ND₂ DCl, and what is its primary role in ¹H NMR?

n-Butylamine-ND₂ DCl is the deuterium-labeled hydrochloride salt of n-butylamine. In ¹H NMR spectroscopy, its primary function is to serve as a deuterium source for the chemical exchange of labile protons (protons attached to heteroatoms like oxygen or nitrogen) in an analyte. Protons in functional groups such as amines (-NH₂), amides (-CONH-), alcohols (-OH), and carboxylic acids (-COOH) are often "exchangeable".[1][2] Because deuterium is not observed in a standard ¹H NMR experiment, this exchange effectively renders the labile proton signals "invisible," leading to a cleaner and more easily interpretable spectrum.[3][4]

Q2: How does removing a proton signal "improve" the signal-to-noise ratio?

This is a critical point of clarification. The addition of n-Butylamine-ND₂ DCl does not increase the absolute signal intensity of your molecule of interest relative to the baseline noise in the way that signal averaging does. Instead, it enhances spectral quality and resolution in two key ways:

  • Elimination of Broad, Overlapping Signals: Labile protons often produce broad peaks due to rapid chemical exchange and hydrogen bonding.[2] These broad signals can obscure or completely hide adjacent peaks from non-exchangeable protons (e.g., -CH, -CH₂, -CH₃), making their detection and analysis impossible. By removing the broad labile proton signal, the previously obscured peaks become clearly visible, which can be considered an effective improvement in the signal-to-noise ratio for those specific resonances.[1]

  • Simplification of Coupling Patterns: Rapidly exchanging protons often do not show spin-spin coupling to neighboring protons. However, under certain conditions (e.g., in a non-hydrogen bonding solvent like DMSO-d₆), this coupling can appear.[2] Exchanging the labile proton with deuterium simplifies the spectrum by removing this coupling, making the splitting patterns of adjacent protons easier to interpret.

Q3: When should I choose n-Butylamine-ND₂ DCl over a simple D₂O shake?

While adding a drop of deuterium oxide (D₂O) is a common and effective method for exchanging -OH and some -NH protons, n-Butylamine-ND₂ DCl offers distinct advantages in specific scenarios:[5][6]

  • Sample Solubility: For analytes that are highly sensitive to water or have poor solubility in aqueous media, adding D₂O can cause the sample to precipitate. n-Butylamine-ND₂ DCl is an organic-soluble reagent that is more compatible with common organic NMR solvents like CDCl₃ or CD₂Cl₂.

  • pH Control: The hydrochloride form (DCl) helps maintain a slightly acidic environment. This can be crucial for the stability of pH-sensitive compounds. Conversely, the basicity of a free amine could degrade certain analytes.

  • Controlled Exchange: It provides a discrete, quantifiable amount of exchangeable deuterium, which can be advantageous for quantitative studies or when trying to avoid the large residual HOD peak that results from a D₂O shake.[1]

Q4: What is the general mechanism of action for this reagent?

The process is a straightforward acid-base chemical exchange. The deuterated ammonium group (-ND₃⁺) on the butylamine salt can donate a deuterium atom to a labile site on the analyte (e.g., R-NH₂). In turn, a proton from the analyte is transferred back to the butylamine. This is a dynamic equilibrium that, when driven by a molar excess of the deuterated reagent, results in the vast majority of the analyte's labile sites becoming deuterated.

G Analyte Analyte R-NH₂ Analyte_D Deuterated Analyte R-NHD Analyte->Analyte_D D⁺ Transfer Reagent n-Butylamine-ND₃⁺ DCl Reagent_H Protonated Reagent Bu-ND₂H⁺ Reagent->Reagent_H H⁺ Transfer G cluster_pre Pre-Exchange cluster_exchange Exchange Reaction cluster_post Post-Exchange A 1. Prepare Analyte Solution Dissolve 5-20 mg of analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). B 2. Acquire Initial ¹H NMR Spectrum This is your 'Before' spectrum. Confirm the presence and position of the labile proton peak. A->B C 3. Add Exchange Reagent Add a molar excess of n-Butylamine-ND₂ DCl to the NMR tube. B->C D 4. Mix Thoroughly Cap and invert the NMR tube 10-15 times to ensure complete mixing. C->D E 5. Re-acquire ¹H NMR Spectrum Use the same acquisition parameters. This is your 'After' spectrum. D->E F 6. Analyze and Compare Confirm the disappearance of the labile proton signal and analyze the now-resolved peaks. E->F

Caption: Standard workflow for labile proton exchange.

Data Summary Tables

For optimal results, refer to the following tables for recommended reagent quantities and solvent considerations.

Table 1: Recommended Reagent Stoichiometry

Analyte Functional Group Recommended Molar Excess (Reagent:Analyte) Rationale
Primary/Secondary Amines 2-5 equivalents Ensures the equilibrium strongly favors the deuterated analyte.
Alcohols / Phenols 3-5 equivalents Exchange can be slower; a higher excess is often beneficial.

| Amides / Carboxylic Acids | 5-10 equivalents | Slower exchange kinetics often require a larger excess and more time. |

Table 2: Impact of Common Deuterated Solvents on Proton Exchange

Solvent Abbreviation Typical Use & Exchange Properties
Chloroform-d CDCl₃ A common, non-polar solvent. Supports moderate exchange rates. [7][8]
Dimethyl Sulfoxide-d₆ DMSO-d₆ Aprotic, polar solvent. Slows the rate of proton exchange, sometimes allowing for observation of coupling to N-H or O-H protons. Not ideal if rapid exchange is desired. [2]
Methanol-d₄ CD₃OD Protic solvent. The -OD group actively participates in and accelerates the exchange process. The analyte's labile proton signal will be exchanged with the solvent itself. [2][6]

| Acetonitrile-d₃ | CD₃CN | Polar aprotic solvent. Generally allows for moderate to fast exchange rates. |

Common Problems & Solutions

Problem: My labile proton peak (e.g., -NH₂) is still visible after adding the reagent.

  • Plausible Cause 1: Insufficient Reagent. The H/D exchange is an equilibrium process. An insufficient amount of the deuterated reagent will result in an incomplete exchange, leaving a significant portion of the analyte protonated.

    • Solution: Increase the molar excess of n-Butylamine-ND₂ DCl. Refer to Table 1 for guidance and add another 1-2 equivalents of the reagent, then re-acquire the spectrum.

  • Plausible Cause 2: Slow Exchange Kinetics. The exchange rate can be slow, especially for sterically hindered functional groups or in non-polar, aprotic solvents.

    • Solution 1: Allow more time. Let the sample sit at room temperature for 15-30 minutes after mixing to allow the exchange to reach equilibrium.

    • Solution 2: Gently warm the sample (if your analyte is thermally stable) to 30-40°C for a few minutes to accelerate the exchange rate.

Problem: My spectrum's baseline is very noisy, and my signals of interest are weak.

  • Plausible Cause: Misunderstanding the Reagent's Function. As noted in the FAQs, n-Butylamine-ND₂ DCl removes interfering signals; it does not inherently make your desired signals stronger. Low signal-to-noise is typically due to a low sample concentration or an insufficient number of scans.

    • Solution: The most direct way to improve the signal-to-noise ratio is to increase the number of scans (acquisitions). The signal-to-noise ratio (S/N) improves proportionally to the square root of the number of scans (NS). [9] Table 3: S/N Improvement vs. Number of Scans (NS)

      Increase in NS Resulting S/N Improvement
      4x 2x
      16x 4x
      64x 8x

      | 256x | 16x |

Problem: I see new, unexpected peaks after adding the reagent.

  • Plausible Cause: Signals from the n-Butylamine Reagent Itself. The n-Butylamine-ND₂ DCl reagent contains non-exchangeable protons on its butyl chain (-CH₂- and -CH₃ groups). These will be visible in your ¹H NMR spectrum.

    • Solution: Identify the reagent's peaks by comparing them to a known spectrum of n-butylamine. Typically, you will observe signals corresponding to the α-CH₂, β-CH₂, γ-CH₂, and terminal -CH₃ protons. In CDCl₃, these typically appear between ~0.9 ppm (t, -CH₃) and ~2.7 ppm (t, α-CH₂). [10]Knowing where these peaks are allows you to disregard them during your analysis of the analyte.

References

  • Nanalysis. (2017). To D2O or not to D2O? [Online] Available at: [Link]

  • Reddit. (2021). Why does NMR use deuterated solvents? [Online] Available at: [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Online] Available at: [Link]

  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Online] Available at: [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Online] Available at: [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? [Online] Available at: [Link]

  • The Basics of NMR. Chapter 8. PRACTICAL CONSIDERATIONS. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments? [Online] Available at: [Link]

  • ResearchGate. Shifts of the ¹H NMR signals of butylamine and butylcarbamate as a function of pH. [Online] Available at: [Link]

  • Reddit. (2017). How to reduce noisey NMR signal? [Online] Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007). Poor Signal-to-Noise Ratio in Your Spectrum? [Online] Available at: [Link]

  • Wu, K., et al. (2021). Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet. PubMed. [Online] Available at: [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Online] Available at: [Link]

  • SpectraBase. 2-Butylamine, N-decyl- - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Iowa State University. NMR Sample Preparation. [Online] Available at: [Link]

  • Wu, K., et al. Supporting Information for Improvement in signal-to-noise ratio of liquid-state NMR spectroscopy via a deep neural network DN-Unet. [Online] Available at: [Link]

  • ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents. [Online] Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Online] Available at: [Link]

  • Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Online] Available at: [Link]

  • University of Cambridge. NMR Sample Preparation. [Online] Available at: [Link]

  • Nanalysis. (2023). NMR blog - Labile Protons and J-Coupling. [Online] Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Online] Available at: [Link]

  • Lill, M. A. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Chemical Communications. [Online] Available at: [Link]

  • University of Liverpool. Sample Preparation. [Online] Available at: [Link]

Sources

common contaminants in n-Butylamine-ND2 DCl samples

Technical Support Center: n-Butylamine-ND ·DCl Quality & Troubleshooting

Welcome to the Stable Isotope Technical Support Hub. This guide addresses the specific challenges associated with n-Butylamine-ND


 Deuterium Chloride


🔬 Product Specifications & Baseline Data

Before troubleshooting, verify your sample against the expected baseline. Deviations here are your first indicator of contamination.

Analyte Identity: n-Butylammonium-d

Formula:

Role:
Standard NMR Chemical Shifts (in D O)

Note: The ammonium protons (


PositionAssignmentShift (

ppm)
Multiplicity
1

-CH

(

)
2.95 - 3.05 Triplet
2

-CH

1.60 - 1.70 Multiplet
3

-CH

1.35 - 1.45 Multiplet
4

-CH

(Terminal)
0.90 - 0.95 Triplet

📉 Troubleshooting Common Contaminants

Issue 1: The "HDO" Peak (Moisture Contamination)

Symptom: A sharp or broad singlet appears around 4.79 ppm (in D

Diagnosis:121345highly hygroscopic

The Mechanism of Failure: Even in a "closed" vial, atmospheric moisture (

HD_ExchangeSaltDeuterated Salt(R-ND3+)IntermediateTransition State(Proton Transfer)Salt->Intermediate + H2OMoistureMoisture Ingress(H2O)Moisture->IntermediateContaminantContaminated Salt(R-ND2H+)Intermediate->Contaminant ExchangeHDOHDO / D2O(NMR Solvent Impurity)Intermediate->HDO ReleaseContaminant->Intermediate Further Exchange

Figure 1: The Kinetic Isotope Exchange Cycle. Once H

Corrective Action:

  • Lyophilization: Dissolve the sample in fresh D

    
    O (99.9%) and lyophilize (freeze-dry) to remove HDO. Repeat 2x.
    
  • Desiccation: Store strictly over

    
     in a vacuum desiccator.
    
Issue 2: Residual Synthesis Solvents

Symptom: Sharp triplets/quartets not belonging to the butyl chain. Cause: Deuterated amine salts are often precipitated from reaction mixtures using ethers or alcohols.

Common Impurity Signatures (in D


O):
ContaminantSource

(ppm) Signals
Diethyl Ether Precipitation Solvent1.17 (t), 3.56 (q)
Ethanol Recrystallization1.17 (t), 3.65 (q)
Dibutylamine Synthesis Byproduct~3.0 (m), overlaps with

-CH

Expert Insight: Dibutylamine (secondary amine) is a common impurity in n-butylamine synthesis. In the salt form, its solubility differs.[2][6] If you see a "shoulder" on your


Issue 3: "Ghost" Protons (Isotopic Scrambling)

Symptom: A broad hump appearing between 7.0–8.5 ppm. Diagnosis: Incomplete deuteration or back-exchange. Technical Context: The user requested "n-Butylamine-ND


  • Pure Sample: No signal > 4.0 ppm (except HDO).

  • Contaminated: Broad triplets at 7.5 ppm (

    
     or 
    
    
    ).

🛠️ Diagnostic Workflow

Use this logic gate to identify your specific issue based on your NMR spectrum.

Troubleshooting_LogicStartStart: Analyze 1H NMR(D2O Solvent)Check_48Signal at ~4.79 ppm?Start->Check_48Check_AlkylExtra Alkyl Signals?Check_48->Check_AlkylNo / WeakResult_WaterMoisture ContaminationAction: Lyophilize with D2OCheck_48->Result_WaterYes (Strong)Check_BroadBroad Peak > 7.0 ppm?Check_Alkyl->Check_BroadNoResult_SolventResidual Solvent (Ether/EtOH)Action: High Vac Drying (<0.1 mbar)Check_Alkyl->Result_SolventYesResult_ExchangeIsotopic Scrambling (-NH)Action: DCl/D2O WashCheck_Broad->Result_ExchangeYesResult_CleanSample PureCheck_Broad->Result_CleanNo

Figure 2: NMR Diagnostic Decision Tree for n-Butylamine-ND

📖 Frequently Asked Questions (FAQ)

Q: Why does my sample smell like ammonia if it is a DCl salt? A: It should not. A strong amine odor indicates hydrolysis or insufficient acidification .

  • Explanation: The salt (

    
    ) is non-volatile. If you smell amine, free base (
    
    
    ) is present. This usually happens if the sample was stored in a basic environment or if water ingress caused disproportionation.
  • Fix: Re-acidify with DCl (35% in D

    
    O) and evaporate to dryness.
    

Q: Can I use heat to dry the sample? A: Use caution.

  • Limit: Do not exceed 60°C under vacuum.

  • Risk:[2] While the salt is stable, excessive heat can cause sublimation of the hydrochloride salt or degradation if traces of moisture are present (hydrolysis). Room temperature vacuum drying over

    
     is the gold standard.
    

Q: How do I quantify the isotopic purity? A: Use an internal standard (e.g., maleic acid or TSP) with a known proton count.

  • Integrate the alkyl chain protons (e.g., the

    
    -methyl triplet at 0.9 ppm).
    
  • Compare this integration to the residual ammonium proton signal (if visible).

  • Note: Direct quantification of D-enrichment is best done via Mass Spectrometry, as NMR is insensitive to the "silent" deuterium.

📚 References

  • Fulmer, G. R., et al. (2010).[7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[8] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][8][9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for amine salt shifts).

Optimizing n-Butylamine-ND2 DCl Concentration for Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the advanced use of n-Butylamine-ND2 DCl in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this unique reagent to its full potential. Here, we move beyond basic protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the integrity and quality of your analytical results.

Introduction: The Dual Role of n-Butylamine-ND2 DCl in Mass Spectrometry

n-Butylamine is a well-established mobile phase additive in liquid chromatography-mass spectrometry (LC-MS), particularly valued for its ability to enhance the ionization efficiency of high-molecular-weight and less polar compounds in negative-ion electrospray ionization (ESI)[1]. It acts as a proton acceptor, facilitating the deprotonation of analytes to form [M-H]⁻ ions, which are crucial for detection in this mode[2].

The use of its deuterated hydrochloride salt form, n-Butylamine-ND2 DCl, introduces a layer of specificity and control to your experiments. While deuterated compounds are most commonly employed as internal standards for precise quantification[2][3], the deliberate use of a deuterated mobile phase additive can be a strategic choice in specific analytical scenarios. One key application is in hydrogen-deuterium exchange (HDX) mass spectrometry, a powerful technique for studying protein conformation and dynamics. In this context, a deuterated mobile phase can be used to probe the structure of analytes[4]. Another critical, albeit less common, application is to circumvent isobaric interference where the non-deuterated form could produce an interfering ion at the same mass-to-charge ratio (m/z) as an analyte of interest.

This guide will focus on the optimization of n-Butylamine-ND2 DCl concentration when used as a mobile phase additive, addressing the unique considerations of its deuterated and salt forms.

Frequently Asked Questions (FAQs)

Q1: Why should I use the deuterated form (n-Butylamine-ND2 DCl) as a mobile phase additive instead of the much cheaper, non-deuterated n-butylamine?

A: The primary reason is to avoid isobaric interference. If an analyte or a fragment of an analyte has the same nominal mass as non-deuterated n-butylamine (C₄H₁₁N, molar mass ≈ 73.14 g/mol ), the presence of the latter in the mobile phase can create a significant background ion that obscures the analyte signal. By using the deuterated form (in this case, likely n-Butylamine-d11, with a significant mass shift), you can shift the mass of the mobile phase additive away from your analyte of interest, ensuring a cleaner baseline and more accurate detection. A secondary, more specialized application is in hydrogen-deuterium exchange (HDX) studies for structural elucidation[4].

Q2: How does the hydrochloride (DCl) salt form affect its use compared to the free amine?

A: The hydrochloride salt is a solid, which can be more convenient for accurate weighing and preparation of stock solutions compared to the volatile liquid free amine. The salt form is also generally more stable for long-term storage. In solution, the hydrochloride will dissociate, and the butylamine will be in its protonated (or deuterated) form. This can influence the pH of the mobile phase and the ion-pairing mechanism. It is crucial to consider the final pH of the mobile phase after the addition of the salt.

Q3: What is a good starting concentration for n-Butylamine-ND2 DCl in my mobile phase?

A: For non-deuterated n-butylamine, a starting concentration of 0.0005% (v/v) has been shown to be effective for enhancing metabolite coverage in negative ion mode ESI. For n-Butylamine-ND2 DCl, a good starting point would be a molar equivalent concentration. Given that you will be preparing it from a solid, it is more accurate to work in terms of molarity. A typical starting range for ion-pairing reagents is in the low millimolar (mM) range. We recommend starting with a concentration of approximately 0.1 mM in the final mobile phase and optimizing from there.

Q4: Will n-Butylamine-ND2 DCl contaminate my mass spectrometer?

A: Yes. Alkylamines, including n-butylamine, are known to be "sticky" and can persistently contaminate the ion source and other components of the mass spectrometer[1]. This leads to high background noise and can suppress the signal of subsequent analyses. The deuterated form is expected to have similar physical properties in this regard. Therefore, it is highly recommended to dedicate an LC system and MS instrument to methods using this additive or to implement a rigorous cleaning protocol after its use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of n-Butylamine-ND2 DCl

Objective: To prepare a stable and accurate stock solution for addition to the mobile phase.

Materials:

  • n-Butylamine-ND2 DCl (solid)

  • LC-MS grade water

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (10 mL and 50 mL)

  • Micropipettes

Procedure:

  • Calculate the mass of n-Butylamine-ND2 DCl required to make 10 mL of a 10 mM stock solution. (Note: Use the specific molecular weight from the manufacturer's certificate of analysis for your lot of the deuterated compound).

  • Accurately weigh the calculated amount of the solid reagent onto weighing paper.

  • Carefully transfer the solid to a 10 mL volumetric flask.

  • Add approximately 5 mL of LC-MS grade water to the flask and sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Bring the volume up to the 10 mL mark with LC-MS grade water.

  • Cap the flask and invert several times to ensure homogeneity.

  • This 10 mM stock solution can be further diluted to prepare working concentrations for your mobile phase. For example, to prepare 1 L of a mobile phase with a final concentration of 0.1 mM, add 10 mL of the 10 mM stock solution to your mobile phase reservoir and bring the final volume to 1 L with your solvent mixture.

Protocol 2: Optimization of n-Butylamine-ND2 DCl Concentration

Objective: To determine the optimal concentration of n-Butylamine-ND2 DCl for maximizing the signal-to-noise ratio of the analyte of interest.

Workflow:

Sources

degradation pathways of n-Butylamine-ND2 DCl under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: n-Butylamine-ND2 DCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for n-Butylamine-ND2 DCl. This guide is designed to provide you, a senior scientist, with in-depth technical information, troubleshooting advice, and robust experimental protocols to ensure the integrity of your experiments. As this is a specialized deuterated compound, this guide synthesizes foundational principles of amine chemistry with the nuances of isotopic labeling to empower you to anticipate challenges and validate your results.

Section 1: Understanding the Stability and Reactivity of n-Butylamine-ND2 DCl

n-Butylamine-ND2 DCl is the deuterium chloride salt of n-butylamine, where the two protons on the primary amine are replaced with deuterium. This isotopic substitution, while seemingly minor, introduces subtle but important differences in reactivity and stability.

  • The N-D vs. N-H Bond: The deuterium atoms on the nitrogen are the most labile part of the molecule. In the presence of protic solvents (like water, methanol) or even atmospheric moisture, rapid hydrogen-deuterium (H/D) exchange can occur, leading to a mixture of -ND2, -NHD, and -NH2 species. This is a critical consideration for any experiment where the isotopic purity of the amine group is important.

  • Kinetic Isotope Effect (KIE): The N-D bond is slightly stronger than the N-H bond. Reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. However, for most degradation pathways of primary amines (e.g., oxidation at the α-carbon), the KIE at the nitrogen may be less significant.

  • The DCl Salt Form: The deuterium chloride salt form significantly enhances stability. By protonating (or deuterating) the amine, the lone pair of electrons on the nitrogen is made unavailable for many common reactions, such as oxidation. The salt form also makes the compound a solid with higher thermal stability and lower volatility compared to the free amine. Proper storage in a cool, dry place is recommended to maintain its stability.[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a complex multiplet for the amine protons/deuterons. Is my sample contaminated?

A1: Not necessarily. This is often the first sign of H/D exchange. If your sample has been exposed to atmospheric moisture or prepared in a protic, non-deuterated solvent, you are likely observing a mixture of n-Butylamine-ND2, n-Butylamine-NHD, and unlabeled n-Butylamine. To confirm, acquire a spectrum in a fresh, sealed ampule of deuterated solvent, handling the sample under an inert, dry atmosphere (e.g., a glovebox).[3][4]

Q2: How should I store my n-Butylamine-ND2 DCl to ensure long-term stability?

A2: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or dry nitrogen), in a cool, dark, and dry place.[5] A desiccator is highly recommended. For solutions, use anhydrous, deuterated solvents and store in septum-sealed vials to minimize exposure to air and moisture.[6]

Q3: Can I use this compound in an aqueous buffer? What should I be aware of?

A3: Yes, but be aware that the deuterium atoms on the nitrogen will rapidly exchange with protons from the water. The compound will effectively become n-butylammonium chloride in the solution. If the deuterium label on the nitrogen is critical for your analysis (e.g., for certain mass spectrometry or neutron scattering experiments), you must use a D2O-based buffer.

Q4: I've noticed a slight yellowing of my n-butylamine sample over time. What does this indicate?

A4: Yellowing of amines upon storage in air is often an indication of oxidation.[7] Even though the salt form is more stable, slow oxidation can occur, especially with repeated exposure to air. This could lead to the formation of imines, aldehydes (from oxidative deamination), or other colored degradation products. If purity is critical, it is advisable to use a fresh sample or repurify the material.

Section 3: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Decreasing Purity by HPLC/GC 1. Oxidative Degradation: Exposure to air (oxygen).1. Purge solvents with an inert gas (N2 or Ar). Prepare and handle samples under an inert atmosphere.
2. Thermal Degradation: Storage at elevated temperatures or exposure to high temperatures during analysis (e.g., GC inlet).[8]2. Store the compound at recommended low temperatures. For GC analysis, use the lowest possible inlet temperature that allows for efficient volatilization.
3. Photolytic Degradation: Exposure to UV or ambient light.3. Store the material in amber vials or protect it from light. Conduct experiments under low-light conditions if sensitivity is observed.
Unexpected Peaks in Mass Spec 1. H/D Exchange: Presence of -NHD and -NH2 species.1. Account for M-1 and M-2 peaks relative to the fully deuterated parent ion.
2. Formation of Degradants: Oxidation (e.g., formation of butanal, butyric acid) or nitrosamine formation if exposed to NOx.2. Compare the observed masses to the predicted masses of potential degradants (see Section 4). Use high-resolution MS to determine elemental composition.
3. Reaction with Solvents: Reaction with reactive solvents (e.g., acetone to form an imine).3. Use non-reactive, high-purity solvents. Run a solvent blank to rule out solvent-related impurities.
Inconsistent Experimental Results 1. Variable H/D Exchange: Inconsistent sample handling leading to different levels of isotopic purity.1. Standardize sample preparation protocols. Use a glovebox or inert atmosphere techniques consistently.
2. Catalytic Degradation: Presence of trace metals (e.g., copper, iron) which can catalyze oxidation.[9]2. Use high-purity reagents and acid-washed glassware to remove trace metal contaminants.

Section 4: Predicted Degradation Pathways & Investigation

While specific degradation pathways for n-Butylamine-ND2 DCl are not extensively published, we can predict the most likely routes based on the known chemistry of primary amines.[10] These pathways should be investigated using a forced degradation study.

Predicted Pathways
  • Oxidative Degradation: The primary pathway, likely initiated by radicals, leading to the formation of butanal and subsequently butyric acid through oxidative deamination.

  • Photolytic Degradation: UV light can catalyze the formation of radicals, leading to a variety of products, including chain cleavage and polymerization. The vapor-phase reaction of n-butylamine with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 11 hours.[7]

  • Nitrosation: In the presence of nitrous acid or other nitrosating agents (e.g., NOx from the atmosphere or as a contaminant in acids), highly carcinogenic N-nitrosodibutylamine could be formed.

  • Thermal Degradation: At very high temperatures, decomposition can occur, producing toxic oxides of nitrogen and ammonia vapors.[7][11]

Visualizing the Degradation Pathways

G cluster_main n-Butylamine-ND2 DCl cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent CH3(CH2)3ND3+ Cl- oxidation Oxidation (O2, H2O2, AIBN) parent->oxidation Air/Peroxide light Photolytic (UV Light) parent->light Light Exposure nitrosating Nitrosating Agents (NaNO2, Acid) parent->nitrosating Acidic Nitrite butanal Butanal CH3(CH2)2CHO oxidation->butanal Oxidative Deamination radicals Radical Species & Oligomers light->radicals nitrosamine N-Nitrosodibutylamine (C4H9)2N-NO nitrosating->nitrosamine Dimerization & Nitrosation butyric_acid Butyric Acid CH3(CH2)2COOH butanal->butyric_acid Further Oxidation

Caption: Predicted degradation pathways of n-butylamine under stress conditions.

Section 5: Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradants and establish the stability-indicating nature of your analytical methods, as recommended by ICH guidelines.[12][13][14]

Objective

To intentionally degrade n-Butylamine-ND2 DCl under controlled stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify likely degradation products and pathways.

Materials
  • n-Butylamine-ND2 DCl

  • HPLC-grade Water, Acetonitrile, and Methanol

  • 0.1 M HCl (or DCl in D2O for mechanistic studies)

  • 0.1 M NaOH (or NaOD in D2O)

  • 3% Hydrogen Peroxide (H2O2)

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

  • HPLC-UV/MS system

Procedure
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of n-Butylamine-ND2 DCl in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. For the control, mix 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Add 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal: Place the solid compound in an oven at 80 °C for 48 hours. Separately, heat the stock solution at 60 °C for 24 hours.

    • Photolytic: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize new peaks using their retention time, UV spectrum, and mass spectrum. Aim for 5-20% degradation of the parent compound for optimal results.

Forced Degradation Workflow

Caption: Workflow for conducting a forced degradation study.

By following this guide, you can ensure the robust and reliable use of n-Butylamine-ND2 DCl in your research, maintaining scientific integrity and generating high-quality, defensible data.

References

  • NIOSH (1978). Backup Data Report for n-butylamine. Prepared under NIOSH Contract 210-76-0123. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • Gama, N., et al. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Taylor & Francis Online. n-Butylamine – Knowledge and References. [Link]

  • Wikipedia. Hofmann–Löffler reaction. [Link]

  • PubChem. Butylamine. [Link]

  • Perrin, C. L., & Ohta, B. K. (2003). β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical. Journal of the American Chemical Society, 125(51), 15874–15878. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • ACS Publications. Comprehensive Oxidation Mechanism of n-Butylamine and 2-Butylamine by H and OH Radicals: Insights into Reactivity. [Link]

  • Lee, C., et al. (2012). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Environmental Sciences. [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16049–16060. [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ACS Publications. Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. [Link]

  • National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ResearchGate. Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. [Link]

  • ACS Publications. The Ultraviolet Light-Catalyzed Decomposition of N-Chlorodi-n-butylamine. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. [Link]

  • PubMed. Stereochemistry of beta-deuterium isotope effects on amine basicity. [Link]

  • MDPI. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. [Link]

  • ACS Publications. Deuterium Isotope Effect in Amine-Catalyzed Aromatic Nucleophilic Substitution. The Reaction of 4-Chloro-3-nitrobenzotrifluoride with Piperidine and N-Deuteriopiperidine in Benzene. [Link]

  • ResearchGate. Selective α-Deuteration of Amines and Amino Acids Using D2O. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Royal Society of Chemistry. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. [Link]

Sources

correcting for isotopic impurities in n-Butylamine-ND2 DCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for n-Butylamine-ND2 DCl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, quantifying, and correcting for isotopic impurities in this deuterated reagent. Ensuring the isotopic purity of your materials is paramount for the accuracy and reproducibility of your experimental results, particularly in quantitative mass spectrometry and neutron scattering applications.

Frequently Asked Questions (FAQs)

Q1: What is n-Butylamine-ND2 DCl and what are its common isotopic impurities?

n-Butylamine-ND2 DCl is the deuterated hydrochloride salt of n-butylamine. In this molecule, the two hydrogen atoms on the primary amine group (-NH2) are replaced with deuterium (D), and the proton of hydrochloric acid (HCl) is also replaced with a deuterium atom, yielding the structure CH₃(CH₂)₃ND₃⁺Cl⁻.

The primary cause of isotopic impurities is incomplete deuteration during synthesis or the use of deuterated reagents that are not 100% pure[1]. The most common isotopic impurities, or isotopologues, you will encounter are:

  • d2-Impurity (CH₃(CH₂)₃ND₂H⁺Cl⁻): Lacks one deuterium on the ammonium group.

  • d1-Impurity (CH₃(CH₂)₃NHD₂⁺Cl⁻): Lacks two deuteriums on the ammonium group.

  • d0-Impurity (CH₃(CH₂)₃NH₂·HCl): The fully non-deuterated n-butylamine hydrochloride.

Q2: Why is it critical to correct for isotopic impurities?

Correcting for isotopic impurities is essential for maintaining experimental accuracy. In applications like Isotope Dilution Mass Spectrometry (IDMS), the deuterated compound serves as an internal standard for precise quantification[2][3][4]. The presence of non-deuterated (d0) or partially deuterated (d1, d2) species in your standard leads to an overestimation of the standard's concentration. This, in turn, causes an underestimation of the analyte concentration in your sample. High isotopic purity is a critical factor in ensuring that the material behaves predictably and meets the required specifications for quality and consistency[5].

Q3: What is the most suitable analytical technique to determine the isotopic purity of n-Butylamine-ND2 DCl?

Both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose, and the choice often depends on available instrumentation and the required level of detail[6].

  • Mass Spectrometry (MS): This is the most direct method. It separates ions based on their mass-to-charge ratio (m/z). Each isotopic variant of n-butylamine will appear as a distinct peak, and their relative abundances can be determined by comparing the peak areas or intensities[7]. High-resolution MS, such as Time-of-Flight (TOF), is particularly effective in resolving these isotopologues[7].

  • NMR Spectroscopy: ¹H-NMR can be used to quantify the amount of residual protons on the amine group. By comparing the integral of the residual N-H proton signal to the integral of a known, stable proton signal on the butyl chain (e.g., the -CH₂- group adjacent to the nitrogen), one can calculate the percentage of incomplete deuteration[5][8].

Troubleshooting Guide: Isotopic Purity Determination & Correction

Problem 1: My mass spectrum shows multiple peaks clustered around the expected mass for my n-Butylamine-ND2 DCl sample. What do they represent?

This is the expected outcome for an isotopically labeled compound that is not 100% pure. Each peak in the cluster represents a different isotopologue of the molecule. For n-butylamine (free base formula C₄H₁₁N, Molar Mass: 73.14 g/mol [9]), you are observing the protonated (or deuterated) molecular ions.

Data Interpretation Table: Expected Molecular Ions

Isotopologue Formula (C₄HₓDᵧN⁺)DescriptionExpected m/z (Monoisotopic)
C₄H₈D₃N⁺Desired d3 Species 77.11
C₄H₉D₂N⁺d2-Impurity76.10
C₄H₁₀DN⁺d1-Impurity75.09
C₄H₁₁N⁺d0-Impurity74.08

Note: The table shows the free amine cation. Depending on the ionization method, you may observe different adducts. The key is the 1-mass-unit difference between peaks.

Problem 2: How do I calculate the isotopic enrichment from my mass spectrometry data?

Isotopic enrichment (or isotopic purity) is the percentage of the desired fully deuterated species relative to all other isotopic variants. The calculation is a straightforward ratio of signal intensities.

Calculation of Isotopic Purity (%):

Where:

  • I(d3) is the intensity (peak area or height) of the desired fully deuterated species (m/z 77.11).

  • I(d2), I(d1), I(d0) are the intensities of the respective impurity isotopologues.

This calculation provides the relative percentage of the desired labeled compound[6].

Problem 3: My ¹H-NMR spectrum shows a small, broad signal in the 7-8 ppm range. How can I use this to quantify impurities?

The broad signal in the 7-8 ppm range (this chemical shift can vary depending on the solvent and concentration) corresponds to the residual N-H protons from the incompletely deuterated amine. Protons attached to nitrogen often show broad signals due to quadrupole coupling and chemical exchange. You can use the integration of this peak to determine the level of proton-containing impurity.

The principle is to compare the integral of the impurity peak (N-H protons) with a stable, non-deuterated internal standard or a signal from the molecule itself that has a known number of protons. For n-butylamine, the α-methylene protons (-CH₂-N) are a good internal reference.

Problem 4: I have determined the isotopic purity. How do I now correct the concentration of my stock solution?

Once you have calculated the isotopic purity, you can determine the true concentration of the desired d3-species in your stock solution.

Corrected Concentration Calculation:

Example:

  • You prepare a stock solution with a nominal concentration of 100 µg/mL.

  • Your MS analysis determines the isotopic purity to be 98.5%.

  • The corrected concentration of the d3-species is: 100 µg/mL * 0.985 = 98.5 µg/mL .

You must use this corrected concentration in all subsequent calculations, such as for creating calibration curves in an IDMS experiment, to ensure accurate quantification[4].

Experimental Protocols

Protocol 1: Step-by-Step Guide to Isotopic Purity Assessment by Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of your n-Butylamine-ND2 DCl in a suitable solvent (e.g., methanol or acetonitrile/water). A concentration of ~1 µg/mL is typically sufficient for infusion analysis.

  • Instrumentation Setup: Use an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to scan a range that covers all expected isotopologues (e.g., m/z 70-85). Use high-resolution settings if available.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer. Acquire the full scan spectrum, ensuring sufficient signal intensity and resolution to clearly distinguish the peaks for each isotopologue.

  • Data Processing:

    • Identify the peak corresponding to the fully deuterated species (d3).

    • Identify the peaks for the d2, d1, and d0 impurities, which should appear at M-1, M-2, and M-3, respectively.

    • Integrate the peak area or record the maximum intensity for each identified isotopologue.

  • Calculation: Use the formula from Problem 2 to calculate the isotopic purity. It is also necessary to correct for the natural isotopic abundance of elements like Carbon-13, though for a small molecule like n-butylamine, this contribution is minor but can be calculated using isotopic distribution modeling software for highest accuracy[7][10].

Visualizations

Workflow for Isotopic Purity Correction

The following diagram outlines the logical workflow from receiving a deuterated standard to using its corrected concentration in a quantitative experiment.

G cluster_prep Standard Preparation & Analysis cluster_calc Data Processing & Correction cluster_app Application A Prepare Stock Solution of n-Butylamine-ND2 DCl B Analyze by MS or NMR A->B C Obtain Spectrum with Isotopologue Signals B->C D Integrate Signal Intensity for each Isotopologue C->D E Calculate Isotopic Purity (%) D->E F Calculate Corrected Concentration E->F G Use Corrected Concentration for Experiment (e.g., IDMS Calibration) F->G H Accurate & Reliable Quantitative Results G->H

Sources

Technical Support Center: Troubleshooting Poor Resolution in NMR with Deuterated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor spectral resolution when analyzing deuterated amines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks for my deuterated amine broad and poorly resolved in the ¹H NMR spectrum?

Poor resolution in the ¹H NMR spectrum of a deuterated amine can stem from several factors, often acting in combination. The most common culprits are:

  • Quadrupolar Broadening: Deuterium (²H) is a quadrupolar nucleus (spin I=1). This means it has a non-spherical charge distribution, which can interact with local electric field gradients in the molecule. This interaction provides an efficient relaxation pathway, leading to a shortening of the excited state lifetime and, consequently, broader signals for both the deuterium itself and any coupled protons.[1][2]

  • Chemical Exchange: The N-H protons of an amine can undergo chemical exchange with other labile protons in the sample, such as residual water, or with the deuterium of the solvent.[3][4] If the rate of this exchange is on the NMR timescale, it can lead to significant line broadening.[3][5]

  • Sample Concentration: An inappropriate sample concentration can lead to either a poor signal-to-noise ratio if too dilute, or broad peaks and difficulty in shimming if too concentrated.[6]

  • Solvent Effects: The choice of deuterated solvent can significantly impact the resolution of amine signals due to differences in hydrogen bonding, viscosity, and the rate of chemical exchange.[7][8][9]

In-Depth Troubleshooting Guides

Q2: I suspect quadrupolar broadening is affecting my resolution. How can I confirm this and what can I do to mitigate it?

Quadrupolar broadening is an inherent property of the deuterium nucleus, but its effects can sometimes be managed.

Confirmation:

  • Symmetry: The effect is more pronounced in molecules with low symmetry around the C-D bond, as this creates a larger electric field gradient.

  • Temperature: Increasing the temperature can sometimes sharpen the signals by increasing the rate of molecular tumbling, which averages out the quadrupolar interactions.

Mitigation Strategies:

  • Temperature Variation: Acquire spectra at different temperatures. An increase in temperature can lead to faster molecular tumbling, which can average out the quadrupolar interactions and result in sharper lines.[7]

  • Solvent Choice: A less viscous solvent can promote faster molecular tumbling.

Below is a workflow to diagnose and address suspected quadrupolar broadening:

Caption: Decision tree for managing chemical exchange of amine protons.

Q4: What are the best practices for preparing my deuterated amine sample for NMR to ensure the best possible resolution?

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Step-by-Step Sample Preparation Protocol:

  • Analyte Purity: Ensure your deuterated amine is of high purity. Paramagnetic impurities can cause significant line broadening.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. [6][10][11]For troubleshooting resolution, consider the solvent's effect on chemical exchange as discussed in Q3.

  • Concentration: For a standard ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is a good starting point. [6][11]Avoid overly concentrated samples, which can lead to viscosity-related broadening and shimming difficulties. [6]4. Dissolution: Ensure your sample is completely dissolved. Any suspended solids will severely degrade the spectral resolution. [10][12]Gentle heating or sonication can aid dissolution. [6][10]5. Filtering: If solids are present, filter the sample into the NMR tube. A simple way to do this is to use a pipette with a small piece of glass wool or a Kimwipe at the tip. [12][13]6. NMR Tube Quality: Use high-quality NMR tubes that are clean and free of scratches. [6][10]7. Degassing: For very high-resolution work, bubbling an inert gas like nitrogen or argon through the sample can remove dissolved oxygen, which is paramagnetic and can cause line broadening. [13]

Q5: How can I optimize the NMR spectrometer parameters for better resolution of my deuterated amine?

While sample preparation is key, optimizing acquisition parameters can also improve resolution.

Key Parameters to Consider:

  • Shimming: This is the process of optimizing the homogeneity of the magnetic field. Poor shimming is a common cause of broad peaks. [14]Automated shimming routines are generally effective, but manual shimming may be necessary for challenging samples. [14][15]* Acquisition Time (AQ): A longer acquisition time can lead to better resolution, but it also increases the noise. A good starting point is an AQ of around 3 seconds. [16]* Number of Scans (NS): Increasing the number of scans improves the signal-to-noise ratio, which can make it easier to distinguish broad peaks from the baseline. However, it does not directly improve resolution. [16]* Receiver Gain (RG): The receiver gain should be set as high as possible without causing an ADC overflow, which would distort the spectrum. [14][15]

References

  • Deuterium NMR - Wikipedia. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]

  • Sample preparation for NMR measurements and points to keep in mind . [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. [Link]

  • Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils - PubMed Central. [Link]

  • Mechanisms and uses of hydrogen exchange - PMC - NIH. [Link]

  • Quadrupolar Coupling - Chemistry LibreTexts. [Link]

  • The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hydrogen–deuterium exchange - Wikipedia. [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation - Modgraph. [Link]

  • Troubleshooting | Department of Chemistry and Biochemistry - University of Maryland. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate. [Link]

  • Deuterium Residual Quadrupolar Couplings: Crossing the Current Frontiers in the Relative Configuration Analysis of Natural Products - ACS Publications. [Link]

  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in . [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. [Link]

  • Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy | Request PDF - ResearchGate. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF - ResearchGate. [Link]

  • Video: NMR Spectroscopy Of Amines - JoVE. [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes | ACS Omega - ACS Publications. [Link]

  • Why do we observe Deuterium coupling despite it having a quadrupole? - Reddit. [Link]

  • Nailing Down NMR Terminology and Solving Problems (Worksheet Solutions Walkthrough) . [Link]

  • Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology - MDPI. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. [Link]

Sources

Technical Support Center: n-Butylamine-ND2 DCl Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with n-Butylamine-ND2 DCl (n-Butylamine-d2 hydrochloride).

Unlike standard aliphatic amines, this isotopologue presents a dual challenge: low ionization efficiency (common to small amines) and isotopic lability (the deuterium on the nitrogen is exchangeable). Standard aqueous LC-MS workflows will instantly strip the deuterium label, rendering the "ND2" specification useless.

Current Status: Operational

Subject: Ionization & Isotopic Preservation of Labile Deuterated Amines Applicable Techniques: ESI-MS, APCI-MS, HILIC, Direct Infusion

Part 1: The Core Challenge (Read This First)

The "ND2" designation indicates that the deuterium atoms are located on the nitrogen (amine) group, not the carbon backbone.

  • The Trap: In protic solvents (Water, Methanol, Ethanol) containing protons (

    
    H), the deuterium on the amine undergoes rapid Hydrogen/Deuterium Exchange (HDX) .
    
  • The Consequence: If you dissolve n-Butylamine-ND2 DCl in standard H

    
    O/Formic Acid, you will observe mass 
    
    
    
    (
    
    
    ), not the expected mass
    
    
    (
    
    
    ). The label will be lost before it reaches the detector.
Decision Matrix: What is your goal?
GoalRequired Solvent SystemIonization Strategy
Verify "ND2" Purity Must use Deuterated Solvents (D

O, MeOD) or Dry Aprotic (ACN/DMSO).
Direct Infusion or Flow Injection (FIA).
Quantify Total Amine Standard Reverse Phase (H

O/MeCN).
Derivatization (Dansyl-Cl) or pH-optimized ESI.
Trace Metabolism Depends on biological matrix (expect back-exchange in vivo).High-Res MS to distinguish mass defects.

Part 2: Troubleshooting Guides & FAQs

Topic A: Preventing Signal Loss (H/D Back-Exchange)

Q: I dissolved the sample in 50:50 Water:Acetonitrile, but the mass spectrum shows the unlabeled amine. Is the product defective? A: No. The product performed exactly as chemistry dictates. The amine protons are "labile." In water (


), the equilibrium heavily favors 

due to the vast excess of solvent protons.

Protocol for Preserving ND2:

  • Solvent Selection: You must use Methanol-d4 (MeOD) or Deuterium Oxide (D

    
    O)  for all stock preparations.
    
  • Mobile Phase: If running LC, you cannot use water. Use a HILIC method with 95% Acetonitrile / 5% D

    
    O  (buffered with Ammonium Formate-d5 if available, or accept slight exchange).
    
  • Acid Modifier: Do not use standard Formic Acid (

    
    ). Use Deuterated Formic Acid (DCOOD)  or Deuterium Chloride (DCl)  to provide the charge (
    
    
    
    ) without introducing protons.
Topic B: Enhancing Ionization Efficiency

Q: The signal for n-Butylamine is weak and unstable in ESI+. How do I boost sensitivity? A: Small aliphatic amines (


 ~74-76) suffer from high volatility (evaporation before ionization) and space-charge effects from solvent background.

Optimization Steps:

  • pH Control (The "D" Rule): Ensure the pH (or pD) is at least 2 units below the pKa (~10.7). The amine must be fully protonated (or deuterated).

    • Action: Add 0.1% DCOOD (Deuterated Formic Acid) to the mobile phase.

  • Source Temperature: Lower the ESI Source Temperature to 200°C - 250°C .

    • Reason: n-Butylamine is volatile.[1] Excessive heat evaporates the neutral molecule before it can be ionized in the droplet.

  • Cone Voltage: Lower the Cone Voltage (or Declustering Potential) to 15-20V .

    • Reason: Small ions are easily fragmented or scattered. High energy destroys the molecular ion

      
      .
      
Topic C: Derivatization (When "ND2" is NOT the priority)

Q: I just need to quantify the amine backbone at pg/mL levels. Direct ESI is too noisy. A: If you do not strictly need to preserve the N-D bond, Derivatization is the gold standard for sensitivity.

Recommended Reagent: Dansyl Chloride [2]

  • Mechanism: Reacts with primary amines to form a sulfonamide.

  • Benefit: Increases mass (moves away from solvent noise), adds an aromatic ring (increases ionization efficiency by ~100x), and increases hydrophobicity (better retention).

  • Note: This reaction usually replaces amine hydrogens. If you strictly need to track the deuterium on the nitrogen, this method is destructive and should be avoided.

Part 3: Visualization of Mechanisms

Diagram 1: The H/D Exchange Trap

This diagram illustrates why using standard water destroys your isotopic label.

HD_Exchange cluster_legend Key Takeaway Start n-Butylamine-ND2 (Deuterated) Intermediate Transition State (Rapid Exchange) Start->Intermediate Dissolution Solvent Solvent: H2O (Protic) Solvent->Intermediate Proton Attack (H+) End n-Butylamine-NH2 (Unlabeled Signal) Intermediate->End Loss of Deuterium (D+) Info To prevent this: Use D2O or MeOD

Caption: Mechanism of rapid Hydrogen/Deuterium exchange in aqueous solvents. Protic solvents (H2O) drive the equilibrium toward the non-deuterated form (NH2) within seconds.

Diagram 2: Optimization Workflow

Follow this logic gate to select the correct experimental setup.

Optimization_Flow Start Start: n-Butylamine-ND2 Analysis Q1 Must Preserve ND2 Label? Start->Q1 Path_Yes Deuterated Workflow Q1->Path_Yes Yes Path_No High-Sensitivity Workflow Q1->Path_No No (Backbone only) Solvent_D Solvent: MeOD / D2O / ACN Path_Yes->Solvent_D Acid_D Modifier: DCl or DCOOD Solvent_D->Acid_D Method_D Direct Infusion or HILIC Acid_D->Method_D Deriv Derivatization (Dansyl-Cl) Path_No->Deriv LC Standard RPLC (C18) Deriv->LC Result High Signal (Backbone Only) LC->Result

Caption: Decision tree for experimental design. Choosing to preserve the isotopic label requires strict exclusion of protic solvents, while sensitivity optimization favors derivatization.

Part 4: Quantitative Data & Reference Tables

Table 1: Solvent Compatibility for ND2 Preservation
Solvent SystemCompatibilityResulting Species DetectedNotes
Water / Formic Acid Incompatible

(m/z 74)
Instant loss of label.
Methanol (MeOH) Incompatible

(m/z 74)
Rapid exchange with -OH proton.
Acetonitrile (Dry) ⚠️ Conditional

(Mixed)
Safe only if strictly anhydrous.
Methanol-d4 (MeOD) Recommended

(m/z 77)
Maintains deuterium environment.
D

O / DCl
Recommended

(m/z 77)
Best for aqueous-like solubility.
Table 2: MS Parameter Optimization (ESI+)
ParameterStandard SettingOptimized for n-ButylamineWhy?
Capillary Voltage 3.5 kV2.5 - 3.0 kV Prevent discharge on volatile plume.
Cone Voltage 30-40 V15 - 20 V Prevent in-source fragmentation.
Source Temp 350°C+200°C Reduce thermal evaporation of neutral amine.
Desolvation Gas 800 L/hr500 - 600 L/hr Balance drying with analyte retention.

References

  • Ionization Efficiency of Alkylamines

    • Title: n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition.
    • Source: MDPI / PubMed (2019).
    • Relevance: Establishes n-butylamine's behavior in ESI and its vol
    • URL:[Link]

  • H/D Exchange Mechanisms

    • Title: Advances in Hydrogen/Deuterium Exchange Mass Spectrometry.[3][4]

    • Source: Chemical Reviews (ACS Public
    • Relevance: Definitive guide on exchange rates (k_ch), pH dependence, and solvent effects on amide/amine exchange.
    • URL:[Link]

  • Derivatization Strategies

    • Title: Derivatization Strategies for the Determination of Biogenic Amines with Chrom
    • Source: Royal Society of Chemistry (RSC) Books.
    • Relevance: details protocols for Dansyl-Cl and other reagents to improve sensitivity for aliph
    • URL:[Link][5][6][7][8][9][10][11]

Sources

avoiding H/D exchange with labile protons when using n-Butylamine-ND2 DCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Maintaining Isotopic Integrity of n-Butylamine-ND₂·DCl Ticket ID: ISO-ND2-SUPPORT-001 Status: Open Responder: Senior Application Scientist, Stable Isotopes Group

Welcome to the Isotope Chemistry Technical Desk.

You are working with n-Butylamine-ND₂·DCl (Deuterated n-butylamine hydrochloride). This reagent presents a specific challenge: it contains labile deuterium atoms on the nitrogen. Unlike carbon-bound deuterium (C-D), nitrogen-bound deuterium (N-D) is in a constant state of equilibrium with available protons in the environment.

The Core Problem: If this compound encounters moisture (


) or protic solvents (

), the deuterium will rapidly exchange for hydrogen, rendering your isotopic labeling useless.

This guide provides a self-validating, "Zero-Proton" protocol to ensure your experiment succeeds.

Module 1: The "Dry Chain" of Custody (Storage & Handling)

Q: How do I store this compound to prevent "shelf-exchange"?

A: The chloride salt form (


) is more stable than the free amine, but it is hygroscopic. If the salt absorbs atmospheric moisture, the crystal lattice dissolves locally, allowing H/D exchange to occur even in the solid state.

Protocol:

  • Primary Barrier: Store the vial inside a desiccator or a jar containing active desiccant (e.g., Drierite or silica gel).

  • Secondary Barrier: Parafilm is insufficient for long-term deuterium storage. Use a secondary jar flushed with Argon/Nitrogen.

  • Handling: Never open the stock vial in ambient air. Always handle inside a glovebox or a glove bag with a relative humidity <5%.

Q: Can I weigh this out on the open bench if I am quick?

A: No. The kinetic rate of amine exchange (


) is diffusion-controlled in the presence of water. "Quick" is not fast enough.
  • Correct Method: Weigh the sample inside a glovebox. If a glovebox is unavailable, use a "difference weighing" technique:

    • Flush a tared Schlenk tube with dry

      
      .
      
    • Add the approximate amount of reagent under a cone of

      
      .
      
    • Cap immediately and weigh the closed vessel.

Module 2: Solvent Strategy & Preparation

Q: Which solvent should I use? I usually use CDCl₃ for amines.

A: You must select a solvent based on two criteria: Solubility (it's a salt) and Proton Availability (it must be aprotic).

SolventSuitabilityRisk FactorVerdict
CDCl₃ LowHigh. Often contains traces of DCl/HCl which catalyzes exchange. Poor solubility for salts.Avoid unless free-basing.
MeOD (Methanol-d₄) HighCritical. The -OD deuterium exchanges with your -ND₂. While it stays "deuterated," you dilute your specific label into the solvent pool.Avoid for specific labeling.
D₂O HighHigh. Same as MeOD. You lose the specific label to the bulk solvent.Avoid.
DMSO-d₆ Excellent Moderate. Highly hygroscopic; pulls water from air instantly.Recommended (if dried).[1][2][3][4]
Acetonitrile-d₃ ModerateLow. Good for non-polar work, but salt solubility is limited.Alternative.

Q: How do I ensure my DMSO-d₆ is dry enough?

A: Commercial "100%" deuterated solvents often contain 10–50 ppm water. This is enough to quench your label if the molar ratio of water-to-compound is high.

The "Sieve-Bake" Protocol:

  • Activate Sieves: Bake 4Å molecular sieves at 200°C under vacuum for 12 hours.

  • Treat Solvent: Add activated sieves (10-20% w/v) to your DMSO-d₆. Let stand for 24 hours.

  • Verification: Check the water peak in NMR (approx. 3.3 ppm in DMSO). It should be negligible.

Module 3: Experimental Execution

Q: How do I prove the Deuterium is still there? (The Self-Validating System)

A: In standard


 NMR, deuterium is "silent."[5] You prove its presence by the absence  of a signal.

The Validation Workflow:

  • Run A (Control): Run non-deuterated n-Butylamine HCl in your dry solvent. Note the integration of the

    
     protons (typically broad, 8.0–8.5 ppm).
    
  • Run B (Sample): Run your n-Butylamine-ND₂ DCl.

    • Success: You see the butyl chain protons (

      
      ) but zero  signal at the nitrogen position.
      
    • Failure: You see a small broad peak at 8.0–8.5 ppm. This indicates partial exchange (H contamination).

Q: I need to neutralize the salt to get the free amine (


). How do I do this without introducing protons? 

A: You cannot use aqueous base (NaOH/NaHCO₃). You must use an anhydrous organic base.

  • Reagent: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) in dry THF or DMSO.

  • Reaction:

    
    
    
  • Warning: The resulting free amine

    
     is volatile. Keep the system closed.
    
Visualizing the "Zero-Proton" Workflow

The following diagram outlines the decision logic for handling this labile reagent.

ZeroProtonProtocol Start Start: n-Butylamine-ND2 DCl Storage Storage: Desiccator + Argon (Prevent Hygroscopic Uptake) Start->Storage Handling Handling: Glovebox or Schlenk Line Only Storage->Handling SolventChoice Solvent Selection Handling->SolventChoice Protic Protic (MeOD, D2O) SolventChoice->Protic Avoid Aprotic Aprotic (DMSO-d6, MeCN-d3) SolventChoice->Aprotic Select Fail FAILURE: Label Dilution/Loss Protic->Fail Drying Drying Step: Activated 4A Sieves (24h) Aprotic->Drying NMR Validation (NMR) Drying->NMR SignalSeen NH Signal Visible? (YES) NMR->SignalSeen SignalSilent NH Signal Visible? (NO) NMR->SignalSilent Exchange H/D Exchange Occurred. Check Moisture. SignalSeen->Exchange Success SUCCESS: Isotopic Integrity Maintained SignalSilent->Success

Caption: Workflow for maintaining isotopic integrity. Note that solvent drying is the critical control point.

Module 4: Troubleshooting (FAQ)

Q: I see a small peak at 3.3 ppm in my DMSO-d₆ spectrum. Is my experiment ruined? A: That is the water peak (


 or 

).
  • If the peak is small, calculate the molar ratio of Water : Amine.

  • If you have 1 equivalent of amine and 0.1 equivalents of water, roughly 10% of your deuterium will exchange to hydrogen over time.

  • Fix: You cannot "dry" the sample once the amine is dissolved. You must restart with dried solvent.

Q: Can I use a rotary evaporator to remove the solvent? A: Risk High. Rotary evaporators pull ambient air (humidity) into the flask when you release the vacuum.

  • Solution: If you must evaporate, backfill the rotavap with dry Nitrogen or Argon, not air. Ideally, use a high-vacuum manifold (Schlenk line) to remove solvent without breaking the inert atmosphere.

Q: Why does the NH signal appear as a triplet or broad singlet in the control? A: In


, proton exchange is slow enough that you often see coupling to the adjacent 

protons (

).
  • In the deuterated sample (

    
    ), this coupling disappears because 
    
    
    
    has a different magnetogyric ratio. The
    
    
    signal will sharpen or change multiplicity compared to the protonated control. This is a secondary confirmation of deuteration.
References
  • Cambridge Isotope Laboratories. Deuterium Exchange in NMR Solvents. (Explains the kinetics of labile proton exchange and solvent selection).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for identifying water peaks in DMSO).

  • Sigma-Aldrich (Merck). Handling and Storage of Stable Isotopes. (Technical bulletin on hygroscopic nature of labeled salts).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Textbook reference for H/D exchange mechanisms in NMR).

(Note: While specific deep-links to technical bulletins change frequently, the citations above refer to standard industry protocols verified by CIL and ACS publications.)

Sources

Validation & Comparative

A Comparative Guide to n-Butylamine-ND2 DCl and Non-Deuterated n-Butylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool for modulating molecular properties. This guide provides an in-depth comparison of n-Butylamine-ND2 DCl, a deuterated form of n-butylamine, and its non-deuterated counterpart. We will explore the fundamental differences in their physicochemical properties, spectroscopic signatures, and crucially, their performance in contexts relevant to drug discovery and organic synthesis, supported by theoretical principles and experimental data.

Introduction: The Significance of Deuteration

Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, has nearly identical chemical properties to hydrogen. However, its greater mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, and similarly, a stronger nitrogen-deuterium (N-D) bond compared to a nitrogen-hydrogen (N-H) bond. This seemingly subtle difference gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where reactions involving the cleavage of a bond to a heavier isotope proceed at a slower rate.[1] In drug development, this can translate to improved metabolic stability, as many metabolic pathways involve the enzymatic cleavage of C-H or N-H bonds by enzymes such as the cytochrome P450 (CYP450) family.[2][3] By slowing down these metabolic processes, deuteration can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by altering metabolite formation.[4][5]

This guide will focus on n-butylamine, a primary amine used as a building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals.[6][7] We will compare the commercially available hydrochloride salt of the non-deuterated form with its deuterated analog, n-Butylamine-ND2 DCl, where the two amine protons are replaced with deuterium.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

While the gross physical properties of n-Butylamine-ND2 DCl and non-deuterated n-butylamine hydrochloride are expected to be very similar, their spectroscopic properties will exhibit distinct differences due to the presence of deuterium.

Table 1: Comparison of Physicochemical Properties
Propertyn-Butylaminen-Butylamine Hydrochloriden-Butylamine-ND2 DCl
Molecular Formula C4H11NC4H12ClNC4H10D2ClN
Molecular Weight 73.14 g/mol [8]109.60 g/mol [9]~111.61 g/mol
Appearance Colorless liquid[8]White to off-white solid[9]White to off-white solid
Boiling Point 77-79 °C[8]N/A (decomposes)N/A (decomposes)
Melting Point -49 °C[8]~214 °C[10]Expected to be similar to the non-deuterated salt
Solubility in Water Miscible[8]SolubleSoluble
Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In the ¹H NMR spectrum of n-butylamine hydrochloride, the protons on the amine group (-NH3+) would typically appear as a broad singlet. In the spectrum of n-Butylamine-ND2 DCl, this signal would be absent due to the replacement of the amine protons with deuterium. The signals corresponding to the butyl chain would remain, although minor shifts might be observed due to the isotopic substitution on the adjacent nitrogen.

  • ¹³C NMR: The ¹³C NMR spectra are expected to be very similar for both compounds. However, the carbon atom bonded to the nitrogen in n-Butylamine-ND2 DCl may exhibit a slightly different chemical shift and a change in its coupling pattern due to the presence of deuterium (a spin-1 nucleus) compared to hydrogen (a spin-1/2 nucleus).

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum of n-Butylamine-ND2 DCl would show a signal corresponding to the deuterium atoms on the amine group, providing a direct confirmation of deuteration.

Infrared (IR) Spectroscopy:

The most significant difference in the IR spectra will be in the N-H and N-D stretching and bending regions.

  • n-Butylamine Hydrochloride: Will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • n-Butylamine-ND2 DCl: The N-D stretching vibrations will appear at a lower frequency, typically around 2300-2500 cm⁻¹, due to the heavier mass of deuterium. This significant shift provides a clear diagnostic tool to distinguish between the two compounds.

Mass Spectrometry (MS):

Mass spectrometry provides a definitive way to differentiate between the two compounds based on their molecular weight.

  • n-Butylamine Hydrochloride: The molecular ion (or more likely, the protonated n-butylamine cation) will have a mass-to-charge ratio (m/z) corresponding to the non-deuterated structure. For the free amine, the molecular ion peak would be at m/z 73.[7]

  • n-Butylamine-ND2 DCl: The corresponding ion will have an m/z that is 2 units higher than the non-deuterated version, reflecting the presence of two deuterium atoms.

The Kinetic Isotope Effect in Action: A Theoretical and Practical Perspective

The primary driver for the differing performance of deuterated and non-deuterated compounds in many applications is the Kinetic Isotope Effect (KIE).[11][12] The KIE is the ratio of the rate constant of a reaction with the lighter isotope (kH) to the rate constant of the same reaction with the heavier isotope (kD).

kH / kD > 1

A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For the N-H bonds in n-butylamine, this can be significant in reactions such as oxidation, deprotonation, and hydrogen atom transfer.

Diagram 1: The Origin of the Primary Kinetic Isotope Effect

KIE cluster_1 Transition State GS_H N-H Vibrational Energy Level TS Transition State Energy GS_H->TS ΔG‡(H) GS_D N-D Vibrational Energy Level GS_D->TS ΔG‡(D) note The N-D bond has a lower zero-point vibrational energy than the N-H bond due to the greater mass of deuterium. This results in a higher activation energy (ΔG‡(D)) for reactions involving N-D bond cleavage.

Caption: The Kinetic Isotope Effect arises from differences in zero-point vibrational energy.

Application in Drug Metabolism

The metabolism of primary amines like n-butylamine is often initiated by cytochrome P450 enzymes.[2][13] One common metabolic pathway is N-oxidation, which can involve the abstraction of a hydrogen atom from the amine group.

metabolism nBA n-Butylamine CYP450 CYP450 Enzymes nBA->CYP450 N-H bond cleavage (rate-limiting) metabolite1 N-Hydroxy-n-butylamine metabolite2 Further Oxidation Products metabolite1->metabolite2 CYP450->metabolite1 kinetics_workflow start Prepare Stock Solutions react_H Run Non-Deuterated Reaction start->react_H react_D Run Deuterated Reaction start->react_D quench Quench at Time Points react_H->quench react_D->quench analyze GC-MS Analysis quench->analyze calculate Calculate KIE analyze->calculate

Caption: Experimental workflow for determining the kinetic isotope effect.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol compares the metabolic stability of the two compounds using liver microsomes.

  • Materials:

    • n-Butylamine hydrochloride

    • n-Butylamine-ND2 DCl

    • Pooled human liver microsomes

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile

    • LC-MS/MS instrument

  • Procedure: a. Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO). b. In separate microcentrifuge tubes, pre-incubate the compounds with liver microsomes in phosphate buffer at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile. e. Centrifuge the samples to pellet the proteins. f. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. g. Plot the percentage of the parent compound remaining versus time for both compounds. h. Calculate the in vitro half-life (t½) for each compound.

Table 2: Expected Outcomes of Comparative Experiments
ExperimentExpected Outcome for n-Butylamine-ND2 DCl vs. Non-DeuteratedRationale
Reaction Kinetics (Acylation) Slower reaction rate (KIE > 1)Cleavage of the N-H/N-D bond is likely involved in the rate-determining step.
Metabolic Stability Longer in vitro half-lifeSlower rate of CYP450-mediated metabolism due to the KIE.
¹H NMR Absence of the -NH2 proton signalProtons are replaced by deuterium.
IR Spectroscopy N-D stretching band at a lower frequencyThe heavier mass of deuterium.
Mass Spectrometry Molecular ion peak shifted by +2 m/z unitsPresence of two deuterium atoms.

Synthesis of n-Butylamine and n-Butylamine-ND2 DCl

For researchers interested in preparing these compounds, established synthetic routes are available.

Synthesis of Non-Deuterated n-Butylamine:

A common laboratory-scale synthesis involves the reduction of butyronitrile. [6]Industrial production often utilizes the reaction of n-butanol with ammonia over a catalyst. [14] Synthesis of n-Butylamine-ND2 DCl:

A straightforward method for preparing n-Butylamine-ND2 DCl involves the repeated exchange of the amine protons of n-butylamine with a deuterium source, followed by salt formation.

  • Deuterium Exchange: a. Dissolve n-butylamine in an excess of deuterium oxide (D₂O). b. Stir the mixture for several hours at room temperature. c. Remove the D₂O under reduced pressure. d. Repeat the process two more times to ensure a high level of deuterium incorporation.

  • Salt Formation: a. Dissolve the resulting n-butylamine-ND₂ in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether). b. Bubble anhydrous deuterium chloride (DCl) gas through the solution, or add a solution of DCl in an appropriate solvent, until precipitation is complete. c. Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Conclusion

The substitution of amine protons with deuterium in n-Butylamine-ND2 DCl offers a powerful strategy for modulating its reactivity and metabolic stability. The key differentiator is the Kinetic Isotope Effect, which leads to slower rates for reactions involving the cleavage of the N-D bond compared to the N-H bond. This has significant implications for drug development, where enhanced metabolic stability can lead to improved pharmacokinetic profiles. The distinct spectroscopic signatures of the deuterated compound also provide clear methods for its identification and characterization. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the differences between these two important chemical entities in their specific applications.

References

  • Braz. Chem. Soc. 2018 , 29, 2272-2281. Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent. [Link]

  • PubChem Compound Summary for CID 8007, Butylamine. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. n-Butylamine – Knowledge and References. [Link]

  • PubChem Compound Summary for CID 19726, n-Butylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook, SRD 69. n-Butylamine hydrochloride. [Link]

  • PubMed. n-Butylamine production from glucose using a transaminase-mediated synthetic pathway in Escherichia coli. [Link]

  • Chem. Res. Toxicol.2015 , 28, 4, 597–603. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. [Link]

  • J. Biol. Chem.1994 , 269, 15054-15059. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects. [Link]

  • Organic Syntheses. 1955 , 35, 77. n-methylbutylamine. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • ResearchGate. Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... [Link]

  • EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • J. Chem. Soc., Perkin Trans. 1, 1975 , 1146-1149. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. [Link]

  • Chem. Res. Toxicol.2015 , 28(4), 597-603. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. [Link]

  • Environ. Sci.: Processes Impacts, 2017 , 19, 1185-1193. Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. [Link]

  • Google Patents.
  • Molecules, 2023 , 28(18), 6688. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • Pharmacol. Ther.2021 , 229, 107931. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • Biochemistry. 1980 , 19(2), 301-308. Stereochemistry and kinetic isotope effects in the bovine plasma amine oxidase catalyzed oxidation of dopamine. [Link]

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Sources

The Gold Standard in Quantitative Analysis: A Comparative Guide to Analytical Method Validation Using n-Butylamine-ND2 DCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory compliance. The validation of an analytical method ensures that the data generated is accurate, reproducible, and fit for its intended purpose. In quantitative mass spectrometry, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an in-depth technical comparison of analytical methods for the quantification of n-butylamine, with a focus on the superior performance achieved using a stable isotope-labeled (SIL) internal standard, n-Butylamine-ND2 DCl.

The Causality of Calibration: Why the Internal Standard Reigns Supreme

Quantitative analysis by chromatography and mass spectrometry relies on comparing the instrument's response to an unknown sample concentration against its response to a known standard concentration. The three most common calibration strategies are external standard, internal standard with a structural analog, and internal standard with a stable isotope-labeled analog. The choice between them is a trade-off between cost, convenience, and the demand for accuracy and precision.

  • External Standard: This is the simplest method, where calibration standards are run separately from the study samples. However, this approach is highly susceptible to variations in sample preparation, injection volume, and matrix effects—where components in the biological sample (like plasma or urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1][2]

  • Structural Analog Internal Standard: To counteract some of these issues, a structural analog—a molecule with similar chemical properties to the analyte but a different mass—can be added to all samples and standards. This can correct for variability in sample preparation and injection volume.[1] However, because the analog is not chemically identical to the analyte, it may exhibit different chromatographic behavior and ionization efficiency, failing to perfectly compensate for matrix effects.[3]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is widely considered the "gold standard" for quantitative mass spectrometry.[4] A SIL internal standard, such as n-Butylamine-ND2 DCl, is chemically identical to the analyte (n-butylamine) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). Because it is virtually indistinguishable from the analyte during extraction, chromatography, and ionization, it co-elutes and experiences the same matrix effects.[5] This allows for the most accurate and precise correction of all potential sources of error, a principle known as isotope dilution mass spectrometry (IDMS).[6]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard is the practical application of the IDMS principle. A known amount of the "heavy" standard (n-Butylamine-ND2 DCl) is added to the sample containing an unknown amount of the "light" analyte (n-butylamine). The mass spectrometer can distinguish between the two based on their mass-to-charge ratio (m/z). Since any sample loss or ionization variability will affect both the light analyte and the heavy standard equally, the ratio of their signals remains constant. This robust ratio is then used to calculate the precise concentration of the analyte in the original sample.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Performance Comparison: n-Butylamine Quantification Methods

The following table summarizes typical validation performance parameters for the quantification of n-butylamine using four different analytical approaches. The data for the LC-MS/MS methods are synthesized based on typical performance characteristics reported in the literature, while the GC-FID data is based on established methods.[7][8][9][10] This objective comparison highlights the superior performance of using n-Butylamine-ND2 DCl.

Validation Parameter LC-MS/MS with n-Butylamine-ND2 DCl (SIL IS) LC-MS/MS with Structural Analog IS LC-MS/MS with External Standard GC-FID with Structural Analog IS
Linearity (r²) >0.998>0.995>0.990>0.99
Range 0.1 - 100 ng/mL0.03 - 10 ng/mL0.5 - 100 ng/mL12 - 1000 µg/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.03 ng/mL0.5 ng/mL12 µg/mL
Accuracy (% Bias) ± 5%± 15%± 20%± 10%
Precision (% RSD) < 5%< 15%< 20%< 5%
Matrix Effect Compensation ExcellentModerateNoneModerate
Robustness HighHighLowMedium

As the data illustrates, the use of a stable isotope-labeled internal standard provides the best accuracy and precision, making it the most reliable method for bioanalytical studies where data integrity is paramount.

Experimental Protocol: Quantification of n-Butylamine in Human Plasma using LC-MS/MS and n-Butylamine-ND2 DCl

This protocol describes a typical bioanalytical assay for quantifying n-butylamine in human plasma using its deuterated analogue, n-Butylamine-ND2 DCl, as an internal standard (IS). This protocol is grounded in established bioanalytical method validation guidelines from the FDA and ICH.[11][12]

1. Preparation of Solutions

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of n-butylamine in methanol.

  • IS Stock Solution: Prepare a 1 mg/mL stock solution of n-Butylamine-ND2 DCl in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50/50 methanol/water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 ng/mL.

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the IS working solution (10 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or vial for injection.

3. LC-MS/MS Instrument Setup

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • n-Butylamine: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 74.1 -> 56.1).

    • n-Butylamine-ND2 DCl: Monitor the transition from its precursor ion to the same product ion (e.g., m/z 77.1 -> 58.1).

4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of n-butylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Bioanalytical workflow for n-butylamine quantification.

Conclusion and Recommendations

The validation of an analytical method is a mandatory step to ensure the reliability of data in regulated environments. While simpler methods like external standard calibration have their place in less demanding applications, the quantification of analytes in complex biological matrices requires a more robust approach. The use of a stable isotope-labeled internal standard, such as n-Butylamine-ND2 DCl, in conjunction with LC-MS/MS, represents the pinnacle of analytical rigor. It effectively mitigates variability from sample extraction and matrix effects, delivering unparalleled accuracy and precision. For any research or development program where data integrity cannot be compromised, the adoption of a SIL internal standard is not just a recommendation—it is a scientific necessity.

References

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  • NIOSH. (1994). n-BUTYLAMINE: METHOD 2012. In NIOSH Manual of Analytical Methods (4th ed.). [Link]

  • Favreto, W. A., et al. (2013). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 72, 115-20. [Link]

  • Manfio, P., dos Santos, R. A., Favreto, W. A., & Lanchote, V. L. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. Biomedical Chromatography, 26(12), 1547-1553. [Link]

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  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

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  • ResearchGate. (2016). Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS? [Link]

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  • Vella, F. N., et al. (2020). Isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 35(10), 2096-2113. [Link]

  • Andra, C. N., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients. Journal of Applied Pharmaceutical Science, 14(03), 136-144. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Comparative Validation Guide: n-Butylamine-ND2 DCl vs. Carbon-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Critical Distinction: This guide addresses a specific and often overlooked chemical reality: n-Butylamine-ND2 DCl carries its isotopic label on the nitrogen atom (amine group), whereas standard stable isotopes (like n-Butylamine-d9 ) carry the label on the carbon backbone.

Scientific Reality Check: In protic solvents (water, methanol, mobile phases), the deuterium atoms in -ND2 undergo rapid Hydrogen/Deuterium (H/D) exchange with the solvent. If used in standard aqueous LC-MS workflows, n-Butylamine-ND2 DCl will lose its label and become indistinguishable from the native analyte (n-Butylamine).

Therefore, this guide does not merely compare "performance"; it establishes a Suitability Decision Matrix . You must validate whether your specific solvent system maintains the integrity of the ND2 label before attempting quantification.

Technical Comparison: The Candidates

The following table contrasts the physicochemical behavior of the three primary internal standard (IS) classes for alkylamine analysis.

Featuren-Butylamine-ND2 DCl (Subject)n-Butylamine-d9 HCl (Gold Standard)n-Propylamine (Structural Analog)
Label Location Nitrogen (Amine head)Carbon (Alkyl chain)None (Different chain length)
Label Stability Labile (Exchanges in H₂O/MeOH)Stable (Non-exchangeable)N/A
Primary Application NMR in D₂O; Aprotic GC-MS; Gas-phase studiesLC-MS/MS (Aqueous/Organic); Quantitative BioanalysisGeneral GC/LC (Low precision reqs)
Matrix Effect Correction Excellent (if label holds)Excellent (Identical elution)Moderate (Different retention time)
Cost Profile Specialized/NicheHigh (Complex synthesis)Low
Risk Factor High (Back-exchange to native form)Low Medium (Retention time shifts)

Mechanism of Failure (The "Why")

Before proceeding to the protocol, you must understand the mechanism that dictates the success or failure of n-Butylamine-ND2 DCl .

H/D Exchange Pathway

In an aqueous environment (e.g., LC Mobile Phase A: 0.1% Formic Acid in Water), the following equilibrium occurs instantly:



The mass spectrometer will detect the


 species (m/z 74.1), which is identical to your analyte, causing a false increase in analyte signal and zero IS signal.
Visualization: IS Selection Logic

The following diagram illustrates the decision process for selecting the correct standard based on your methodology.

IS_Selection_Logic Start Start: Select Internal Standard Solvent_Check Check Solvent System Start->Solvent_Check Aqueous Protic Solvents (Water, Methanol, Ethanol) Solvent_Check->Aqueous LC-MS / Reversed Phase Aprotic Aprotic Solvents (DCM, Hexane, DMSO-d6) Solvent_Check->Aprotic GC-MS / NMR ND2_Eval n-Butylamine-ND2 DCl Aqueous->ND2_Eval Not Recommended D9_Eval n-Butylamine-d9 Aqueous->D9_Eval Recommended Aprotic->ND2_Eval Acceptable Result_Fail CRITICAL FAILURE Label Back-Exchange (Becomes Native Analyte) ND2_Eval->Result_Fail Rapid H/D Exchange Result_Pass_ND2 VALID Label Remains Intact ND2_Eval->Result_Pass_ND2 No Proton Source Result_Pass_D9 VALID Universal Stability D9_Eval->Result_Pass_D9 C-D Bond Stable

Figure 1: Decision logic for internal standard selection based on solvent compatibility and exchange risks.

Validation Protocol: The "Back-Exchange" Stress Test

If you intend to use n-Butylamine-ND2 DCl , you must perform this self-validating protocol to prove label stability in your specific matrix.

Objective

To quantify the rate of deuterium loss (scrambling) in the preparation solvent.

Materials
  • Analyte: n-Butylamine (Native).

  • Candidate IS: n-Butylamine-ND2 DCl.

  • Reference IS: n-Butylamine-d9 (or d5/d11) – Required as a benchmark control.

  • Solvents:

    • Solvent A: 100% Water (Protic Control).

    • Solvent B: Dichloromethane (DCM) or Acetonitrile (Aprotic Control).

Workflow Step-by-Step
Step 1: Preparation

Prepare a 10 µg/mL solution of n-Butylamine-ND2 DCl in both Solvent A (Water) and Solvent B (DCM).

Step 2: Incubation

Allow solutions to stand at room temperature for T=0, T=10 min, and T=60 min.

Step 3: Direct Infusion MS Analysis

Inject samples directly into the Mass Spectrometer (bypass column to avoid on-column exchange).

  • Target Mass (ND2): m/z ~76.1 (assuming +2 Da shift).

  • Target Mass (Native): m/z 74.1.

Step 4: Calculation of Label Retention

Calculate the % Deuterium Retention using the intensity (


) of the peaks:


Expected Results & Interpretation
Solvent SystemExpected % Retention (ND2 DCl)Interpretation
Water / Methanol < 5% (Near Total Loss)FAILED. The label has exchanged with the solvent. Do not use for LC-MS.
DCM / Hexane > 95%PASSED. Suitable for GC-MS or direct analysis in aprotic conditions.
D₂O (Deuterium Oxide) > 99%PASSED. Suitable for NMR or specialized MS.

Comparative Performance Data (LC-MS Scenario)

The following data simulates a standard Reversed-Phase LC-MS validation comparing the three standards. This highlights why d9 is the industry preference.

Method: C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid).

Parametern-Butylamine-d9 n-Butylamine-ND2 DCl n-Propylamine (Analog)
Retention Time Match Perfect Match (± 0.01 min)Perfect MatchShifted (-0.5 min)
Mass Shift +9 Da (Distinct)+0 Da (Overlaps) -14 Da (Distinct)
Matrix Effect Compensation 98-102%N/A (Signal Merges) 85-115% (Variable)
Linearity (

)
> 0.999Fails (Interference)> 0.990

Recommendations

When to use n-Butylamine-ND2 DCl:
  • NMR Spectroscopy: When using D₂O or deuterated solvents (CDCl₃) where the ND₂ group is stabilized or part of the solvent pool.

  • Gas-Phase Chemistry: Studying proton affinity or gas-phase H/D exchange mechanisms.

  • Strictly Aprotic GC-MS: If the sample is extracted into hexane/DCM and injected without contact with moisture or protic solvents.

When to use n-Butylamine-d9 (or d11):
  • LC-MS/MS Quantification: This is the only viable option for robust aqueous quantification. The C-D bonds are non-exchangeable and stable against pH changes and mobile phase composition.

  • Bioanalysis (Plasma/Urine): Biological fluids are aqueous; d9 is required to resist exchange.

References

  • LGC Standards. n-Butylamine-ND2 DCl Product Specification & CAS 156235-87-9. Retrieved from .

  • CDN Isotopes. n-Butylamine-d9 HCl Product Specification (D-2542). Retrieved from .

  • National Institutes of Health (NIH). Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Principles and Applications. PMC Articles on H/D Exchange Kinetics. Retrieved from .

  • BenchChem. A Researcher's Guide to Bioanalytical Method Validation: The Deuterated Internal Standard Advantage. Retrieved from .

  • Clinical Chemistry (AACC). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (Discussion on Isotope Stability). Retrieved from .

A Comparative Guide to Deuterated vs. Non-Deuterated Amine Catalysts: Leveraging the Kinetic Isotope Effect for Enhanced Performance and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the choice of a catalyst is paramount. While catalyst design often focuses on steric and electronic modifications, a more subtle yet powerful tool is increasingly being leveraged: isotopic substitution. This guide provides an in-depth comparative analysis of deuterated versus non-deuterated amine catalysts, moving beyond a simple list of features to explain the fundamental principles, practical applications, and experimental considerations that underpin their use. We will explore how the simple act of replacing a hydrogen atom with its heavier isotope, deuterium, can profoundly impact reaction kinetics, selectivity, and our very understanding of reaction mechanisms.

The Foundation: Why Deuterium Matters in Catalysis

The core difference between a standard protio-amine catalyst (containing hydrogen, ¹H) and its deuterated counterpart (containing deuterium, ²H or D) lies in the Kinetic Isotope Effect (KIE) . This phenomenon describes the change in reaction rate upon isotopic substitution and is a direct consequence of the mass difference between hydrogen and deuterium.[1]

A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[2] This is because the heavier deuterium atom leads to a lower zero-point vibrational energy (see diagram below). Consequently, more energy is required to break a C-D bond compared to a C-H bond.[2]

This difference in bond strength has a critical implication: if a C-H bond is broken or formed in the rate-determining step (RDS) of a reaction, substituting that hydrogen with deuterium will slow the reaction down.[1][3] This is known as a primary KIE and is one of the most powerful tools for elucidating reaction mechanisms.[4][5]

G cluster_0 Vibrational Energy Levels Energy Energy r_eq Internuclear Distance P1 P2 P1->P2 P3 P2->P3 P4 P3->P4 P5 P4->P5 CH_line CH_line2 CH_line->CH_line2 CD_line CD_line2 CD_line->CD_line2 origin y_axis origin->y_axis x_axis origin->x_axis

Caption: Zero-point energy of C-D vs. C-H bonds.

Synthesis of Deuterated Amine Catalysts

The preparation of deuterated amine catalysts is a critical first step. Various methods have been developed, ranging from the reduction of deuterated precursors to direct hydrogen-deuterium (H/D) exchange reactions on the non-deuterated amine.[][7] Metal catalysts, such as those based on palladium, ruthenium, or iridium, are often employed to facilitate H/D exchange using D₂O as an inexpensive and readily available deuterium source.[8][9][10] Organocatalytic methods, including photoredox and acid/base systems, have also emerged as powerful, metal-free alternatives.[11][12][13]

The choice of synthetic route is crucial as it dictates the position and level of deuterium incorporation, which must be precisely controlled to be useful for mechanistic studies or performance enhancement.

G cluster_workflow Comparative Analysis Workflow start Select Target Amine Catalyst synth_h Synthesize Non-Deuterated Catalyst (Control) start->synth_h Standard Route synth_d Synthesize Deuterated Catalyst (e.g., via H/D Exchange) start->synth_d Deuteration Route char_h Characterize Catalyst H (NMR, MS) synth_h->char_h char_d Characterize Catalyst D (NMR, MS for %D) synth_d->char_d reaction Perform Catalytic Test Reaction (Identical Conditions) char_h->reaction Catalyst H char_d->reaction Catalyst D monitor Monitor Reaction Progress (e.g., GC, HPLC) reaction->monitor analysis Analyze Results: Rate (kH vs kD) Yield, Selectivity (ee%) monitor->analysis conclusion Draw Mechanistic Conclusions or Identify Performance Benefits analysis->conclusion

Caption: Workflow for comparative analysis.

Comparative Catalytic Performance: A Data-Driven View

The practical impact of deuteration depends entirely on the reaction mechanism. Let's consider a hypothetical asymmetric Michael addition catalyzed by a primary amine, where C-H bond cleavage at the α-position of an intermediate is the rate-determining step.

CatalystSubstrate Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Rate Constant (k, M⁻¹s⁻¹)kH/kD
Non-Deuterated Amine 10495921.2 x 10⁻³\multirow{2}{*}{6.8 }
α-Deuterated Amine 102494931.76 x 10⁻⁴

Table 1: Comparative performance data for a hypothetical amine-catalyzed Michael addition. The significant kH/kD value (>2) indicates a primary kinetic isotope effect, confirming that the α-C-H bond is broken in the rate-determining step.

Analysis of the Data:

  • Reaction Rate: As predicted by the KIE, the deuterated catalyst exhibits a significantly slower reaction rate (kH/kD = 6.8).[1] This provides strong evidence that the cleavage of the C-H bond alpha to the nitrogen is involved in the slowest step of the catalytic cycle.

  • Yield and Selectivity: In this idealized case, the final yield and enantioselectivity are largely unaffected. This is often the case when the step responsible for setting stereochemistry occurs before the rate-determining C-H bond cleavage. However, in more complex systems, changes in kinetics can sometimes influence selectivity.

  • Mechanistic Insight: The observed primary KIE allows us to confidently pinpoint C-H bond cleavage as the rate-limiting event. Without this experiment, distinguishing between, for example, enamine formation or the final product release as the RDS would be far more challenging.

Deuteration in Drug Development: The "Heavy Drug" Advantage

Beyond fundamental mechanistic studies, deuteration has significant practical applications, particularly in medicinal chemistry.[14][15] Many drugs are metabolized in the body by enzymes, such as cytochrome P450, through processes that involve the cleavage of C-H bonds.[]

By selectively replacing a metabolically labile hydrogen with deuterium, the rate of metabolic breakdown can be slowed due to the KIE. This can lead to:

  • Improved Pharmacokinetics: A longer drug half-life, potentially allowing for lower or less frequent dosing.[14]

  • Reduced Toxic Metabolites: If a toxic metabolite is formed via C-H bond cleavage, deuteration can reduce its formation.[15]

  • Increased Efficacy: By improving metabolic stability, the concentration of the active drug at its target can be maintained for longer.[]

The FDA's approval of deutetrabenazine, a "heavy" version of tetrabenazine, validates this strategy, paving the way for broader application of deuteration in drug design.[14]

Experimental Protocols

To ensure the integrity of a comparative study, a rigorous and well-controlled experimental protocol is essential.

Protocol: Comparative Kinetic Analysis of a Deuterated vs. Non-deuterated Amine Catalyst

1. Catalyst Preparation and Characterization: a. Synthesize the non-deuterated amine catalyst using established literature procedures. b. Synthesize the deuterated analogue via a method that ensures high isotopic enrichment at the desired position (e.g., metal-catalyzed H/D exchange with D₂O).[8] c. Crucial Control: Purify both catalysts to >99% purity using identical methods (e.g., column chromatography, recrystallization). d. Characterize the non-deuterated catalyst by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). e. Characterize the deuterated catalyst to confirm the position and extent of deuterium incorporation. Use ¹H NMR (observing the disappearance of the proton signal) and MS (observing the mass shift).[16]

2. Reaction Setup (Performed in Parallel): a. To two identical, oven-dried reaction vials equipped with stir bars, add the aldehyde substrate (1.0 mmol) and an internal standard (e.g., dodecane, 0.2 mmol). b. Add the reaction solvent (e.g., Toluene, 5.0 mL). c. To "Vial H," add the non-deuterated amine catalyst (0.1 mmol, 10 mol%). d. To "Vial D," add the deuterated amine catalyst (0.1 mmol, 10 mol%). e. Place both vials in a temperature-controlled block set to the desired reaction temperature (e.g., 25 °C).

3. Reaction Monitoring and Data Acquisition: a. At timed intervals (t = 0, 5, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~50 µL) from each vial. b. Immediately quench the aliquot by diluting it in a vial containing ethyl acetate and a small amount of silica gel. c. Analyze the quenched samples by Gas Chromatography (GC) or HPLC to determine the consumption of starting material relative to the internal standard. d. After the reaction is complete (or after a set time, e.g., 24h), quench the entire reaction and determine the final yield by ¹H NMR and the enantiomeric excess (ee%) by chiral HPLC.

4. Data Analysis: a. Plot the concentration of the starting material versus time for both reactions. b. From these plots, determine the initial reaction rates and calculate the respective rate constants (kH and kD). c. Calculate the Kinetic Isotope Effect as the ratio kH/kD.

Conclusion

The strategic substitution of hydrogen with deuterium in amine catalysts is far more than an academic curiosity. It is a sophisticated technique that provides profound insights into reaction mechanisms and offers a tangible strategy for improving the metabolic stability of pharmaceuticals. While non-deuterated catalysts remain the workhorse for many applications, their deuterated counterparts serve as invaluable tools for mechanistic validation and can offer superior performance in specific, targeted applications, particularly in drug development. By understanding the principles of the kinetic isotope effect and employing rigorous experimental design, researchers can unlock the full potential of both deuterated and non-deuterated amine catalysts.

References

  • A Comparative Guide to the Catalytic Activity of Deuterated vs. Non-Deuterated 4-Nitrophenol. Benchchem.
  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry - ACS Publications.
  • A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science (RSC Publishing).
  • Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. ResearchGate.
  • Deuteration of Amines and Amides Based on DCL. BOC Sciences.
  • Heavy Hydrogen, Light Footprint: Recyclable Catalysts Shake Up Deuterium Chemistry. (No specific source name provided).
  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. NIH.
  • Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. PMC - NIH.
  • Mechanistic and structural studies a, Deuterium-labelling experiment... ResearchGate.
  • Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry - ACS Publications.
  • 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects. PMC - NIH.
  • Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.
  • Technical Support Center: Synthesis of Deuterated Organic Compounds. Benchchem.
  • A general, versatile and divergent synthesis of selectively deuterated amines. PMC.
  • Applications of Deuterium in Medicinal Chemistry. ACS Publications.
  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL.
  • Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Super-Heavy Water. PubMed.
  • Synthesis of selectively α-deuterated amines. ResearchGate.
  • Deuteration and Tritiation of Pharmaceuticals by Non-Directed Pd-Catalyzed C–H Activation in. ChemRxiv.
  • Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education.
  • Synthesis of perdeuterated alkyl amines/amides with Pt/C as catalyst under mild conditions. OSTI.GOV.
  • Kinetic Isotope Effect: The Key to Understanding Chemical Reactions. CSIR NET PYQ (YouTube).
  • 7.1: Kinetic Isotope Effects. Chemistry LibreTexts.
  • Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. Schlegel Group.

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A Senior Application Scientist's Guide to Assessing the Kinetic Isotope Effect of n-Butylamine-ND₂ DCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding reaction mechanisms is not merely an academic exercise—it is fundamental to optimizing synthetic routes, predicting metabolic pathways, and designing more effective therapeutic agents. The Kinetic Isotope Effect (KIE) is one of the most powerful tools in the physical organic chemist's arsenal for elucidating these mechanisms.[1][2] This guide provides an in-depth, practical comparison of methodologies for assessing the KIE of n-butylamine, using its deuterated analogue, n-Butylamine-ND₂ DCl, as a model substrate. We will move beyond rote protocols to explore the causality behind experimental design, ensuring a robust and self-validating approach.

The Foundational Principle: Why Isotopic Substitution Alters Reaction Rates

A kinetic isotope effect is the change in the rate of a chemical reaction observed when an atom in the reactants is replaced by one of its isotopes.[3] For the N-H vs. N-D bond in n-butylamine, the effect originates from the difference in mass between protium (¹H) and deuterium (²H). This mass difference alters the zero-point vibrational energy (ZPE) of the N-H/N-D bond.[4] The heavier deuterium atom leads to a bond with a lower ZPE. Consequently, more energy is required to break the N-D bond compared to the N-H bond, resulting in a slower reaction rate if this bond is broken in the rate-determining step.[3]

This principle is the cornerstone of KIE studies. A significant primary KIE (typically kH/kD > 2) is strong evidence that the bond to the isotope is being cleaved in the reaction's rate-determining step.[5][6][7][8] Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests the bond is not broken in this critical step.[9]

KIE_Principle cluster_0 Potential Energy Profile cluster_1 cluster_2 a Reactants ts Transition State a->ts Activation Energy (Ea) c Products ts->c zpe_h ZPE (N-H) start_h end_h start_h->end_h Reactant (n-Butylamine) e_a_h Ea (H) zpe_d ZPE (N-D) start_d end_d start_d->end_d Reactant (n-Butylamine-ND₂) e_a_d Ea (D) p1 p2 p1->p2 p3 p4 p3->p4

Caption: Potential energy diagram illustrating the origin of the primary KIE.

Experimental Design: A Comparative Framework

To reliably assess the KIE, two primary experimental frameworks can be employed: parallel reaction analysis and competition experiments. The choice between them depends on the required precision, available instrumentation, and the nature of the reaction.

Experimental Approach Description Advantages Disadvantages Best Suited For
Parallel Reactions Two separate reactions are run side-by-side under identical conditions: one with n-butylamine and one with n-butylamine-ND₂. Reaction rates (kH and kD) are measured independently.[9]Conceptually straightforward; provides individual rate constants.Highly sensitive to minor variations in conditions (temperature, concentrations) between the two flasks; requires precise rate monitoring.[9]Reactions with easily monitored kinetics (e.g., via spectroscopy) and excellent temperature control.
Competition Experiment A mixture of the isotopically labeled and unlabeled starting materials is subjected to the reaction conditions in a single vessel. The ratio of products (or remaining reactants) is analyzed.[3]Inherently more precise as both substrates experience identical conditions, canceling out systematic errors.[3] Requires only a single measurement of product/reactant ratios.Does not provide individual rate constants directly; analysis requires methods that can distinguish between isotopologues (e.g., Mass Spectrometry).High-precision mechanistic studies, especially when reaction conditions are difficult to replicate perfectly.
Synthesis and Validation of n-Butylamine-ND₂ DCl

A trustworthy KIE study begins with a well-characterized, isotopically enriched substrate. A common and cost-effective method for preparing n-butylamine-ND₂ is through isotopic exchange.

Protocol: Isotopic Exchange for n-Butylamine-ND₂ DCl Synthesis

  • Dissolution: In a round-bottom flask, dissolve commercially available n-butylamine (1.0 eq) in deuterium oxide (D₂O, 10-20 fold excess).

  • Acidification: Add a catalytic amount of deuterium chloride (DCl in D₂O, ~0.05 eq) to facilitate the H/D exchange of the amine protons. The DCl ensures the formation of the hydrochloride salt, which is typically a stable, crystalline solid.

  • Equilibration: Stir the mixture at room temperature for 12-24 hours to allow for complete exchange of the N-H protons with deuterium from the solvent.

  • Isolation: Remove the D₂O under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal of residual protic species, this step should be repeated 2-3 times by re-dissolving the residue in fresh D₂O and evaporating again.

  • Drying & Storage: Dry the resulting white solid (n-butylamine-ND₂ DCl) under high vacuum to remove any remaining D₂O. Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent exchange with atmospheric moisture.

Self-Validation Checkpoint: Before use, the isotopic purity must be quantified. This is a critical self-validating step.

  • ¹H NMR Spectroscopy: In a deuterated, aprotic solvent (e.g., DMSO-d₆), integrate the signal corresponding to the N-D₂ protons (which will appear as a very small residual N-HD peak) against a stable internal standard or the α-methylene protons of the butyl chain. Isotopic enrichment should ideally be >98%.

  • Mass Spectrometry (e.g., ESI-MS): Compare the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ for the unlabeled starting material and the deuterated product. A shift of +2 amu will confirm the incorporation of two deuterium atoms.

Case Study: KIE in an Amine Oxidase-Catalyzed Reaction

To illustrate the application, let's consider a hypothetical reaction catalyzed by a flavin-dependent amine oxidase, an enzyme class known to catalyze the oxidation of amines.[10] The reaction involves the cleavage of a C-H bond alpha to the nitrogen, but the mechanism may involve initial N-H bond cleavage or proton transfer. A KIE study on the N-H/N-D bond can help dissect this.

workflow cluster_prep Substrate Preparation & Validation cluster_exp Experimental Execution (Parallel Reactions) cluster_analysis Analysis & Calculation prep_h Prepare Solution of n-Butylamine HCl setup_h Reaction Flask H: Enzyme + Buffer + n-Butylamine HCl prep_h->setup_h prep_d Synthesize & Validate n-Butylamine-ND₂ DCl setup_d Reaction Flask D: Enzyme + Buffer + n-Butylamine-ND₂ DCl prep_d->setup_d thermostat Incubate at Constant T (e.g., 37°C) setup_h->thermostat setup_d->thermostat sampling Withdraw Aliquots at Timed Intervals (t₀, t₁, t₂, ... tₙ) thermostat->sampling quench Quench Reaction (e.g., add strong acid) sampling->quench hplc Analyze Aliquots by HPLC (Quantify Substrate Depletion) quench->hplc plot Plot [Substrate] vs. Time for both reactions hplc->plot rates Determine Initial Rates (kH and kD) from the linear portion of the curves plot->rates kie Calculate KIE = kH / kD rates->kie

Caption: Experimental workflow for a parallel reactions KIE assessment.

Protocol: Measuring the N-H/N-D KIE via Parallel Reactions

  • Reagent Preparation: Prepare stock solutions of n-butylamine HCl and the validated n-butylamine-ND₂ DCl of identical concentration (e.g., 100 mM) in the reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare a stock solution of the amine oxidase enzyme.

  • Reaction Setup: In two separate, temperature-controlled vials (e.g., in a water bath at 37°C), add the reaction buffer and enzyme solution. Allow them to equilibrate for 5 minutes.

  • Initiation: To initiate the reactions simultaneously, add an equal volume of the n-butylamine HCl stock to one vial ("Reaction H") and the n-butylamine-ND₂ DCl stock to the other ("Reaction D"). The final substrate concentration should be chosen based on the enzyme's Kₘ value.

  • Time-Course Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a fixed volume (e.g., 50 µL) from each reaction and immediately add it to a quenching solution (e.g., 50 µL of 1 M HCl) to stop the reaction.

  • Analysis: Analyze the quenched samples using a validated analytical method, such as HPLC-UV, to quantify the amount of remaining n-butylamine. This can be done by monitoring the disappearance of the substrate peak over time.[11]

  • Data Processing: For both the H and D reactions, plot the concentration of remaining n-butylamine versus time.

  • Rate Determination: Determine the initial reaction rate (v₀) for each reaction by calculating the slope of the linear portion of the concentration-time plot. The rate constants are kH and kD.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD .

Interpretation of Results: From Data to Mechanistic Insight

The calculated KIE value is a window into the transition state of the rate-determining step.

Observed KIE (kH/kD) Interpretation Implication for n-Butylamine Reaction Mechanism
~ 1.0 No Primary KIE. The N-H/N-D bond is not broken in the rate-determining step. The rate-limiting step could be substrate binding, a conformational change, or product release.
1.0 < kH/kD < 2.5 Small to Moderate Primary KIE. The N-H/N-D bond may be partially broken in the transition state, or the reaction may have a complex multi-step mechanism where the N-H bond-breaking step is only partially rate-limiting.[5][6]
2.5 < kH/kD < 8.0 Significant Primary KIE. Strong evidence that the N-H/N-D bond is broken in the rate-determining step. This would support a mechanism where proton abstraction from the nitrogen is the key kinetic bottleneck.
> 8.0 Unusually Large KIE. This often suggests the involvement of quantum mechanical tunneling, where the lighter proton "tunnels" through the activation barrier more readily than the heavier deuteron.[9]

Secondary Kinetic Isotope Effects (SKIEs): It is also important to consider secondary effects. If a KIE is observed when the isotopic substitution is at a position not directly involved in bond cleavage (e.g., at the α-carbon), it is a secondary KIE.[1][4] These are typically much smaller (0.9 to 1.4) and provide information about changes in hybridization or steric environment at the labeled position during the transition state.[1][3] For our n-butylamine-ND₂ experiment, we are probing for a primary KIE.

Conclusion: An Indispensable Tool for Mechanistic Chemistry

Assessing the kinetic isotope effect of n-butylamine-ND₂ DCl, or any deuterated substrate, is a powerful method for gaining high-resolution insight into reaction mechanisms. The choice between parallel and competition experiments allows for flexibility depending on the analytical resources available and the precision required. The key to a trustworthy result lies not just in the execution of the protocol but in the rigorous validation of the deuterated starting material and a clear understanding of what the resulting KIE value signifies. By carefully designing and executing these experiments, researchers can move from postulating mechanisms to validating them with robust, quantitative data, accelerating the development of new chemical entities and processes.

References

  • Title: Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control - OSTI. [Link]

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A Guide to Inter-Laboratory Comparison of n-Butylamine Quantification: Evaluating the Performance of n-Butylamine-ND2 DCl as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the ability to generate reproducible and accurate data across different laboratories is paramount. Inter-laboratory comparison studies, or proficiency testing, serve as a critical tool for validating analytical methods, ensuring data comparability, and identifying potential methodological biases.[1] This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of n-butylamine, with a specific focus on evaluating the performance of a deuterated internal standard, n-Butylamine-ND2 DCl, against a traditional non-deuterated alternative.

The Critical Role of Internal Standards in Analytical Precision

The use of internal standards is a cornerstone of accurate quantitative analysis, especially in chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Internal standards are compounds added to samples at a known concentration before sample processing to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[2]

Why Deuterated Internal Standards?

Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium, are considered the gold standard for mass spectrometry-based quantification.[3][4] This is because their physicochemical properties are nearly identical to the analyte of interest.[4] This near-perfect analogy ensures that the deuterated standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to more accurate and precise results.[2][3][4]

This guide will compare the performance of n-Butylamine-ND2 DCl against a non-deuterated internal standard, n-butyl alcohol , in an inter-laboratory setting.

Designing the Inter-Laboratory Study: A Framework for Robust Comparison

A well-designed inter-laboratory study is essential for generating meaningful and reliable data. The following workflow outlines the key stages of the proposed comparison.

Inter_Laboratory_Study_Workflow cluster_setup Phase 1: Study Setup cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation A Centralized Preparation of Quality Control (QC) Samples B Distribution of QC Samples, n-Butylamine Analyte, and Internal Standards A->B C Participating Laboratories (Lab A, Lab B, Lab C) B->C D Sample Preparation and Analysis using Standardized Protocol C->D E Data Submission to Coordinating Center D->E F Statistical Analysis of Results E->F G Performance Evaluation (Accuracy, Precision, Linearity) F->G H Generation of Comparison Report G->H

Caption: Workflow for the inter-laboratory comparison of n-butylamine quantification.

Experimental Protocols

To ensure consistency across participating laboratories, a standardized and detailed protocol is crucial.

Preparation of Stock Solutions and Quality Control (QC) Samples
  • n-Butylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve n-butylamine in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solutions (1 mg/mL):

    • Prepare a stock solution of n-Butylamine-ND2 DCl in methanol.

    • Prepare a stock solution of n-butyl alcohol in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the n-butylamine stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) from a separate weighing of n-butylamine.

Sample Preparation
  • Spiking: To 100 µL of blank matrix (e.g., human plasma, environmental water sample), add a known amount of the n-butylamine working standard or QC sample.

  • Internal Standard Addition: Add 10 µL of the appropriate internal standard working solution (either n-Butylamine-ND2 DCl or n-butyl alcohol) to each sample.

  • Protein Precipitation (for biological samples): Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis

A validated LC-MS/MS method for the analysis of primary aromatic amines can be adapted for n-butylamine.[5]

  • Chromatographic Column: A C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be employed.

  • Mass Spectrometry: The analysis should be performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) should be used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
n-Butylamine74.156.1
n-Butylamine-ND276.158.1
n-Butyl alcoholNot applicable for MS detection under these conditions

Data Comparison and Performance Evaluation

The performance of each internal standard will be evaluated based on accuracy, precision, and linearity across the participating laboratories.

Hypothetical Inter-Laboratory Comparison Data

The following table presents a hypothetical dataset to illustrate the expected performance differences between the two internal standards.

LaboratoryInternal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Lab A n-Butylamine-ND2 DClLow32.9598.34.2
Mid7576.2101.63.1
High750745.599.42.5
n-Butyl AlcoholLow33.45115.012.8
Mid7581.0108.09.5
High750787.5105.07.8
Lab B n-Butylamine-ND2 DClLow33.05101.75.1
Mid7574.198.83.8
High750759.0101.22.9
n-Butyl AlcoholLow32.7090.015.2
Mid7569.893.111.3
High750712.595.08.9
Lab C n-Butylamine-ND2 DClLow32.8896.04.8
Mid7577.3103.13.5
High750738.098.42.7
n-Butyl AlcoholLow33.60120.014.1
Mid7584.8113.110.1
High750802.5107.08.2
Interpretation of Results

The hypothetical data clearly demonstrates the superior performance of the deuterated internal standard, n-Butylamine-ND2 DCl.

  • Accuracy: The results obtained using n-Butylamine-ND2 DCl are consistently closer to the nominal concentrations across all laboratories and QC levels, indicating higher accuracy.

  • Precision: The relative standard deviation (%RSD) is significantly lower for the deuterated internal standard, signifying greater precision and reproducibility both within and between laboratories. The use of a deuterated analogue effectively minimizes the impact of matrix effects and variations in instrument response, which can be a significant source of error when using a non-isotopically labeled internal standard.[6]

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a deuterated internal standard is a deliberate one, rooted in the principles of isotope dilution mass spectrometry.[7] By having a compound that is chemically identical to the analyte, we create a self-validating system within each sample. Any variations in sample extraction, handling, or instrument performance will theoretically affect the analyte and the internal standard to the same degree. This ratiometric measurement provides a much more robust and reliable quantification than relying on an external calibration curve alone or a structurally similar but not identical internal standard.

The protocol described is designed to be a self-validating system. The inclusion of multiple QC levels allows for the assessment of method performance across the entire calibration range. The centralized preparation of QC samples ensures that all laboratories are starting with identical materials, eliminating a potential source of variability.

Conclusion: The Advantage of n-Butylamine-ND2 DCl in Inter-Laboratory Studies

This guide outlines a comprehensive framework for conducting an inter-laboratory comparison to evaluate the quantification of n-butylamine. The presented hypothetical data, grounded in the established principles of analytical chemistry, strongly supports the use of n-Butylamine-ND2 DCl as the preferred internal standard. Its use leads to demonstrably better accuracy and precision, which is critical for ensuring the reliability and comparability of data generated across different research sites. For any laboratory involved in the quantitative analysis of n-butylamine, the adoption of a deuterated internal standard is a crucial step towards achieving the highest standards of analytical excellence.

References

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

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  • MDPI. (2022, November 29). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Retrieved from [Link]

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  • Google Patents. (2007, January 11). Method of analysis of amine by mass spectrometry.
  • PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

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  • MDPI. (2024, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]

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The Unseen Advantage: A Comparative Guide to the Accuracy and Precision of n-Butylamine-ND2 DCl as a Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard can be the determining factor between reliable, reproducible data and costly, time-consuming setbacks. This guide provides an in-depth technical comparison of n-Butylamine-ND2 DCl, a deuterated internal standard, against its non-deuterated counterparts, supported by experimental principles and methodologies. We will explore the causal links between isotopic labeling and analytical performance, offering a clear rationale for its superior accuracy and precision in demanding applications.

In the landscape of pharmaceutical development and bioanalysis, the quantification of small molecules like n-butylamine is a frequent necessity. n-Butylamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and can also be a metabolic byproduct.[1] Its accurate measurement is therefore critical for pharmacokinetic studies, impurity profiling, and quality control. The inherent volatility and potential for matrix effects with primary amines, however, present significant analytical challenges.

This guide will dissect the advantages of employing a stable isotope-labeled internal standard, specifically n-Butylamine-ND2 DCl, to mitigate these challenges. We will delve into the theoretical underpinnings of its efficacy and provide practical, step-by-step protocols for its application, empowering you to enhance the robustness and reliability of your analytical methods.

The Gold Standard: Why Deuterated Internal Standards Excel

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during analysis.[2] The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[2] This is where deuterated standards, such as n-Butylamine-ND2 DCl, demonstrate their unparalleled advantage.

By replacing two hydrogen atoms on the amine group with their stable isotope, deuterium, n-Butylamine-ND2 DCl becomes chemically almost identical to the native n-butylamine.[3] This near-identical nature ensures that it co-elutes chromatographically and experiences the same degree of ionization efficiency and potential matrix-induced suppression or enhancement as the analyte.[3][4] Consequently, any analytical variability is effectively normalized, leading to significantly higher accuracy and precision.[5]

In contrast, a structural analog internal standard, while potentially more accessible and less expensive, will have different retention times and ionization characteristics.[2] This disparity can lead to differential matrix effects, where the IS and the analyte are not affected by interfering components in the sample matrix to the same extent, resulting in compromised data quality.[4]

Key Performance Metrics: A Comparative Overview

The following table summarizes the expected performance differences between n-Butylamine-ND2 DCl and a common structural analog internal standard, such as di-n-butylamine, in a typical LC-MS/MS workflow.

Performance Metricn-Butylamine-ND2 DCl (Deuterated IS)Di-n-butylamine (Structural Analog IS)Rationale for Performance Difference
Accuracy High (typically within ±15% of the nominal value)Variable (can be significantly biased)The deuterated IS co-elutes with the analyte, ensuring it experiences identical matrix effects and ionization suppression/enhancement, leading to more accurate quantification.[3][4]
Precision High (typically <15% RSD)Lower (often >15% RSD)The near-identical physicochemical properties of the deuterated IS and the analyte lead to more consistent analyte-to-IS ratios across multiple injections and samples.
Matrix Effect Compensation ExcellentPoor to ModerateAs a structural analog, di-n-butylamine will have a different retention time and may ionize differently than n-butylamine, leading to inadequate compensation for matrix-induced signal variations.[4]
Extraction Recovery Tracks analyte recovery very closelyMay differ significantly from analyte recoveryThe subtle differences in polarity and structure can lead to variations in extraction efficiency between the analog IS and the analyte.
Method Robustness HighModerateMethods employing deuterated standards are generally more rugged and less susceptible to variations in sample matrix and chromatographic conditions.

Experimental Protocol: Quantification of n-Butylamine in a Pharmaceutical Matrix using n-Butylamine-ND2 DCl

This section provides a detailed, step-by-step methodology for the quantitative analysis of n-butylamine in a representative pharmaceutical formulation using UPLC-MS/MS with n-Butylamine-ND2 DCl as the internal standard.

Materials and Reagents
  • n-Butylamine analytical standard (≥99.0% purity)

  • n-Butylamine-ND2 DCl (isotopic purity ≥98%)

  • Di-n-butylamine (for comparative purposes, ≥99.0% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Pharmaceutical placebo matrix

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve n-butylamine and di-n-butylamine in methanol.

    • Accurately weigh and dissolve n-Butylamine-ND2 DCl in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of n-butylamine by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the n-Butylamine-ND2 DCl stock solution with 50:50 acetonitrile:water.

  • Sample Preparation:

    • Accurately weigh a portion of the pharmaceutical placebo matrix and spike with known concentrations of n-butylamine to prepare calibration standards and quality control (QC) samples.

    • To 100 µL of each calibration standard, QC, and test sample, add 10 µL of the internal standard working solution (100 ng/mL n-Butylamine-ND2 DCl).

    • Add 400 µL of acetonitrile to precipitate proteins and extract the analyte.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode

  • MRM Transitions:

    • n-Butylamine: Precursor ion > Product ion (e.g., m/z 74.1 > 56.1)

    • n-Butylamine-ND2: Precursor ion > Product ion (e.g., m/z 76.1 > 58.1)

    • Di-n-butylamine: Precursor ion > Product ion (e.g., m/z 130.2 > 72.1)

Data Analysis and Validation
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of n-butylamine in the QC and test samples using the regression equation from the calibration curve.

  • Validate the method for accuracy, precision, linearity, selectivity, and stability according to relevant regulatory guidelines.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Working_Std Working Standards (Analyte) Stock->Working_Std IS_Working IS Working Solution (n-Butylamine-ND2 DCl) Stock->IS_Working Spike Spike with IS Working_Std->Spike IS_Working->Spike Sample Sample/Calibrator/QC Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Supernatant Supernatant for Analysis Extract->Supernatant UPLC UPLC Separation (HILIC) Supernatant->UPLC MS MS/MS Detection (MRM) UPLC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Experimental workflow for the quantification of n-butylamine.

G cluster_deuterated Deuterated Internal Standard (n-Butylamine-ND2 DCl) cluster_analog Structural Analog Internal Standard (Di-n-butylamine) Deuterated_IS Identical Physicochemical Properties Co-elution with Analyte Deuterated_Effect Identical Ionization & Matrix Effects Deuterated_IS->Deuterated_Effect leads to Deuterated_Result High Accuracy & Precision Deuterated_Effect->Deuterated_Result results in Analog_IS Different Physicochemical Properties Different Retention Time Analog_Effect Differential Ionization & Matrix Effects Analog_IS->Analog_Effect leads to Analog_Result Potential for Inaccuracy & Imprecision Analog_Effect->Analog_Result results in

Figure 2: Logical relationship between IS type and analytical outcome.

Conclusion: A Commitment to Data Integrity

The selection of an appropriate internal standard is a cornerstone of robust quantitative analysis. While structural analog standards have their place, the evidence overwhelmingly supports the superiority of stable isotope-labeled internal standards like n-Butylamine-ND2 DCl for applications demanding the highest levels of accuracy and precision. Its ability to flawlessly mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of correction for experimental variability, particularly in complex matrices.

By investing in and properly implementing deuterated standards, researchers, scientists, and drug development professionals can significantly enhance the reliability and defensibility of their data, ultimately accelerating the pace of discovery and ensuring the quality and safety of pharmaceutical products.

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A Senior Application Scientist's Guide: n-Butylamine-ND2 DCl versus Conventional Deuterated Solvents in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in structural elucidation and reaction monitoring, the choice of a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy is a critical decision that profoundly impacts spectral quality and data interpretation. While the workhorses of the NMR facility—chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O)—are well-characterized, specialized applications often necessitate a more tailored approach. This guide delves into a comparative analysis of a unique deuterated reagent, n-Butylamine-ND₂ DCl, and its utility against the backdrop of standard deuterated solvents.

Contrary to common deuterated solvents, n-Butylamine-ND₂ DCl is not typically available as a commercial, off-the-shelf product. Instead, it represents a specialized reagent, prepared in situ through the deuterium exchange of n-butylamine hydrochloride. This guide will illuminate the principles behind its formation and provide a framework for its application, offering a nuanced perspective for researchers, scientists, and drug development professionals seeking to expand their NMR toolkit.

The Fundamental Role of Deuterated Solvents in NMR

Before delving into our comparison, it is crucial to revisit the foundational reasons for employing deuterated solvents in NMR spectroscopy. Non-deuterated (protonated) solvents would produce an overwhelmingly large solvent signal in a ¹H NMR spectrum, obscuring the signals from the analyte, which is present in a much lower concentration.[1][2][3] Deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are "invisible" in ¹H NMR because deuterium resonates at a different frequency.[3][4] Furthermore, the deuterium signal provides a lock for the NMR spectrometer's magnetic field, ensuring stability and high resolution during data acquisition.[2]

n-Butylamine-ND₂ DCl: An In-Situ Deuterated Reagent

The designation "n-Butylamine-ND₂ DCl" implies n-butylamine hydrochloride where the two amine protons have been exchanged for deuterium, and the hydrochloride is formed with deuterium chloride. This deuteration of the labile amine protons is achieved through isotopic exchange with a deuterium source.

The Principle of H/D Exchange

Protons attached to heteroatoms like oxygen (-OH) and nitrogen (-NH) are "exchangeable" or "labile."[5] When a compound containing such protons is dissolved in a solvent with a source of deuterium, such as D₂O, an equilibrium is established where the labile protons are replaced by deuterium.[6][7] This H/D exchange is often rapid, and its rate can be influenced by factors such as temperature, pH, and the presence of catalysts.[8]

In the case of n-butylamine hydrochloride, the amine protons (-NH₃⁺) are acidic and readily exchange with deuterium from a suitable source. The use of DCl to form the salt ensures a deuterated acidic environment, further promoting the exchange to form the -ND₃⁺ group.

dot

Caption: In-situ formation of n-Butylamine-ND₂ DCl via H/D exchange.

Comparative Analysis: n-Butylamine-ND₂ DCl vs. Standard Deuterated Solvents

The utility of n-Butylamine-ND₂ DCl is not as a bulk solvent but as a specialized deuterated co-solvent or additive. Its performance must be evaluated in the context of specific analytical challenges.

Featuren-Butylamine-ND₂ DCl (in a suitable deuterated solvent)Chloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)Deuterium Oxide (D₂O)Methanol-d₄ (CD₃OD)
Primary Role Specialized deuterated reagent, co-solvent, internal standard for specific applications.General-purpose solvent for non-polar to moderately polar organic molecules.High-polarity solvent for a wide range of organic compounds, salts, and polymers.Solvent for polar, water-soluble compounds, and biomolecules.Protic solvent for polar compounds, facilitates H/D exchange.
Solubility of Analytes Dependent on the primary deuterated solvent used. The presence of the amine salt may enhance solubility of certain polar or ionic analytes.Excellent for many organic compounds; poor for salts and highly polar molecules.[4]Excellent for a broad range of polar and non-polar compounds, including many salts.[4]Excellent for salts, sugars, and other highly polar, water-soluble compounds; poor for non-polar organics.Good for many polar organic molecules and some salts.[4]
Residual ¹H Peaks (ppm) Signals from the butyl chain (approx. 0.9, 1.3-1.8, 3.0 ppm). The -ND₃⁺ peak is absent in the ¹H spectrum.~7.26 ppm (CHCl₃)~2.50 ppm (DMSO-d₅)~4.79 ppm (HDO)~3.31 ppm (CHD₂OD) and ~4.87 ppm (HDO)
Chemical Reactivity Can participate in acid-base chemistry and hydrogen bonding. May react with sensitive functional groups.Largely inert, but can be slightly acidic.Hygroscopic and can be reactive towards strong bases.[1]Facilitates H/D exchange of labile protons in the analyte.[7]Protic and can exchange with labile protons.[4]
Boiling Point Dependent on the primary solvent. n-Butylamine hydrochloride itself is a solid.61.2 °C189 °C101.4 °C65.4 °C
Freezing Point Dependent on the primary solvent. n-Butylamine hydrochloride melts at 213-215 °C.-63.5 °C18.5 °C3.8 °C-98 °C
Key Considerations in Practice:
  • Analyte Solubility: The primary advantage of using n-Butylamine-ND₂ DCl arises when analyzing compounds that are soluble in the presence of an amine salt. n-Butylamine itself is soluble in all organic solvents, and its hydrochloride salt is soluble in water, and likely soluble in polar organic solvents like DMSO-d₆ and methanol-d₄.[9][10][11] This makes a solution of n-Butylamine-ND₂ DCl in one of these deuterated solvents a potentially useful medium for specific analytes.

  • Proton Exchange and Peak Identification: The most direct application of a deuterated amine is in the study of labile protons. For an analyte with an -NH or -OH group, introducing a deuterated amine salt can help confirm the identity of these peaks through H/D exchange, leading to their disappearance from the ¹H NMR spectrum.[7][12] While D₂O is commonly used for this purpose, a deuterated organic amine salt might be preferable in non-aqueous systems or where the solubility of the analyte in D₂O is poor.

  • Chemical Shift Referencing and Internal Standards: The well-defined signals of the butyl group in n-Butylamine-ND₂ DCl could potentially serve as an internal chemical shift and/or concentration standard in specific applications, provided it does not interfere with analyte signals.

  • Potential for Interaction: The ammonium group of n-Butylamine-ND₂ DCl can engage in hydrogen bonding with the analyte. This interaction can induce changes in the chemical shifts of the analyte's protons, providing structural information about intermolecular interactions. However, this can also complicate the spectrum if not properly understood.

Experimental Protocols

In-situ Preparation of n-Butylamine-ND₂ DCl for NMR Analysis

This protocol describes the preparation of a deuterated n-butylamine hydrochloride solution for use as a co-solvent or additive in an NMR sample.

Materials:

  • n-Butylamine hydrochloride

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated solvent of choice (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tube and cap

  • Vial and pipette

Procedure:

  • Initial Deuterium Exchange: In a small, clean, and dry vial, dissolve a known quantity of n-butylamine hydrochloride in a minimal amount of D₂O.

  • Lyophilization (or Evaporation): Freeze the solution and lyophilize to remove the D₂O, leaving behind the partially deuterated n-butylamine hydrochloride. For less sensitive samples, careful evaporation under a stream of inert gas can be used.

  • Repeat Exchange: For higher levels of deuteration, repeat steps 1 and 2 two to three times.

  • Final Sample Preparation: Dissolve the resulting deuterated n-butylamine hydrochloride and the analyte in the chosen deuterated solvent (e.g., DMSO-d₆).

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry NMR tube to the appropriate height (typically 4-5 cm).[13]

  • Acquire NMR Spectrum: Acquire the NMR spectrum as per standard instrument procedures.

dot

NMR_Sample_Prep A Dissolve n-Butylamine HCl in D₂O B Lyophilize to dryness A->B C Repeat H/D Exchange (2-3x) B->C D Dissolve deuterated salt and analyte in chosen deuterated solvent C->D E Transfer to NMR tube D->E F Acquire NMR Spectrum E->F

Sources

The Rise of Deuterated Amine Labeling in Quantitative Proteomics: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

In the dynamic landscape of quantitative proteomics, the pursuit of more accurate, efficient, and versatile labeling reagents is a constant endeavor. While established methods like Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have become mainstays in many laboratories, the exploration of novel chemical labeling strategies continues to push the boundaries of proteomic analysis. This guide introduces a comprehensive performance evaluation of a novel deuterated amine labeling reagent, n-Butylamine-ND2 DCl, for the quantitative analysis of proteins.

This guide will provide an objective comparison of this deuterated amine labeling approach with established amine-reactive and carboxyl-reactive labeling methodologies. We will delve into the underlying chemistry, experimental workflows, and present supporting data from a hypothetical comparative study to guide researchers, scientists, and drug development professionals in making informed decisions for their quantitative proteomics experiments.

The Rationale for Deuterated Amine Labeling in Proteomics

Stable isotope labeling is a cornerstone of quantitative mass spectrometry, enabling the accurate relative quantification of proteins and peptides between different samples.[1] Chemical labeling methods, in particular, offer the flexibility to label any protein sample post-extraction, overcoming limitations of metabolic labeling techniques like SILAC which are not suitable for all sample types.[2][3]

Amine-reactive labeling reagents, which primarily target the N-terminus of peptides and the epsilon-amino group of lysine residues, are widely used.[4] The introduction of a deuterated amine, such as n-Butylamine-ND2 DCl, presents several theoretical advantages:

  • Cost-Effectiveness: Deuterium is a less expensive stable isotope compared to ¹³C and ¹⁵N, potentially making deuterated labeling reagents a more economical choice.[5]

  • High Labeling Efficiency: The small size of the butylamine group is less likely to cause steric hindrance, potentially leading to higher labeling efficiency.

  • Minimal Chromatographic Shift: While deuterium labeling can sometimes cause a slight shift in chromatographic retention time, modern high-resolution mass spectrometers can easily resolve these differences.[5]

This guide will explore the practical implications of these characteristics and evaluate the performance of n-Butylamine-ND2 DCl against established labeling workflows.

Comparative Experimental Design

To objectively assess the performance of n-Butylamine-ND2 DCl, we designed a hypothetical comparative study using a complex protein lysate (e.g., HeLa cell lysate). The performance of our novel deuterated amine labeling (DAL) workflow was compared against two widely accepted methods: a standard amine-reactive isobaric tagging method (e.g., TMT) and a carboxyl-reactive labeling method.

The following diagram illustrates the overall experimental workflow:

G cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_analysis Analysis start HeLa Cell Lysate digest Protein Digestion (Trypsin) start->digest peptides Peptide Mixture digest->peptides dal Deuterated Amine Labeling (n-Butylamine-ND2 DCl) peptides->dal tmt Amine-Reactive Isobaric Tagging (e.g., TMT) peptides->tmt carboxyl Carboxyl-Reactive Labeling peptides->carboxyl mix Mix Labeled Peptides dal->mix tmt->mix carboxyl->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis & Comparison lcms->data G cluster_dal Deuterated Amine Labeling (DAL) cluster_tmt Amine-Reactive Isobaric Tagging (e.g., TMT) dal_pep Peptides dal_label Labeling with n-Butylamine-ND2 DCl dal_pep->dal_label dal_quench Quenching dal_label->dal_quench tmt_pep Peptides tmt_label Labeling with TMT Reagent tmt_pep->tmt_label tmt_quench Quenching tmt_label->tmt_quench G cluster_amine Amine-Reactive Labeling cluster_carboxyl Carboxyl-Reactive Labeling amine_pep Peptides amine_label Direct Labeling of Amines (N-terminus, Lysine) amine_pep->amine_label carboxyl_pep Peptides carboxyl_activate Activate Carboxyl Groups (e.g., with EDC/NHS) carboxyl_pep->carboxyl_activate carboxyl_label Label with Amine-containing Tag carboxyl_activate->carboxyl_label

Caption: Amine-reactive vs. Carboxyl-reactive labeling principles.

Expected Performance Data:

Performance MetricDeuterated Amine Labeling (Amine-Reactive)Carboxyl-Reactive Labeling
Target Residues N-terminus, LysineC-terminus, Aspartic Acid, Glutamic Acid
Labeling Efficiency > 95%80-90%
Peptide Identifications ~5,000~4,500
Protein Identifications ~3,000~2,800
Complementarity -High (identifies different peptide populations)
Workflow Complexity LowModerate (requires activation step)

Analysis and Interpretation:

Carboxyl-reactive labeling provides an orthogonal approach to amine-reactive methods, enabling the quantification of a different subset of peptides. W[6]hile the workflow is slightly more complex due to the required activation of carboxyl groups, it can increase overall proteome coverage when used in conjunction with amine-reactive labeling. The deuterated amine reagent could theoretically be used in a carboxyl-reactive workflow after activation of the carboxyl groups. However, its primary application and strength lie in the direct and efficient labeling of primary amines.

Potential Application in Chemical Cross-Linking

Beyond quantitative proteomics, amine-reactive reagents can be utilized in chemical cross-linking mass spectrometry (XL-MS) to study protein-protein interactions and protein structure. A[7][8] deuterated cross-linker containing two amine-reactive groups could be synthesized based on the n-butylamine scaffold.

The use of a deuterated cross-linker would introduce a specific mass shift in the cross-linked peptides, facilitating their identification in complex mass spectra. This approach could offer a cost-effective alternative to more complex cleavable or isotopically labeled cross-linkers.

Conclusion and Future Perspectives

The hypothetical performance evaluation of n-Butylamine-ND2 DCl demonstrates its potential as a cost-effective and efficient reagent for quantitative proteomics, particularly for studies that do not require high-level multiplexing. Its simple chemistry and straightforward workflow make it an attractive alternative to more expensive and complex isobaric tagging methods.

While established methods like TMT and iTRAQ offer superior multiplexing capabilities, the deuterated amine labeling approach provides a valuable tool for researchers with budget constraints or those performing simpler comparative studies. Furthermore, the potential application of deuterated amine chemistry in the development of novel cross-linking reagents warrants further investigation.

As the field of proteomics continues to evolve, the development and critical evaluation of new labeling strategies will be paramount. The principles and comparative data presented in this guide offer a framework for assessing the performance of novel reagents and making informed decisions to advance our understanding of the complex world of proteins.

Experimental Protocols

Protocol 1: Deuterated Amine Labeling of Peptides

  • Protein Digestion: Digest 100 µg of protein lysate with trypsin at a 1:50 (w/w) ratio overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip.

  • Labeling Reaction:

    • Resuspend the dried peptides in 100 µL of labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • For the "light" sample, add a 10-fold molar excess of non-deuterated n-butylamine hydrochloride.

    • For the "heavy" sample, add a 10-fold molar excess of n-Butylamine-ND2 DCl.

    • Incubate the reaction for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding 5% hydroxylamine for 15 minutes.

  • Sample Mixing and Desalting: Combine the "light" and "heavy" labeled samples, and desalt the mixture using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS on a high-resolution mass spectrometer.

Protocol 2: Amine-Reactive Isobaric Tagging (TMT) of Peptides

  • Protein Digestion and Desalting: Follow steps 1 and 2 from Protocol 1.

  • TMT Labeling:

    • Resuspend the dried peptides in 100 µL of labeling buffer (100 mM TEAB, pH 8.5).

    • Add the TMT reagent (dissolved in anhydrous acetonitrile) to each sample according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Quenching: Quench the reaction with 5% hydroxylamine for 15 minutes.

  • Sample Mixing and Desalting: Combine the TMT-labeled samples and desalt the mixture.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

[9]### References

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link]

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252–262. [Link]

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. [Link]

  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Kuster, B. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry, 75(8), 1895–1904. [Link]

  • SILANTES. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. [Link]

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical Reviews, 113(4), 2343–2394. [Link]

  • Udeshi, N. D., Mani, D. R., Izquierdo, L., & Carr, S. A. (2018). Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation. Molecular & Cellular Proteomics, 17(5), 1015–1024. [Link]

  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research, 13(12), 5293–5309. [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002212. [Link]

  • MtoZ Biolabs. A Detailed Workflow of TMT-Based Quantitative Proteomics. [Link]

Sources

Safety Operating Guide

A-Z Guide to the Safe and Compliant Disposal of n-Butylamine-ND2 DCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of isotopically labeled compounds like n-Butylamine-ND2 DCl are routine. However, the lifecycle of these reagents, particularly their disposal, demands meticulous attention to safety and regulatory compliance. This guide provides an in-depth, step-by-step protocol for the proper disposal of n-Butylamine-ND2 DCl, moving beyond a simple checklist to explain the scientific principles that underpin these critical procedures.

Our commitment is to empower you with the knowledge to manage laboratory waste safely and effectively, ensuring the protection of both personnel and the environment.

Understanding the Compound: A Profile of n-Butylamine-ND2 DCl

Proper disposal begins with a thorough understanding of the chemical's properties and associated hazards. n-Butylamine-ND2 DCl is a deuterated amine hydrochloride salt. Let's break down the implications of each component:

  • n-Butylamine: The parent compound is a flammable, corrosive, and toxic primary amine.[1][2][3] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][3] It causes severe skin burns and eye damage.[1][2]

  • -ND2 (Deuterated Amine Group): Deuterium is a stable, non-radioactive isotope of hydrogen.[4] Its presence does not alter the fundamental chemical reactivity for disposal purposes but signifies the compound's specialized nature. From a disposal perspective, it is treated similarly to its non-deuterated counterpart.[5][6]

  • DCl (Deuterium Chloride Salt): The amine is supplied as a hydrochloride salt. This makes the compound acidic and generally more stable and less volatile than the free base. The first critical step in disposal will be to neutralize this acidic salt to liberate the free amine for subsequent treatment.

Table 1: Chemical and Safety Profile of n-Butylamine

PropertyValueSource
Chemical Name n-Butylamine (1-Aminobutane)[2]
CAS Number 109-73-9[1]
Molecular Formula C4H11N (non-deuterated)N/A
Hazards Highly flammable liquid and vapor.[1][2][1][2]
Toxic if swallowed, in contact with skin, or if inhaled.[1][3][7][1][3][7]
Causes severe skin burns and eye damage.[1][2][3][1][2][3]
May cause respiratory irritation.[1][2][1][2]
Regulatory Status Classified as a hazardous waste.[8][9][8][9]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed for small quantities of n-Butylamine-ND2 DCl typically found in a research laboratory setting. Crucially, all steps must be performed inside a certified chemical fume hood. [2]

Mandatory Personal Protective Equipment (PPE):
  • Chemical-resistant gloves (Nitrile is a common choice, but consult your institution's safety guidelines).

  • Safety goggles and a face shield.[1]

  • Chemical-resistant lab coat or apron.[1]

Step 1: Neutralization of the Hydrochloride Salt

Causality: The hydrochloride salt must be neutralized to the free n-butylamine before it can be properly disposed of. This is because the salt form can have different reactivity and solubility. We will use a weak base to avoid a violent exothermic reaction.

Procedure:

  • Prepare a Neutralizing Solution: In a suitably sized beaker, prepare a dilute solution of a weak base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[10] A 5-10% solution is generally sufficient.

  • Slow Addition: Slowly and with constant stirring, add the n-Butylamine-ND2 DCl solution to the neutralizing agent. Do not add the base to the amine solution, as this can cause localized heating and splashing.

  • Monitor pH: Use pH indicator strips to monitor the neutralization. Continue adding the amine solution until the pH of the resulting mixture is neutral (pH 6-8).[10] This ensures the complete conversion of the hydrochloride salt to the free amine.

Step 2: Waste Collection and Segregation

Causality: Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[5] Mixing incompatible waste streams can lead to dangerous reactions.

Procedure:

  • Designated Waste Container: Transfer the neutralized n-butylamine solution into a dedicated, clearly labeled hazardous waste container.[5]

  • Container Material: The container should be made of a material chemically resistant to amines. High-density polyethylene (HDPE) is an excellent choice.[11][12][13]

  • Labeling: The label must clearly state "Hazardous Waste," list the full chemical name ("Neutralized n-Butylamine Waste"), and indicate the associated hazards (e.g., "Flammable," "Toxic").

Step 3: Final Disposal

Causality: Hazardous waste must be disposed of through proper channels, adhering to institutional and national regulations such as those set by the Environmental Protection Agency (EPA) in the United States.[14]

Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for the collection and disposal of this waste stream.

  • Do Not Sewer: Under no circumstances should n-Butylamine or its waste be poured down the drain.[15][16] This is strictly prohibited for hazardous pharmaceutical and chemical wastes.

  • Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of n-Butylamine-ND2 DCl.

G cluster_prep Preparation & Assessment cluster_protocol Neutralization Protocol cluster_waste Waste Management start Start: Have n-Butylamine-ND2 DCl Waste ppe Don PPE: Gloves, Goggles, Face Shield, Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_base Prepare Dilute Sodium Bicarbonate Solution fume_hood->prep_base neutralize Slowly Add Amine Salt to Base with Stirring prep_base->neutralize monitor_ph Monitor with pH Strips neutralize->monitor_ph check_ph Is pH 6-8? monitor_ph->check_ph check_ph->neutralize No, continue adding transfer Transfer to Labeled HDPE Hazardous Waste Container check_ph->transfer Yes store Store in Designated Satellite Accumulation Area transfer->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for n-Butylamine-ND2 DCl.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department immediately.

By adhering to this comprehensive guide, you can ensure that your handling and disposal of n-Butylamine-ND2 DCl meet the highest standards of safety and regulatory compliance, fostering a secure and responsible laboratory environment.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]

  • University of Oldenburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • CDF Corporation. (n.d.). Polyethylene Chemical Resistance Chart. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Braskem. (n.d.). Polyethylene chemical resistance. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Hippo Plastique. (n.d.). Chemicals Resistance Table Low Density and High Density Polyethylene. Retrieved from [Link]

  • Orion Fittings, Inc. (n.d.). Chemical Resistance of Polypropylene and Polyethylene. Retrieved from [Link]

  • CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • VelocityEHS. (2018, December 27). New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products. Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]

  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]

Sources

Personal protective equipment for handling n-ButylaMine-ND2 DCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of n-Butylamine-ND2 DCl. As a deuterated compound, its chemical properties are nearly identical to its non-deuterated counterpart, n-Butylamine, and therefore requires the same rigorous safety protocols. This document is designed to be a comprehensive resource, empowering you to work safely and effectively.

Understanding the Core Hazards

n-Butylamine is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The primary hazards are summarized below:

  • Flammability: Highly flammable liquid and vapor.[1][2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[4]

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[1][2][3]

  • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3] May cause respiratory irritation.[1][3]

  • Reactivity: Reacts with strong oxidizing agents and acids.[5]

Due to these hazards, it is imperative to handle n-Butylamine-ND2 DCl with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat and ignition sources.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with n-Butylamine-ND2 DCl. The following table outlines the minimum required PPE for various laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shield.[2][5]Nitrile or butyl rubber gloves.[7] Double gloving is recommended.Flame-retardant lab coat.[2]Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[8]
Running reactions and transfers Chemical safety goggles and a face shield.[2][5]Nitrile or butyl rubber gloves.[7] Double gloving is recommended.Flame-retardant lab coat and a chemical-resistant apron.[2]Work must be performed in a certified chemical fume hood.[6]
Handling spills Chemical safety goggles and a face shield.[2][5]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit.[9]A self-contained breathing apparatus (SCBA) may be necessary for large spills.[9]

Justification for PPE Selection:

  • Eye and Face Protection: The corrosive nature of n-Butylamine necessitates both chemical splash goggles to protect the eyes and a face shield to protect the entire face from splashes.[2][5]

  • Hand Protection: Nitrile and butyl rubber gloves provide good to excellent resistance to n-Butylamine.[7] Always inspect gloves for any signs of degradation before use and dispose of them immediately after contact with the chemical.[2]

  • Body Protection: A flame-retardant lab coat is essential due to the high flammability of n-Butylamine.[2] For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or suit is required.[9]

  • Respiratory Protection: n-Butylamine vapors are harmful and can cause respiratory irritation.[1][3] All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or in the case of a large spill, appropriate respiratory protection is mandatory.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks.

3.1. Preparation and Weighing:

  • Work Area: Always work in a certified chemical fume hood.[6]

  • Ventilation: Ensure the fume hood has adequate airflow.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Spill Kit: Have a spill kit rated for flammable and corrosive liquids readily accessible.

  • Weighing: Use a tared, sealed container for weighing to minimize exposure to vapors.

3.2. Running Reactions and Transfers:

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Closed System: Whenever possible, use a closed system for transfers to prevent the release of vapors.

  • Grounding: Ground and bond all containers and equipment to prevent static discharge, which could be an ignition source.[1][10]

  • Temperature Control: Keep the reaction temperature controlled, as n-Butylamine is highly flammable.[1]

Emergency Response and Spill Management

In the event of an exposure or spill, immediate and correct action is critical.

4.1. Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[11]

4.2. Spill Response Workflow:

The following diagram illustrates the step-by-step procedure for managing a spill of n-Butylamine-ND2 DCl.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Spill Assessment cluster_Small_Spill Small Spill (<100 mL) cluster_Large_Spill Large Spill (>100 mL) cluster_Decontamination_Disposal Decontamination & Disposal Evacuate Evacuate the immediate area. Alert Alert nearby personnel and supervisor. Evacuate->Alert Ignition Remove all ignition sources. Alert->Ignition Ventilate Ensure adequate ventilation (if safe to do so). Ignition->Ventilate Assess_Size Assess the size and nature of the spill. Ventilate->Assess_Size PPE_Small Don appropriate PPE. Assess_Size->PPE_Small Small Spill Contact_EHS Contact Emergency Services / EHS. Assess_Size->Contact_EHS Large Spill Absorb_Small Contain and absorb with inert material (e.g., vermiculite, sand). PPE_Small->Absorb_Small Collect_Small Collect absorbed material into a sealed, labeled container. Absorb_Small->Collect_Small Decontaminate Decontaminate the spill area. Collect_Small->Decontaminate Isolate Isolate the area and prevent entry. Contact_EHS->Isolate Dispose Dispose of waste as hazardous material. Decontaminate->Dispose

Caption: Workflow for n-Butylamine-ND2 DCl Spill Response.

Disposal Plan: Responsible Waste Management

All waste containing n-Butylamine-ND2 DCl must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("n-Butylamine-ND2 DCl"), and the associated hazards (Flammable, Corrosive, Toxic).

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[6] The recommended disposal method is incineration in a licensed hazardous waste facility.[2] Do not dispose of n-Butylamine-ND2 DCl down the drain.[2]

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with n-Butylamine-ND2 DCl.

References

  • Kao Chemicals. (2021-11-03). SAFETY DATA SHEET.
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